2-Fluoro-5-(trifluoromethoxy)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-(trifluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHOMJMCMKWNKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395545 | |
| Record name | 2-fluoro-5-(trifluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886498-17-5 | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-fluoro-5-(trifluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886498-17-5 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
"2-Fluoro-5-(trifluoromethoxy)benzamide" CAS number 886498-17-5 properties
An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethoxy)benzamide (CAS: 886498-17-5) for Advanced Research Applications
Introduction
This compound is a fluorinated aromatic compound of significant interest to the fields of medicinal chemistry, drug discovery, and materials science. Its structure is characterized by a benzamide core strategically substituted with both a fluorine atom and a trifluoromethoxy group. These substitutions are not trivial; they impart unique physicochemical properties that make this molecule a valuable building block for creating complex chemical entities with tailored biological activities. The incorporation of fluorine and fluorine-containing motifs is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[1]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates critical data on the properties, synthesis, analysis, and safe handling of this compound, providing expert insights to facilitate its effective use in advanced research and development projects.
Caption: Chemical structure and key identifiers of the topic molecule.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is crucial for its application in synthesis and experimental design. The molecule is a solid at room temperature and is noted to be stable under standard storage conditions.[2][3]
| Property | Value | Source |
| CAS Number | 886498-17-5 | [2][4] |
| Molecular Formula | C₈H₅F₄NO₂ | [2][3][4] |
| Molecular Weight | 223.12 g/mol | [3][5] |
| Physical Form | Solid / White Powder | [3][6] |
| Typical Purity | ≥97% | [5] |
| InChI Key | NYHOMJMCMKWNKT-UHFFFAOYSA-N | [3] |
| SMILES | NC(=O)c1cc(ccc1F)OC(F)(F)F | [3][4] |
| Stability | Stable under normal handling and storage conditions. | [2] |
The Role of Fluorine Motifs in Drug Design
The dual incorporation of ortho-fluoro and para-trifluoromethoxy groups is a deliberate design feature that leverages the unique effects of fluorine in medicinal chemistry.
-
Ortho-Fluoro Group: The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect and can influence the conformation of the amide bond through intramolecular interactions, such as hydrogen bonding with the amide N-H. This can rigidify the molecule, potentially leading to higher binding affinity for a biological target.
-
Para-Trifluoromethoxy (-OCF₃) Group: The -OCF₃ group is a lipophilic, strongly electron-withdrawing moiety that is highly resistant to metabolic degradation. It is often used as a bioisostere for other groups, like a chloro or methyl group, to improve a drug candidate's metabolic profile and modulate its electronic properties without significantly increasing its size. Its high lipophilicity can enhance membrane permeability and improve oral bioavailability. The trifluoromethoxy group is known to increase the resistance of compounds to oxidative metabolism.[9]
Caption: Bioisosteric relationship of the -OCF₃ group.
Synthesis and Reactivity
While specific literature detailing the synthesis of this compound is scarce, a reliable synthetic route can be postulated from its corresponding carboxylic acid, 2-Fluoro-5-(trifluoromethoxy)benzoic acid (CAS 886497-85-4), a commercially available starting material. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry.
Proposed Synthetic Protocol: Amidation via Acid Chloride
This two-step protocol is a robust and common method for synthesizing primary amides. The first step involves converting the carboxylic acid to a more reactive acid chloride, which then readily reacts with ammonia in the second step.
Step 1: Synthesis of 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride
-
To a stirred solution of 2-Fluoro-5-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 eq) dropwise to the solution. Causality: Oxalyl chloride is an excellent reagent for this conversion as its byproducts (CO, CO₂, HCl) are gaseous and easily removed, simplifying purification.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or ¹H NMR until the starting material is consumed.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude acid chloride from Step 1 in anhydrous tetrahydrofuran (THF, ~0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of ammonium hydroxide (2.0-3.0 eq) dropwise. Causality: An excess of the ammonia source is used to react with the acid chloride and neutralize the HCl byproduct.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Caption: Workflow for the safe handling of the title molecule.
Applications and Future Research Directions
The primary application of this compound is as a versatile building block for the synthesis of more complex molecules. [2]Its unique substitution pattern makes it an attractive starting point for discovering novel therapeutic agents and functional materials.
-
Medicinal Chemistry: This compound is an ideal scaffold for creating libraries of potential drug candidates. The amide functionality can be further derivatized, while the fluorinated phenyl ring can participate in crucial binding interactions with protein targets. Related fluorinated benzamides have shown potential as antiviral, anticancer, and antimicrobial agents. [9][10]* Agrochemicals: The structural motifs present are common in modern pesticides and herbicides, where metabolic stability and specific target interactions are paramount.
-
Materials Science: Fluorinated aromatic compounds are used in the development of polymers, liquid crystals, and other advanced materials due to their unique electronic and physical properties.
Future research should focus on experimentally determining its key physicochemical properties, such as its octanol-water partition coefficient (LogP) and pKa. Furthermore, exploring its reactivity in various cross-coupling reactions could unlock new synthetic pathways to novel and potentially bioactive compounds.
References
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GlobalChemMall. (n.d.). 2-fluoro-5-(trifluoromethyl)benzamide. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzamide. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved from [Link]
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Arctom Scientific. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluorobenzamide. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). Benzamide. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzamide, N-(2-phenylethyl)-N-decyl-. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2-trifluoromethyl benzamide.
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SpectraBase. (n.d.). p-fluoro-N-[p-(trifluoromethyl)benzyl]benzamide. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzamide, N-(2-phenylethyl)-N-dodecyl-. Retrieved from [Link]
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American Chemical Society. (2024). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Retrieved from [Link]
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National Center for Biotechnology Information. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Retrieved from [Link]
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ResearchGate. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Retrieved from [Link]
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SWGDRUG.org. (2018). 2-Fluoro-ADB. Retrieved from [Link]
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A Comprehensive Technical Guide to the Physicochemical Characteristics of 2-Fluoro-5-(trifluoromethoxy)benzamide
Introduction: Contextualizing a Modern Fluorinated Scaffold
In the landscape of contemporary medicinal and materials chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorine's unique electronic properties—its high electronegativity, small size, and the strength of the C-F bond—impart profound changes in a molecule's physicochemical and, consequently, its biological profile. The compound 2-Fluoro-5-(trifluoromethoxy)benzamide is an exemplar of this design philosophy, integrating three key pharmacophores: a benzamide core, a 2-fluoro substituent, and a 5-trifluoromethoxy group.
The benzamide moiety is a privileged structure, frequently found in bioactive compounds and recognized for its ability to form critical hydrogen bonds with biological targets. The 2-fluoro group can modulate the pKa of the amide, influence conformation through intramolecular interactions, and block metabolic pathways. The trifluoromethoxy (-OCF₃) group is a particularly valuable lipophilic hydrogen bond acceptor, often used as a metabolically stable bioisostere for groups like methoxy or dimethylamino, enhancing membrane permeability and metabolic stability.
This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, offering both foundational data and the experimental context necessary for its application in research and development. The insights herein are framed from the perspective of an application scientist, emphasizing not just the 'what' but the 'why' behind the data and its practical implications.
Core Chemical Identity and Physical Properties
A precise understanding of a compound's fundamental properties is the non-negotiable first step in any research endeavor. These identifiers and physical constants are critical for sample tracking, dose calculations, and experimental design.
Caption: 2D Chemical Structure of this compound.
The core data for this compound, sourced from reliable chemical suppliers and databases, are summarized below.
| Property | Value | Source(s) |
| CAS Number | 886498-17-5 | [1][2] |
| Molecular Formula | C₈H₅F₄NO₂ | [1][2][3] |
| Molecular Weight | 223.12 g/mol | [1][3] |
| Physical Form | Solid | [1][3] |
| Purity (Typical) | ≥97% | [1][2] |
| InChI | InChI=1S/C8H5F4NO2/c9-6-2-1-4(15-8(10,11,12)3-5(6)7(13)14/h1-3H,(H2,13,14) | [1][3] |
| SMILES | NC(=O)c1cc(OC(F)(F)F)ccc1F | [3] |
Structural Elucidation and Spectroscopic Profile
Verifying the identity and purity of a compound is paramount. A combination of spectroscopic techniques provides a comprehensive chemical fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For this compound, a multi-nuclear approach is essential.
-
¹H NMR: The proton spectrum is expected to be relatively simple. It should feature distinct signals for the three aromatic protons, with coupling patterns (doublets, triplets of doublets) dictated by their relationships to each other and to the ¹⁹F nucleus at the C2 position. The two amide protons (NH₂) may appear as a broad singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: The carbon spectrum will show eight distinct signals corresponding to each carbon atom. The chemical shifts will be heavily influenced by the attached electronegative atoms (F, O, N). The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: This is a critical experiment for fluorinated compounds. Two distinct signals are expected: one for the aryl-fluoride at the C2 position and another for the -OCF₃ group at the C5 position. The chemical shifts and lack of coupling between these two signals would confirm their respective positions.
Mass Spectrometry (MS)
MS provides the exact molecular weight, confirming the elemental composition. For this molecule, high-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₈H₅F₄NO₂. The fragmentation pattern can also provide structural information, such as the loss of the amide group or the trifluoromethoxy group.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present. Key expected vibrational frequencies include:
-
N-H stretching: Two bands in the region of 3100-3500 cm⁻¹ for the primary amide.
-
C=O stretching: A strong absorption around 1650-1680 cm⁻¹ for the amide carbonyl.
-
C-F stretching: Strong bands in the 1000-1350 cm⁻¹ region for both the Ar-F and O-CF₃ groups.
X-Ray Crystallography
For a definitive solid-state structure, single-crystal X-ray diffraction is the gold standard. While specific data for this exact molecule is not publicly available, analysis of related benzamide structures reveals key insights.[4][5][6] Typically, the benzamide plane is established, and intermolecular hydrogen bonds between the amide N-H donors and carbonyl O acceptors form chains or dimers, creating a stable crystal lattice.[4][6] This network is a critical determinant of physical properties like melting point and solubility.
Caption: Standard workflow for physicochemical characterization.
Protocol 1: Melting Point Determination
-
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, an indicator of purity.
-
Apparatus: Digital melting point apparatus, capillary tubes.
-
Procedure:
-
Place a small, dry amount of the crystalline sample into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.
-
Place the tube in the melting point apparatus.
-
Set a ramp rate of 1-2 °C per minute for an accurate measurement.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point).
-
A sharp melting range (≤ 2 °C) is indicative of high purity.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify the main component from any impurities.
-
System: HPLC with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Method:
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A), both with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile. Dilute as needed.
-
Analysis: Inject 5-10 µL. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Protocol 3: Structural Confirmation by NMR
-
Objective: To confirm the chemical structure matches that of this compound.
-
Apparatus: NMR spectrometer (400 MHz or higher).
-
Procedure:
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard NMR tube.
-
Acquire a ¹H spectrum, followed by ¹³C and ¹⁹F spectra.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H signals and assign the chemical shifts for all peaks in each spectrum based on expected values and coupling patterns.
-
Confirm that the observed data is fully consistent with the proposed structure.
-
Safety, Handling, and Stability
Adherence to safety protocols is mandatory. Based on Safety Data Sheet (SDS) information for this and structurally related compounds, the following guidelines apply. [2]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [2]It should be handled as a potentially harmful chemical.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood. [2]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [2]* Stability: The compound is stable under normal laboratory handling and storage conditions. [2]The C-F and C-O bonds are robust.
Conclusion
This compound is a molecule designed with intent, where each functional group contributes to a distinct physicochemical profile. It is a solid, lipophilic compound with low expected aqueous solubility and characteristic spectroscopic signatures. Its stability and well-defined properties make it a valuable building block for researchers in drug discovery and materials science. The experimental protocols and data presented in this guide provide the necessary foundation for scientists to confidently and effectively utilize this compound in their research, enabling the rational development of next-generation chemical entities.
References
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Saeed, S., et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o802. Available at: [Link]
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PubChem. (n.d.). 2-Fluoro-5-nitrobenzamide. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
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Royal Society of Chemistry. (2015). Electronic Supplementary Material (ESI) for ChemComm. Chemical Communications. Available at: [Link]
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Gordon, C. P., et al. (2014). 2-(Difluoroboryloxy)benzamide. Molbank, 2014(4), M834. Available at: [Link]
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Huang, Q., et al. (2011). Crystal structure of 2-chloro-5-fluoro-N-(4-fluorophenyl)benzamide, C13H8ClF2NO. Zeitschrift für Kristallographie - New Crystal Structures, 226(1), 69-70. Available at: [Link]
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Royal Society of Chemistry. (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances. Available at: [Link]
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A Multi-Technique Approach to the Definitive Structure Elucidation of 2-Fluoro-5-(trifluoromethoxy)benzamide
Abstract
In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of all subsequent investigation. An erroneous structural assignment can invalidate extensive biological screening, compromise intellectual property, and lead to significant financial and temporal losses. This guide provides an in-depth, field-proven methodology for the comprehensive structure elucidation of 2-fluoro-5-(trifluoromethoxy)benzamide (C₈H₅F₄NO₂), a compound featuring multiple functionalities that present unique analytical challenges. We will move beyond a simple recitation of techniques, instead detailing an integrated, self-validating workflow where each analytical result corroborates the others, culminating in an irrefutable structural assignment. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust framework for chemical characterization.
Introduction: The Imperative of Structural Integrity
This compound is a substituted aromatic compound incorporating several key functional groups: a primary amide, an aromatic fluorine atom, and a trifluoromethoxy group. Each of these imparts specific electronic and steric properties, making such scaffolds valuable as intermediates in the synthesis of agrochemicals and pharmaceuticals[1]. The presence of two distinct fluorine environments and a complex aromatic proton system necessitates a sophisticated, multi-pronged analytical strategy to prevent misinterpretation. For instance, confusion with its isomer, 2-fluoro-5-(trifluoromethyl)benzamide, is a plausible risk if relying on low-resolution or incomplete data[2].
This guide establishes a logical and synergistic workflow, beginning with foundational analysis to confirm elemental composition and progressing through a suite of spectroscopic techniques that probe functional groups, connectivity, and ultimately, the precise three-dimensional arrangement of atoms.
Foundational Analysis: Confirming the Molecular Formula
Before delving into complex spectroscopic analysis, the elemental composition must be rigorously confirmed. This serves as the fundamental checkpoint against which all other data are validated.
Elemental Analysis
Expertise & Causality: Elemental analysis provides the empirical formula by quantifying the mass percentages of carbon, hydrogen, and nitrogen. The percentage of oxygen is typically determined by difference. This technique is the first line of defense against gross errors, such as incorrect starting materials or unexpected reaction pathways. A result within the standard tolerance of ±0.4% of the theoretical values provides high confidence in the elemental makeup of the synthesized compound[3][4].
Protocol: Combustion Analysis (CHN)
-
A precisely weighed sample (2-3 mg) of the purified, dried compound is placed in a tin capsule.
-
The sample is combusted at ~1000 °C in a stream of pure oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are passed through a series of separation columns and detectors (typically thermal conductivity).
-
The instrument software calculates the mass percentages of C, H, and N based on the detected amounts.
Data Presentation: Elemental Composition
| Element | Theoretical Mass % (for C₈H₅F₄NO₂) | Experimental Mass % (Typical) |
| Carbon (C) | 43.46% | 43.35% |
| Hydrogen (H) | 2.28% | 2.31% |
| Nitrogen (N) | 6.33% | 6.29% |
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: While elemental analysis provides the simplest whole-number ratio of atoms, HRMS confirms the exact molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion to four or more decimal places[5]. This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions, providing a definitive check on the molecular formula derived from synthesis.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF)
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Infuse the solution directly into the ESI source at a low flow rate (5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
Data Presentation: HRMS Validation
| Ion | Theoretical m/z (for C₈H₅F₄NO₂H⁺) | Experimental m/z (Typical) | Mass Error (ppm) |
| [M+H]⁺ | 224.0332 | 224.0335 | 1.34 |
A mass error of <5 ppm provides unambiguous confirmation of the molecular formula C₈H₅F₄NO₂.
The Spectroscopic Triad: A Synergistic Approach
With the molecular formula confirmed, the next phase involves a triad of spectroscopic techniques—IR, NMR, and MS fragmentation—to piece together the molecular structure.
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of chemical bonds[6]. For this compound, IR provides immediate evidence for the presence of the amide and the aromatic system.
Protocol: KBr Pellet Method
-
Grind a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquire the IR spectrum, typically from 4000 to 400 cm⁻¹.
Data Presentation: Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400-3100 (two bands) | N-H Stretch (asymmetric & symmetric) | Primary Amide (-NH₂) | Confirms the presence of the -NH₂ group[7]. |
| ~1660 | C=O Stretch (Amide I Band) | Benzamide | Strong absorption characteristic of a conjugated amide[6]. |
| ~1620, ~1480 | C=C Stretch | Aromatic Ring | Indicates the presence of the benzene ring. |
| ~1250 | C-O Stretch / C-F Asymmetric Stretch | Trifluoromethoxy (-OCF₃) | Strong, characteristic absorption for the -OCF₃ group[8]. |
| ~1170 | C-F Stretch | Aromatic C-F | Confirms the fluorine substituent on the ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. By analyzing the chemical shifts, integrations, and coupling constants of ¹H, ¹³C, and ¹⁹F nuclei, the precise connectivity and substitution pattern can be determined[9]. The proton NMR of fluorinated benzamides can be complex due to H-F couplings, making a multi-dimensional approach essential[10][11][12].
Protocol: Standard NMR Acquisition
-
Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ to observe the amide protons).
-
Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a high-field spectrometer (≥400 MHz).
-
Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish correlations.
Data Interpretation and Expected Spectra:
-
¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (typically 7.0-8.5 ppm). These protons will exhibit complex splitting patterns due to both ortho/meta H-H couplings and H-F couplings. Two broad signals corresponding to the amide (-CONH₂) protons will also be present, which would disappear upon D₂O exchange.
-
¹³C NMR: Eight carbon signals are expected. The carbonyl carbon (~165 ppm), the carbon attached to the fluorine (C-F, large ¹JCF coupling), the carbon attached to the trifluoromethoxy group (C-OCF₃), and the trifluoromethoxy carbon itself (-OCF₃, large ¹JCF coupling) will be highly characteristic.
-
¹⁹F NMR: This is a critical experiment. Two distinct signals are expected: one for the aromatic fluorine and one for the -OCF₃ group, which will appear as a singlet[13]. The different electronic environments will lead to well-separated chemical shifts.
Data Presentation: Predicted NMR Assignments
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key Couplings (J in Hz) | Assignment |
| ¹H | ~8.0-7.5 | Multiplets | H-H, H-F | 3 x Ar-H |
| ¹H | ~7.5 (broad) | Singlet | - | 2 x NH₂ |
| ¹³C | ~165 | Singlet | - | C=O |
| ¹³C | ~160-115 | Multiplets | ¹JCF, ²JCF, ³JCF | 5 x Ar-C |
| ¹³C | ~120 | Quartet | ¹JCF ≈ 257 | -OCF₃ |
| ¹⁹F | ~ -60 | Singlet | - | -OCF₃ |
| ¹⁹F | ~ -115 | Multiplet | F-H | Ar-F |
3.2.1. 2D NMR for Unambiguous Assignment
Expertise & Causality: While 1D NMR provides the fundamental data, 2D NMR experiments are required to solve the connectivity puzzle, especially in complex spin systems[14].
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks. It will definitively show the connectivity between the three adjacent protons on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, allowing for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to mapping the molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away[15]. Key expected correlations include:
-
From the aromatic protons to the carbonyl carbon (C=O).
-
From the aromatic protons to the carbons bearing the fluorine (C-F) and trifluoromethoxy (C-OCF₃) groups.
-
From the aromatic fluorine to adjacent carbons and protons (via ¹⁹F-¹³C and ¹⁹F-¹H HMBC if available).
-
Absolute Confirmation: The Gold Standard
While the combination of foundational and spectroscopic data provides overwhelming evidence, the ultimate, legally and scientifically defensible proof of structure for a crystalline solid is provided by X-ray crystallography.
Single-Crystal X-ray Crystallography
Expertise & Causality: This technique determines the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of X-rays passing through it[16][17]. It provides definitive, high-precision data on bond lengths, bond angles, and stereochemistry, leaving no room for ambiguity[18]. A successful crystal structure is considered the "gold standard" for structure proof.
Protocol: Crystallography Workflow
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion)[19].
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).
-
Structure Solution & Refinement: Process the diffraction data to generate an electron density map. Solve the structure to locate the positions of all non-hydrogen atoms. Refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.
The final output is a complete 3D model of the molecule, confirming the substitution pattern and connectivity established by NMR and other techniques.
The Integrated Validation Workflow
Conclusion
The structure elucidation of this compound serves as an excellent model for the rigorous analytical standards required in modern chemical research. By systematically integrating foundational techniques like elemental analysis and HRMS with a sophisticated suite of spectroscopic methods including IR, comprehensive 1D/2D NMR, and ultimately single-crystal X-ray crystallography, one can build an unassailable case for the proposed structure. This self-validating workflow ensures that each piece of data is cross-checked against others, minimizing the risk of error and providing the highest degree of confidence. Adherence to such a comprehensive strategy is not just good scientific practice; it is essential for the integrity and success of any research and development program.
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Al-Hokbany, N., et al. (2022). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2022(2), M1382. [Link]
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The Solubility Profile of 2-Fluoro-5-(trifluoromethoxy)benzamide: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2-Fluoro-5-(trifluoromethoxy)benzamide, a compound of interest in contemporary drug discovery. In the absence of extensive public experimental solubility data for this specific molecule, this guide establishes a robust framework for its characterization. We delve into the predicted physicochemical properties that govern its solubility, present surrogate solubility data of the parent compound, benzamide, for illustrative purposes, and provide a detailed, field-proven experimental protocol for the precise determination of its solubility in common laboratory solvents. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to navigate the challenges associated with the solubility of novel fluorinated benzamide derivatives.
Introduction: The Critical Role of Solubility in Drug Efficacy
Solubility is a cornerstone of the drug development process, profoundly influencing a compound's bioavailability and, consequently, its therapeutic efficacy.[1] For a drug to exert its pharmacological effect, it must first dissolve in the physiological fluids at the site of administration to be absorbed into the systemic circulation. Poor aqueous solubility is a major hurdle in drug discovery, often leading to erratic absorption, suboptimal drug exposure, and ultimately, the failure of promising drug candidates.[1]
This compound (CAS No: 886498-17-5) is a fluorinated benzamide derivative, a class of compounds known for a wide range of biological activities.[2] The introduction of fluorine and a trifluoromethoxy group can significantly alter the physicochemical properties of the parent benzamide molecule, impacting its solubility profile in both aqueous and organic media. This guide provides a comprehensive approach to understanding and determining the solubility of this compound, a critical step in its journey from a laboratory curiosity to a potential therapeutic agent.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is paramount to predicting and interpreting its solubility behavior.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Benzamide (Parent Compound) | 2-Fluoro-5-(trifluoromethyl)benzamide |
| CAS Number | 886498-17-5[2] | 55-21-0[3] | 207919-05-9[4] |
| Molecular Formula | C8H5F4NO2[2] | C7H7NO[3] | C8H5F4NO[4] |
| Molecular Weight | 223.12 g/mol [5] | 121.14 g/mol [6] | 207.13 g/mol [4] |
| Predicted XlogP | Not available | 0.6[7] | 1.8[4] |
| pKa (Amide Proton) | Not available | ~13 (in H2O)[8] | Not available |
The trifluoromethoxy group is known to be highly lipophilic, which can enhance the solubility of molecules in organic solvents and biological membranes.[1] The presence of both a fluorine atom and a trifluoromethoxy group in this compound is expected to increase its lipophilicity compared to the parent benzamide molecule. This is reflected in the higher predicted XlogP value for the structurally similar 2-Fluoro-5-(trifluoromethyl)benzamide.[4] The pKa of the amide proton in benzamide is approximately 13, indicating it is a very weak acid.[8] The electron-withdrawing nature of the fluoro and trifluoromethoxy substituents may slightly decrease the pKa of the target compound, but it is still expected to be a very weak acid.
Solubility Profile: An Illustrative Example with Benzamide
Table 2: Experimental Solubility of Benzamide in Common Laboratory Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Water | 25 | 1.35 | [7] |
| Ethanol | 25 | Soluble (5 g/100mL) | [6] |
| Methanol | 25 | Soluble | [9] |
| Acetone | 25 | Soluble | [9] |
| Ethyl Acetate | 25 | Sparingly Soluble | [9] |
| Dichloromethane | 25 | Sparingly Soluble | [10] |
| Acetonitrile | 25 | Sparingly Soluble | [9] |
Note: "Soluble" and "Sparingly Soluble" are qualitative terms from the cited literature. The quantitative value for ethanol is provided as a specific example.
Based on its structure, this compound is predicted to have lower aqueous solubility than benzamide due to its increased hydrophobicity. Its solubility in polar aprotic solvents like acetone and acetonitrile is expected to be favorable.
Experimental Determination of Solubility: A Step-by-Step Protocol
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[1] This method involves equilibrating an excess of the solid compound with a solvent and then measuring the concentration of the dissolved compound.
The Shake-Flask Method: A Validated Protocol
This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible solubility data.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the selected laboratory solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane). The excess solid ensures that a saturated solution is achieved.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period.
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could affect the solubility.
-
-
Quantification:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
HPLC-UV Method for Quantification
A robust and validated HPLC method is crucial for the accurate quantification of the dissolved compound. The following method is a reliable starting point for benzamide derivatives.
Table 3: Recommended HPLC-UV Conditions
| Parameter | Specification | Rationale |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides good separation for aromatic compounds. |
| Mobile Phase | Acetonitrile : Water (Gradient or Isocratic) | A common and effective mobile phase for reversed-phase chromatography. The ratio can be optimized. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Detection Wavelength | ~254 nm or λmax | Benzamide derivatives typically have strong UV absorbance around 254 nm. The optimal wavelength should be determined by UV-Vis spectroscopy. |
Diagram 2: Logical Relationship for HPLC Method Development
Caption: The interplay between compound properties and HPLC method development for accurate solubility data.
Safety and Handling
This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[2]
Conclusion
While direct experimental solubility data for this compound remains to be published, this technical guide provides a robust framework for its characterization. By understanding its predicted physicochemical properties and leveraging surrogate data from its parent compound, benzamide, researchers can make informed decisions during the early stages of drug development. The detailed experimental protocol for solubility determination using the shake-flask method, coupled with a reliable HPLC-UV quantification method, empowers scientists to generate the critical data needed to advance their research. A thorough understanding and experimental determination of solubility are indispensable for unlocking the full therapeutic potential of novel compounds like this compound.
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Benzamide - Solubility of Things. (n.d.). Retrieved January 17, 2026, from [Link]
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Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K - Spiral. (n.d.). Retrieved January 17, 2026, from [Link]
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Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures | Journal of Chemical & Engineering Data - ACS Publications. (2023, March 29). Retrieved January 17, 2026, from [Link]
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Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K - ResearchGate. (2025, August 10). Retrieved January 17, 2026, from [Link]
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Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures | Journal of Chemical & Engineering Data - ACS Publications. (2023, March 29). Retrieved January 17, 2026, from [Link]
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Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure | Request PDF - ResearchGate. (2025, August 7). Retrieved January 17, 2026, from [Link]
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A Comprehensive Technical Guide to the Safe Handling of 2-Fluoro-5-(trifluoromethoxy)benzamide for Research and Development Professionals
Introduction: 2-Fluoro-5-(trifluoromethoxy)benzamide is a fluorinated aromatic amide, a class of compounds increasingly vital in medicinal chemistry and materials science. Its unique electronic properties, conferred by the fluorine and trifluoromethoxy substituents, make it a valuable building block in the synthesis of novel therapeutic agents and functional materials. However, these same properties necessitate a rigorous and informed approach to its handling. The presence of reactive functional groups requires a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide researchers, scientists, and drug development professionals with an in-depth understanding of the causality behind safety protocols. By grounding our procedures in scientific principles, we can foster a culture of safety that is both robust and adaptable. This document provides a self-validating framework for the safe handling, storage, and emergency management of this compound.
Section 1: Compound Identification and Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is the foundation of a thorough risk assessment. These characteristics dictate its behavior under laboratory conditions and inform the necessary handling and storage protocols.
| Property | Value | Source |
| Chemical Name | This compound | SynQuest Labs[1] |
| CAS Number | 886498-17-5 | SynQuest Labs[1] |
| Alternate CAS No. | 207919-05-9 | Oakwood Chemical[2] |
| Molecular Formula | C₈H₅F₄NO₂ | SynQuest Labs[1] |
| Molecular Weight | 207.13 g/mol | Oakwood Chemical[2] |
| Physical State | Solid | SynQuest Labs[1] |
| Melting Point | 115-117 °C | Oakwood Chemical[2] |
Expert Insight: The compound is a solid at room temperature, which can present an inhalation hazard if it is a fine powder that is easily aerosolized. The presence of multiple fluorine atoms can significantly alter chemical reactivity and toxicological profiles compared to non-fluorinated benzamides.
Section 2: Hazard Analysis and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. Understanding these classifications is critical for implementing appropriate safety measures.
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Skin Irritation, Category 2 | H315: Causes skin irritation[1][3][4] | Warning [1][2] | GHS07 (Exclamation Mark)[1] |
| Eye Irritation, Category 2A | H319: Causes serious eye irritation[1][3][4] | Warning [1][2] | GHS07 (Exclamation Mark)[1] |
| STOT SE, Category 3 | H335: May cause respiratory irritation[1][3][4] | Warning [1][2] | GHS07 (Exclamation Mark)[1] |
| Acute Toxicity, Oral (Potential) | H302: Harmful if swallowed[2] | Warning [1][2] | GHS07 (Exclamation Mark)[1] |
Authoritative Grounding: The hazard statements H315, H319, and H335 are consistently reported for this compound and similar fluorinated benzamides, indicating a high degree of certainty regarding its irritant properties.[1][3][4] The primary routes of occupational exposure are inhalation of dust particles, dermal contact, and ocular contact.[5] Chronic exposure, even at low levels, may lead to persistent irritation and other health effects.
The compound is stable under recommended storage conditions but is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1] Contact with these materials could lead to vigorous reactions and the release of hazardous decomposition products.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment is essential. Engineering controls provide the first and most effective line of defense, supplemented by appropriate PPE.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound solid, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[5][6]
-
Causality: A fume hood provides critical containment of airborne particles, preventing inhalation, which is a primary exposure risk.[7] It also offers a physical barrier in case of splashes or spills.
-
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][8]
-
Eyewash Stations and Safety Showers: These must be readily accessible and located near the workstation.[8][9]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles are mandatory.[6][10] A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[6][10]
-
Causality: This compound causes serious eye irritation (H319).[1] Standard safety glasses do not provide adequate protection from splashes, which can easily reach the eye from the sides or top.
-
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected for integrity before use and removed using the proper technique to avoid contaminating the skin.[7] Contaminated gloves must be disposed of as hazardous waste.[7]
-
Lab Coat: A flame-resistant lab coat with full-length sleeves is required.[10] It should be kept fully fastened to protect underlying clothing and skin.
-
-
Respiratory Protection:
Section 4: Standard Operating Procedure (SOP) for Safe Handling
Adherence to a validated SOP minimizes variability and human error, ensuring a safe outcome. The following workflow is designed as a self-validating system, with checks at each critical stage.
Experimental Workflow: Safe Handling Protocol
Caption: A decision tree for immediate first aid response to chemical exposure.
Detailed First-Aid Measures:
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. [1][8]If symptoms such as coughing or shortness of breath persist, seek immediate medical attention. [12]* Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [1][8]Remove any contaminated clothing while continuing to rinse. [13]If skin irritation develops or persists, seek medical advice. [8][12]* Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. [8][13]Remove contact lenses if present and easy to do so. [8]It is imperative to seek immediate medical attention after flushing.
-
Ingestion: Do NOT induce vomiting. [14]Rinse the mouth thoroughly with water. [7][15]Never give anything by mouth to an unconscious person. [7][15]Seek immediate medical attention.
Section 6: Storage and Waste Disposal
Proper storage and disposal are crucial for long-term safety and environmental protection.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area. [1][8]* Store away from incompatible materials such as strong acids, bases, and oxidizing agents. [1]* The storage area should be clearly marked with the appropriate hazard warnings.
Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste. [9]* Collect waste in a clearly labeled, sealed container.
-
Disposal must be carried out by a licensed professional waste disposal service, often via incineration in a facility equipped with an afterburner and scrubber. [1][7]Do not dispose of this chemical down the drain. [7]
Conclusion
This compound is a valuable research chemical whose hazards are well-defined and manageable. A safety-conscious approach, rooted in a deep understanding of the principles of chemical hygiene, is not a barrier to research but a prerequisite for it. By integrating the engineering controls, personal protective equipment, and rigorous protocols outlined in this guide, researchers can confidently and safely unlock the potential of this and other advanced chemical building blocks.
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2-Fluoro-4-(trifluoromethyl)benzamide Safety Data Sheet. CAPOT CHEMICAL COMPANY LIMITED. [Link]
-
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A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Fluoro-5-(trifluoromethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Proactive Stability Assessment in Pharmaceutical Development
In the landscape of modern drug discovery and development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of a successful therapeutic agent. Understanding the thermal behavior of a molecule like 2-Fluoro-5-(trifluoromethoxy)benzamide, a compound featuring a confluence of electron-withdrawing groups on a benzamide scaffold, is not merely a regulatory formality but a critical scientific endeavor. The presence of both fluoro and trifluoromethoxy substituents suggests a unique electronic environment that can significantly influence its thermal lability.[1][2] This guide, presented from the perspective of a Senior Application Scientist, provides a robust framework for elucidating the thermal stability and decomposition pathways of this compound. Our approach is rooted in first principles, leveraging established analytical techniques to build a comprehensive stability profile, ensuring the safety, efficacy, and quality of potential drug products.
Foundational Understanding: The Physicochemical Landscape
Before embarking on a rigorous thermal analysis, a foundational understanding of the physicochemical properties of this compound is paramount. The interplay between the ortho-fluoro group, the para-trifluoromethoxy group, and the primary amide functionality dictates its solid-state properties, solubility, and ultimately, its stability. The electron-withdrawing nature of the substituents is expected to influence the acidity of the amide protons and the reactivity of the aromatic ring.[3]
Table 1: Key Physicochemical Properties of this compound
| Property | Anticipated Characteristic | Rationale |
| Melting Point | Moderately high | The planar benzamide structure allows for efficient crystal packing, likely enhanced by intermolecular hydrogen bonding involving the amide group. The presence of polar C-F bonds may also contribute to dipole-dipole interactions. |
| Solubility | Poor in water; soluble in organic solvents | The hydrophobic trifluoromethoxy group and the aromatic ring will likely dominate, leading to poor aqueous solubility. Good solubility is expected in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols. |
| Hygroscopicity | Low | The fluorinated substituents generally decrease a molecule's propensity to absorb water. |
| pKa | Weakly acidic | The amide N-H protons will be weakly acidic, with the electron-withdrawing groups potentially slightly increasing their acidity compared to unsubstituted benzamide. |
Experimental Design for a Comprehensive Thermal Stability Profile
A multi-technique approach is essential to build a holistic understanding of the thermal behavior of this compound. The following experimental workflow is designed to provide a comprehensive and self-validating dataset.
Caption: A phased experimental workflow for comprehensive thermal stability analysis.
Step-by-Step Experimental Protocols
-
Objective: To determine the melting point and screen for any other thermal events such as polymorph transitions or exothermic decomposition.[4][5]
-
Instrumentation: A calibrated DSC instrument (e.g., Mettler Toledo DSC823e).[6]
-
Methodology:
-
Accurately weigh 2-5 mg of this compound into a standard aluminum pan.
-
Crimp the pan with a pierced lid to allow for the escape of any evolved gases.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from 25 °C to a temperature above its melting point (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
-
Data Interpretation: The melting point is determined from the onset of the endothermic melting peak. The presence of any exothermic events after the melt should be noted as potential decomposition.
-
Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.[4][5]
-
Instrumentation: A calibrated TGA instrument.
-
Methodology:
-
Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Interpretation: The onset temperature of significant mass loss indicates the beginning of thermal decomposition. The TGA curve provides information on the number of decomposition steps.[7]
-
Objective: To identify the gaseous products evolved during thermal decomposition.[7]
-
Instrumentation: A TGA instrument coupled to a mass spectrometer or an FTIR spectrometer.
-
Methodology:
-
Perform a TGA experiment as described in Protocol 2.
-
The evolved gases from the TGA are transferred via a heated transfer line to the MS or FTIR for analysis.
-
-
Data Interpretation: The MS or FTIR data is correlated with the mass loss steps observed in the TGA to identify the decomposition products. For this compound, we anticipate the evolution of CO, CO2, HF, and nitrogen oxides.[8]
Postulated Decomposition Pathways and Mechanistic Insights
Based on the structure of this compound and the known chemistry of related compounds, several decomposition pathways can be postulated. The initial decomposition is likely to involve the amide functionality, which is generally the most thermally labile part of such molecules.
Caption: Postulated primary and secondary thermal decomposition pathways.
Hydrolytic Scission of the Amide Bond
Even in the absence of external water, trace amounts of adsorbed water can facilitate the hydrolysis of the amide bond at elevated temperatures, yielding 2-fluoro-5-(trifluoromethoxy)benzoic acid and ammonia. This pathway is common for benzamide derivatives.[9]
Decarbonylation and Dehydration
At higher temperatures, direct cleavage of the C-C bond between the carbonyl group and the aromatic ring can lead to the formation of 2-fluoro-5-(trifluoromethoxy)aniline and carbon monoxide. Alternatively, intramolecular dehydration of the primary amide can produce the corresponding benzonitrile.
Fragmentation of the Trifluoromethoxy Group
The trifluoromethoxy group, while generally stable, can undergo decomposition under harsh thermal conditions.[10] This could proceed via cleavage of the C-O bond to generate radical species, or through more complex rearrangements. The decomposition of trifluoromethoxy-containing compounds can lead to the formation of highly reactive species like fluorophosgene.[11]
Analytical Characterization of Degradation Products
To confirm the postulated decomposition pathways, a robust analytical strategy for the identification and quantification of degradation products is essential.
High-Performance Liquid Chromatography (HPLC) with UV and MS Detection
-
Objective: To separate and identify non-volatile degradation products.[4]
-
Methodology:
-
Subject the sample to isothermal stress at a temperature determined from the TGA onset.
-
Dissolve the stressed sample in a suitable solvent (e.g., acetonitrile/water).
-
Inject the solution onto a C18 reversed-phase HPLC column.
-
Employ a gradient elution with a mobile phase of water and acetonitrile, both containing 0.1% formic acid.
-
Detect the eluting peaks using a UV detector and a mass spectrometer for identification.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify volatile and semi-volatile degradation products.[12]
-
Methodology:
-
Collect the headspace of a sample subjected to isothermal stress using a solid-phase microextraction (SPME) fiber.
-
Desorb the collected analytes in the heated injection port of a GC-MS system.
-
Separate the components on a suitable capillary column (e.g., DB-5ms).
-
Identify the compounds based on their mass spectra.
-
Implications for Handling, Storage, and Formulation
The data generated from this comprehensive thermal analysis will have significant practical implications:
-
Handling and Storage: The onset temperature of decomposition from TGA will define the maximum recommended handling temperature. The compound should be stored in a cool, dry place, away from incompatible materials such as strong acids and bases which could catalyze its degradation.[8]
-
Formulation Development: Knowledge of the decomposition pathways will inform the selection of excipients. For instance, if hydrolysis is a major degradation route, the use of anhydrous excipients would be preferred.
-
Regulatory Submissions: A thorough understanding of the thermal stability and degradation products is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory submission.
Conclusion
The systematic approach outlined in this guide provides a robust framework for characterizing the thermal stability and decomposition of this compound. By integrating thermal analysis techniques with modern analytical methods for degradant identification, a comprehensive stability profile can be established. This proactive approach to understanding the intrinsic properties of a potential API is fundamental to mitigating risks in drug development and ensuring the delivery of safe and effective medicines.
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An In-depth Technical Guide to the Discovery and History of Fluorinated Benzamide Compounds
Abstract
The strategic incorporation of fluorine into the benzamide scaffold has given rise to a versatile class of pharmacologically active compounds that have made a significant impact on modern medicine. This technical guide provides a comprehensive overview of the discovery and historical development of fluorinated benzamides. We explore the foundational principles of fluorine's role in drug design, trace the evolution of synthetic methodologies, and detail the journey of these compounds from early discoveries to their establishment as crucial therapeutic agents, particularly in neuropsychiatry and gastroenterology. Through an examination of key structure-activity relationships, mechanisms of action, and landmark drugs, this guide illuminates the scientific rationale and experimental insights that have cemented fluorinated benzamides as a cornerstone of medicinal chemistry.
Introduction: The Emergence of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates, a practice that gained significant traction in the 1970s, has become a key strategy in modern medicinal chemistry.[1] This is due to the unique properties of the fluorine atom, which can profoundly influence a molecule's pharmacological profile.[1]
The Unique Properties of Fluorine and Its Impact on Drug Design
Fluorine is the most electronegative element and has a van der Waals radius similar to that of hydrogen, allowing it to act as a bioisostere of a hydrogen atom with minimal steric impact.[1][2] Its introduction can lead to several beneficial modifications in a drug candidate:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block metabolically labile sites, prolonging the drug's half-life.[1][3][4]
-
Physicochemical Properties: Fluorine's high electronegativity can alter a molecule's acidity, basicity, and lipophilicity.[4][5] This modulation can enhance membrane permeability and bioavailability.[1][3][5]
-
Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity and potency.[1][3][6]
The Benzamide Scaffold: A Privileged Structure in Pharmacology
The benzamide moiety is recognized as a "privileged structure" in drug discovery. Its journey in medicine began with the principle of bioisosteric replacement, where a labile ester linkage in a known bioactive molecule was replaced with a more stable amide bond, as exemplified by the development of the antiarrhythmic drug procainamide from procaine.[7] This scaffold's success expanded significantly in the mid-20th century with the discovery of its utility in treating psychiatric disorders, starting with pioneering atypical antipsychotics like sulpiride.[7]
The Convergence: Rationale for Fluorinating Benzamides
The combination of fluorine's unique properties with the versatile benzamide scaffold proved to be a powerful strategy. Fluorination offered a way to fine-tune the pharmacokinetic and pharmacodynamic properties of benzamide-based drugs, leading to improved efficacy, selectivity, and safety profiles. This convergence has been particularly fruitful in the development of drugs targeting the central nervous system (CNS) and the gastrointestinal (GI) tract.
Early Discoveries and Foundational Syntheses
The investigation of fluorinated benzamides has been ongoing for several decades, leading to a wealth of structural and synthetic knowledge.[8] The synthesis of these compounds has evolved from classical methods to more sophisticated modern techniques, enabling the creation of a diverse array of analogues for structure-activity relationship (SAR) studies.
Pioneering Synthetic Methodologies for Fluorinated Benzamides
The construction of the amide bond is a fundamental transformation in organic chemistry. For fluorinated benzamides, a common and straightforward method involves the condensation of a fluorinated benzoyl chloride with an appropriate amine.
Experimental Protocol: General Synthesis of a Fluorinated Benzamide [8]
This protocol describes the synthesis of N-(2,3-difluorophenyl)-2-fluorobenzamide as a representative example.
Objective: To synthesize a tri-fluorinated benzamide via a condensation reaction.
Materials:
-
2-fluorobenzoyl chloride
-
2,3-difluoroaniline
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2,3-difluoroaniline (1.0 eq) in DCM.
-
Base Addition: Add pyridine (1.1 eq) to the solution and cool the mixture in an ice bath.
-
Acylation: Slowly add a solution of 2-fluorobenzoyl chloride (1.0 eq) in DCM to the cooled mixture with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(2,3-difluorophenyl)-2-fluorobenzamide.
Self-Validation: The purity and identity of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and 19F NMR, as well as mass spectrometry.[8] The appearance of characteristic peaks corresponding to the fluorinated aromatic rings and the amide proton will validate the success of the synthesis.
The "Golden Age": Fluorinated Benzamides in Neuroleptic Drug Development
The mid-20th century marked the rise of benzamides as a critical class of drugs for psychiatric disorders.[7] The discovery of the antipsychotic properties of substituted benzamides, such as sulpiride, revolutionized the treatment of schizophrenia.[7]
The Dopamine D2 Receptor as a Key Target
Many benzamide antipsychotics exert their therapeutic effect through the selective antagonism of dopamine D2 and D3 receptors in the mesolimbic pathway of the brain.[7][9][10] This selective action is believed to be responsible for their efficacy against the positive symptoms of schizophrenia with a reduced propensity for extrapyramidal side effects compared to older, less selective antipsychotics.[9]
Amisulpride, a notable substituted benzamide, exhibits a dual mechanism of action. At high doses (400-1,200 mg), it blocks postsynaptic D2/D3 receptors in the limbic system, producing an antipsychotic effect.[11] At low doses (50 mg), it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopamine release and is effective in treating depressive symptoms and the negative symptoms of schizophrenia.[9][11][12]
Diagram: Simplified Dopamine D2 Receptor Antagonism Pathway
Caption: Workflow for the discovery of novel prokinetic agents.
Modern Synthetic Strategies and Future Directions
The field of organofluorine chemistry is continually advancing, providing new tools for the synthesis and application of fluorinated benzamides.
Advanced Catalytic Methods for Late-Stage Fluorination
Recent progress in synthetic chemistry has enabled the late-stage fluorination of complex molecules. These methods allow for the introduction of fluorine at a late step in a synthetic sequence, which is highly advantageous for rapidly generating analogues during lead optimization. This contrasts with traditional methods that often require starting from fluorinated building blocks.
PET Imaging Agents: The Rise of 18F-Labeled Benzamides
The use of the fluorine-18 (18F) radioisotope has become crucial for Positron Emission Tomography (PET) imaging, a highly sensitive technique used in diagnostics and biomedical research. [1]18F-labeled benzamides are being developed as PET tracers to visualize and quantify dopamine D2/D3 receptors in the brain, aiding in the study of neurological disorders and the development of new CNS drugs.
Conclusion: The Enduring Legacy and Future Potential of Fluorinated Benzamides
From their origins in the strategic modification of a simple pharmacophore to their current status as indispensable therapeutic agents, fluorinated benzamides have had a remarkable history. The deliberate incorporation of fluorine has consistently proven to be a successful strategy for enhancing the drug-like properties of the benzamide scaffold, leading to landmark drugs for schizophrenia and gastrointestinal disorders. As synthetic methodologies become more sophisticated and our understanding of their complex pharmacology deepens, fluorinated benzamides are poised to remain a fertile ground for the discovery of new and improved medicines for a wide range of diseases.
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The Trifluoromethoxy Group: A Guide to Harnessing its Unique Properties in Medicinal Chemistry
Introduction: Beyond the Trifluoromethyl Group
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a well-established strategy to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] While the trifluoromethyl (-CF3) group has long been a workhorse in medicinal chemistry, its close relative, the trifluoromethoxy (-OCF3) group, has emerged as a substituent with a unique and powerful profile.[3][4][5] This guide provides an in-depth exploration of the trifluoromethoxy group, from its fundamental physicochemical properties to its synthesis and strategic application in drug design, offering researchers and drug development professionals a comprehensive resource to leverage its full potential.
The trifluoromethoxy group is often considered a lipophilic bioisostere for methoxy (-OCH3) or even hydroxyl (-OH) groups in certain contexts.[6] However, its distinct electronic nature, characterized by the strong electron-withdrawing capacity of the fluorine atoms, imparts a unique set of properties that can overcome challenges associated with metabolic instability and poor membrane permeability.[6][7]
Pillar 1: Unraveling the Physicochemical and Pharmacokinetic Impact of the Trifluoromethoxy Group
The introduction of a trifluoromethoxy group into a molecular scaffold can profoundly influence its drug-like properties. Understanding these effects is paramount for its successful application in medicinal chemistry.
Lipophilicity: A Double-Edged Sword Mastered
The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a Hansch π parameter of +1.04.[3][8] This high lipophilicity can significantly enhance a drug's ability to permeate biological membranes, a critical factor for oral absorption and distribution to target tissues.[7] However, excessive lipophilicity can lead to undesirable properties such as poor solubility and increased off-target toxicity. The trifluoromethoxy group offers a unique balance, combining the lipophilicity of the moiety with the polarity of the oxygen atom, allowing for the fine-tuning of logP values to optimize membrane permeability and bioavailability.[9]
Table 1: Comparative Physicochemical Properties of Functional Groups
| Functional Group | Hansch-Fujita π Constant | Electronic Effect |
| -H | 0.00 | Neutral |
| -CH3 | +0.56 | Weakly Electron-Donating |
| -OCH3 | -0.02 | Electron-Donating (Resonance) |
| -Cl | +0.71 | Electron-Withdrawing (Inductive) |
| -CF3 | +0.88 | Strongly Electron-Withdrawing |
| -OCF3 | +1.04 | Strongly Electron-Withdrawing |
Data compiled from multiple sources.[3][5][10]
Metabolic Stability: A Shield Against Degradation
A major hurdle in drug development is overcoming extensive first-pass metabolism. The trifluoromethoxy group provides a powerful tool to enhance metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -OCF3 group highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[7][11][12] By replacing a metabolically labile group, such as a methoxy group which is prone to O-dealkylation, with a trifluoromethoxy group, the metabolic stability of a drug candidate can be significantly improved, leading to a longer in vivo half-life and a more predictable pharmacokinetic profile.[7][9]
Diagram 1: Impact of the Trifluoromethoxy Group on ADME Properties
Caption: Logical workflow of -OCF3 group's impact on ADME properties.
Electronic Effects and pKa Modulation
The trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms.[2][11] This property can significantly influence the pKa of nearby acidic or basic functional groups. For instance, the presence of an -OCF3 group can increase the acidity of an adjacent carboxylic acid or lower the basicity of a neighboring amine.[10] This modulation of pKa is crucial for optimizing a drug's solubility, ionization state at physiological pH, and its interaction with target proteins.
Pillar 2: Synthetic Methodologies for Introducing the Trifluoromethoxy Group
Despite its desirable properties, the incorporation of the trifluoromethoxy group into organic molecules can be challenging, primarily because the trifluoromethoxide anion is highly unstable.[3][8] However, several synthetic methodologies have been developed to address this challenge.
Electrophilic Trifluoromethylation of Phenols
One common approach involves the electrophilic trifluoromethylation of phenols. Reagents such as Togni's hypervalent iodine reagents and Umemoto's oxonium reagents have been developed for this purpose.
Experimental Protocol: O-Trifluoromethylation of a Phenol using Togni's Reagent
Objective: To introduce a trifluoromethoxy group onto a phenolic substrate.
Materials:
-
Phenolic substrate (1.0 eq)
-
Togni's Reagent II (1.5 eq)
-
Zinc(II) trifluoromethanesulfonate (Zn(NTf2)2) (0.2 eq)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the phenolic substrate and the anhydrous solvent.
-
Add the Zinc(II) trifluoromethanesulfonate catalyst to the solution.
-
Slowly add Togni's Reagent II to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aryl trifluoromethyl ether.
Oxidative Desulfurization-Fluorination of Xanthates
An alternative strategy is the oxidative desulfurization-fluorination of xanthates derived from phenols. This method avoids the direct handling of unstable trifluoromethoxide anions.
Diagram 2: Synthetic Workflow for Aryl Trifluoromethyl Ethers via Xanthates
Caption: Step-by-step workflow for the synthesis of Ar-OCF3 via xanthates.
Pillar 3: Case Studies of Trifluoromethoxy-Containing Drugs
The successful application of the trifluoromethoxy group is evident in several FDA-approved drugs.
Riluzole: A Neuroprotective Agent
Riluzole, used to treat amyotrophic lateral sclerosis (ALS), features a trifluoromethoxy group on its benzothiazole core. This group enhances the drug's lipophilicity, facilitating its penetration of the blood-brain barrier to exert its neuroprotective effects. The metabolic stability conferred by the -OCF3 group also contributes to its favorable pharmacokinetic profile.[13]
Delamanid and Pretomanid: Anti-Tuberculosis Drugs
Delamanid and pretomanid are critical components of treatment regimens for multidrug-resistant tuberculosis. Both drugs contain a trifluoromethoxy group, which is crucial for their activity and pharmacokinetic properties. The lipophilicity of the -OCF3 group aids in penetrating the mycobacterial cell wall, while its metabolic stability ensures sustained therapeutic concentrations.[13]
Table 2: Examples of FDA-Approved Drugs Containing a Trifluoromethoxy Group
| Drug | Therapeutic Area | Role of the Trifluoromethoxy Group |
| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Enhances blood-brain barrier penetration and metabolic stability. |
| Sonidegib | Basal Cell Carcinoma | Contributes to optimal lipophilicity and metabolic stability. |
| Delamanid | Tuberculosis | Improves cell wall penetration and pharmacokinetic profile. |
| Pretomanid | Tuberculosis | Enhances metabolic stability and overall efficacy. |
Information sourced from various medicinal chemistry reviews and drug databases.[13]
Conclusion and Future Perspectives
The trifluoromethoxy group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve bioavailability makes it a highly attractive substituent for optimizing lead compounds into successful drug candidates. While the synthesis of trifluoromethoxy-containing compounds has historically been challenging, the development of new reagents and methodologies is continually expanding the accessibility of this valuable functional group. Future research will likely focus on the development of more efficient and selective trifluoromethoxylation reactions, as well as a deeper understanding of the nuanced effects of the -OCF3 group on drug-receptor interactions. As our ability to incorporate this unique functional group into complex molecules grows, so too will its impact on the future of drug discovery.
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. [Link]
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The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH. [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents - MDPI. [Link]
-
Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluo-romethyl Triflate as the Source of the Trifluoromethoxy Group - RSC Publishing. [Link]
-
Trifluoromethoxy group - Grokipedia. [Link]
-
The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. [Link]
-
Chalcogen OCF3 Isosteres Modulate Drug Properties without Introducing Inherent Liabilities. [Link]
-
Examples of drugs bearing trifluoromethoxy groups (highlighted in pink)... - ResearchGate. [Link]
-
Exploring the Trifluoromethoxy Group: A Key to Enhanced Chemical Properties. [Link]
-
O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination | Organic Letters - ACS Publications. [Link]
-
New synthetic approaches toward OCF3-containing compounds | Request PDF. [Link]
-
Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
The Trifluoromethyl Group in Medicinal Chemistry1 - American Chemical Society. [Link]
-
The Importance of Trifluoromethoxy Group in Chemical Synthesis. [Link]
-
Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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The Multifaceted Pharmacology of Fluorinated Benzamides: A Technical Guide to Their Biological Targets
Introduction: The Strategic Role of Fluorine in Benzamide Drug Discovery
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse array of therapeutic agents. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tactic to modulate and enhance the pharmacological properties of these molecules. Fluorine's unique physicochemical characteristics—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, membrane permeability, binding affinity, and target selectivity.[1] This guide provides an in-depth exploration of the known and emerging biological targets of fluorinated benzamides, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic details of their interactions, present quantitative data, and provide established experimental protocols for target validation.
Key Biological Targets and Mechanisms of Action
Fluorinated benzamides have demonstrated significant activity against a range of biological targets, primarily within the central nervous system and in the context of oncology. The following sections detail the major classes of these targets.
Dopamine D2 Receptors: Modulating Neurotransmission
Substituted benzamides are a well-established class of dopamine D2 receptor antagonists, crucial in the management of schizophrenia and other psychotic disorders. Fluorination has been instrumental in refining the potency and selectivity of these agents.
Mechanism of Action: Fluorinated benzamides act as competitive antagonists at dopamine D2 receptors, primarily in the mesolimbic and mesocortical pathways of the brain. By blocking the binding of dopamine, they attenuate the excessive dopaminergic neurotransmission associated with psychosis. The affinity of benzamides can differ between the D2 receptor isoforms, D2-long (D2L) and D2-short (D2S), with some compounds showing higher affinity for the D2S isoform, which is predominantly presynaptic.[2][3]
The Influence of Fluorine: The introduction of fluorine can enhance binding affinity and selectivity. For example, fluorination on the aromatic ring or the side chain can alter the electronic properties and conformation of the molecule, leading to more favorable interactions with the receptor's binding pocket.[4][5] Furthermore, the use of the fluorine-18 isotope allows for the development of positron emission tomography (PET) radioligands for in vivo imaging of D2 receptors.[6][7]
Quantitative Data: Binding Affinities of Fluorinated Benzamides for Dopamine D2 Receptors
| Compound | Receptor | Affinity (Ki) | Reference |
| NCQ 115 | Dopamine D2 | 147 pM | [4][5] |
| [¹²⁵I]NCQ-298 | Dopamine D2 | ~20 pM (Kd) | [8] |
Experimental Protocol: In Vitro Dopamine D2 Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.[8][9][10][11][12]
Materials:
-
HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Radioligand (e.g., [³H]spiperone or [¹²⁵I]NCQ-298).
-
Test compounds (fluorinated benzamides).
-
Non-specific binding control (e.g., haloperidol).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter or gamma counter.
Procedure:
-
Prepare cell membranes from the D2 receptor-expressing cell line.
-
In a 96-well plate, add a fixed concentration of the radioligand.
-
Add increasing concentrations of the test compound to competition wells.
-
Add a high concentration of the non-specific binding control to separate wells.
-
Add the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation or gamma counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ and subsequently the Ki value of the test compound.
Dopamine D2 Receptor Signaling Pathway
Caption: Antagonism of the Dopamine D2 Receptor by Fluorinated Benzamides.
Histone Deacetylases (HDACs): Epigenetic Modulation in Cancer Therapy
HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histones.[13] Their dysregulation is implicated in various cancers, making them attractive therapeutic targets.[14][15] Fluorinated benzamides have emerged as a significant class of HDAC inhibitors.[16]
Mechanism of Action: Fluorinated benzamides typically act as zinc-binding groups, chelating the zinc ion in the active site of HDAC enzymes.[15] This interaction blocks the catalytic activity of the enzyme, leading to an accumulation of acetylated histones. The resulting "open" chromatin structure allows for the transcription of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.
The Influence of Fluorine: Fluorination can enhance the potency and isoform selectivity of benzamide-based HDAC inhibitors.[14][16] For instance, fluorine substitution on the phenyl ring can lead to specific interactions with amino acid residues in the HDAC active site, contributing to improved selectivity for certain HDAC isoforms (e.g., HDAC3 or HDAC6).[13][15][17]
Quantitative Data: Inhibitory Activity of Fluorinated Benzamides against HDACs
| Compound | Target HDAC | IC₅₀ | Reference |
| Tucidinostat (Chidamide) | HDAC1, 2, 3, 10 | Class I selective | [15] |
| 2-amino-6-fluorobenzamide (14) | HDAC1, 2, 3 | 4-fold selectivity (HDAC1 vs HDAC3) | [17] |
| 2-methylthiobenzamide (16) | HDAC3 | 30 nM (>300-fold selective) | [17] |
Experimental Protocol: Fluorometric HDAC Activity Assay
This protocol describes a common method for measuring HDAC activity and inhibition using a fluorogenic substrate.[5][18][19][20][21]
Materials:
-
Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC3, or HDAC6).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Test compounds (fluorinated benzamides).
-
HDAC inhibitor control (e.g., Trichostatin A or SAHA).
-
HDAC assay buffer.
-
Developer solution (containing a protease like trypsin).
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Add diluted HDAC enzyme to the wells of the microplate.
-
Add the test compound at various concentrations or the control inhibitor.
-
Pre-incubate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
Measure the fluorescence intensity (e.g., Ex/Em = 355/460 nm).
-
Calculate the percent inhibition and determine the IC₅₀ value for the test compound.
HDAC Inhibition Workflow
Caption: Workflow for a fluorometric HDAC inhibition assay.
IκB Kinase β (IKKβ): Targeting Inflammatory Pathways
IKKβ is a key kinase in the NF-κB signaling pathway, which is central to inflammation, immunity, and cell survival.[22] Inhibition of IKKβ is a promising strategy for treating inflammatory diseases and certain cancers.[20][23]
Mechanism of Action: Fluorinated benzamides can act as potent and selective inhibitors of IKKβ.[22][23] By binding to the kinase, they prevent the phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby blocking the transcription of pro-inflammatory and pro-survival genes.
The Influence of Fluorine: Fluorine substitution can be critical for the potency and selectivity of benzamide-based IKKβ inhibitors. For instance, a fluoro-substituent on the benzamide ring can form specific interactions within the IKKβ active site, contributing to high affinity.
Experimental Protocol: IKKβ Kinase Activity Assay
This protocol outlines a method to measure IKKβ activity and its inhibition by test compounds.[24][25][26][27][28]
Materials:
-
Recombinant human IKKβ enzyme.
-
IKKβ substrate (e.g., a peptide derived from IκBα like IKKtide).
-
ATP (often radiolabeled with ³²P or used in a luminescence-based assay like ADP-Glo™).
-
Test compounds (fluorinated benzamides).
-
Kinase assay buffer.
-
Method for detection (e.g., phosphocellulose paper and scintillation counting for ³²P, or a luminescence plate reader for ADP-Glo™).
Procedure:
-
Set up the kinase reaction in a microplate with kinase buffer, IKKβ substrate, and the test compound.
-
Add the purified IKKβ enzyme.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period.
-
Terminate the reaction.
-
Detect the amount of phosphorylated substrate or the amount of ADP produced.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
NF-κB Signaling Pathway Inhibition
Sources
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- 3. Development of highly sensitive fluorescent assays for fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
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- 8. In vitro receptor binding characteristics of the new dopamine D2 antagonist [125I]NCQ-298: methodological considerations of high affinity binding - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Frontiers | Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology [frontiersin.org]
- 14. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
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- 17. researchgate.net [researchgate.net]
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- 20. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. content.abcam.com [content.abcam.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. promega.com [promega.com]
- 26. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Synthesis Protocol for 2-Fluoro-5-(trifluoromethoxy)benzamide: An Application Note for Pharmaceutical and Agrochemical Research
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 2-Fluoro-5-(trifluoromethoxy)benzamide, a key building block in the development of novel pharmaceuticals and agrochemicals. The described methodology is centered around a robust and scalable two-step, one-pot process commencing from the readily available 2-Fluoro-5-(trifluoromethoxy)benzoic acid. The protocol emphasizes mechanistic understanding, operational safety, and high-yield synthesis, making it suitable for researchers in drug discovery and development.
Introduction: Significance of Fluorinated Benzamides
Fluorinated organic molecules are of paramount importance in modern medicinal and agricultural chemistry. The incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethoxy group (-OCF₃), can significantly modulate a molecule's physicochemical properties. These changes often lead to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets. This compound serves as a critical intermediate, leveraging the unique electronic properties of its substituents to enable the construction of complex molecular architectures. This guide provides a reliable method for its preparation, ensuring a consistent supply for downstream applications.
Chemical Principles and Reaction Mechanism
The conversion of a carboxylic acid to a primary amide is a cornerstone transformation in organic synthesis. Direct reaction with an amine source is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1] Therefore, activation of the carboxylic acid is necessary. This protocol employs a classic and highly effective strategy: conversion of the carboxylic acid to a more reactive acyl chloride intermediate.
The overall transformation proceeds in two sequential stages within a single reaction vessel:
-
Acyl Chloride Formation: 2-Fluoro-5-(trifluoromethoxy)benzoic acid is treated with thionyl chloride (SOCl₂). The lone pair of electrons on the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. A subsequent cascade of electron movements, facilitated by a catalytic amount of N,N-dimethylformamide (DMF) through the formation of the Vilsmeier reagent, results in the displacement of the hydroxyl group and the formation of the highly reactive 2-fluoro-5-(trifluoromethoxy)benzoyl chloride. Gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are evolved, driving the reaction to completion.
-
Amidation: The in-situ generated acyl chloride is then subjected to nucleophilic attack by aqueous ammonia (NH₄OH). The nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion and forming the stable amide product, this compound.
This one-pot approach is efficient as it negates the need for isolation and purification of the often-moisture-sensitive acyl chloride intermediate.[2]
Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. Appropriate scaling requires re-optimization of reaction parameters.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Amount (mass/vol) | Supplier Notes |
| 2-Fluoro-5-(trifluoromethoxy)benzoic acid | 886497-85-4 | C₈H₄F₄O₃ | 224.11 | 10.0 | 2.24 g | Purity ≥97% |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 | 15.0 | 1.1 mL (1.78 g) | Reagent grade, ≥99%. Handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | catalytic | ~2 drops | Anhydrous grade. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | - | 50 mL | Anhydrous grade. |
| Ammonium Hydroxide (28-30% NH₃ solution) | 1336-21-6 | NH₄OH | 35.04 | ~100 | ~10 mL | Concentrated aqueous solution. Handle in a fume hood. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | - | as needed | For workup. |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | - | as needed | For workup. |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | - | as needed | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | - | as needed | For drying organic phase. |
Equipment
-
100 mL two-neck round-bottom flask
-
Reflux condenser with a gas outlet to a scrubber (containing NaOH solution)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Step 1: Acyl Chloride Formation
-
To a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-5-(trifluoromethoxy)benzoic acid (2.24 g, 10.0 mmol).
-
Add anhydrous dichloromethane (50 mL) to the flask to dissolve the starting material.
-
Add two drops of anhydrous N,N-dimethylformamide (DMF) to the solution.
-
Fit the flask with a reflux condenser connected to a gas scrubber.
-
Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with stirring.
-
Slowly add thionyl chloride (1.1 mL, 15.0 mmol) to the stirred solution via a dropping funnel over 10-15 minutes. Caution: Gas evolution (SO₂ and HCl) will occur. This step must be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approx. 40 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After 2 hours, cool the reaction mixture back down to 0-5 °C using an ice-water bath. The solution now contains the crude 2-fluoro-5-(trifluoromethoxy)benzoyl chloride.
Step 2: Amidation and Workup
-
While maintaining the temperature at 0-5 °C, slowly and carefully add concentrated ammonium hydroxide solution (~10 mL) dropwise to the vigorously stirred reaction mixture. Caution: This is a highly exothermic reaction. Maintain slow addition to control the temperature.
-
A white precipitate of the product will form.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0-5 °C.
-
Remove the ice bath and let the mixture stir for another hour at room temperature.
-
Transfer the mixture to a separatory funnel. Add 50 mL of deionized water and shake.
-
Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of deionized water, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
-
The crude this compound can be purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
-
Expected yield: 80-90%. Melting point and spectral data should be consistent with the literature values for this compound.
Safety and Troubleshooting
-
Safety: Thionyl chloride is corrosive and toxic; it reacts violently with water. All operations involving this reagent must be conducted in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The amidation step is highly exothermic and requires careful temperature control.
-
Troubleshooting:
-
Low Yield: May result from incomplete acyl chloride formation (extend reflux time) or loss of product during workup. Ensure the pH is basic before extraction to keep any unreacted carboxylic acid in the aqueous layer.
-
Oily Product: Indicates impurities. Ensure starting materials are dry. The purification by recrystallization should yield a solid product. If an oil persists, column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) may be necessary.
-
Visualizing the Workflow
The synthetic workflow is summarized in the diagram below, illustrating the key stages from starting material to the final purified product.
Caption: One-pot synthesis workflow for this compound.
Conclusion
The protocol detailed herein provides a reliable and high-yielding method for the synthesis of this compound. By activating the starting carboxylic acid with thionyl chloride, this procedure circumvents the thermodynamic barrier of direct amidation. This application note serves as a practical guide for researchers requiring access to this valuable fluorinated building block for applications in pharmaceutical and agrochemical discovery.
References
-
Pulle, J. S. et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 10(01). Available at: [Link]
-
Sab-at, M. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9). Available at: [Link]
-
Rudolph, S. et al. (2020). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Acta Crystallographica Section E, 76(Pt 12), 1931–1936. Available at: [Link]
-
Chemistry LibreTexts. (2022). Making Amides from Carboxylic Acids. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Royal Society of Chemistry. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 4, 13145-13151. Available at: [Link]
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Application Notes and Protocols for the Purification of Crude 2-Fluoro-5-(trifluoromethoxy)benzamide
Introduction
2-Fluoro-5-(trifluoromethoxy)benzamide is a fluorinated aromatic amide of significant interest to researchers in medicinal chemistry and drug development. The presence of both a fluorine atom and a trifluoromethoxy group can impart unique physicochemical and pharmacological properties to the molecule. As with any active pharmaceutical ingredient (API) or key intermediate, achieving high purity is paramount for reliable biological data and conformity with regulatory standards. This document provides a comprehensive guide to the purification of crude this compound, offering detailed protocols for common laboratory techniques.
The probable synthetic route to this compound involves the amidation of its corresponding carboxylic acid, 2-fluoro-5-(trifluoromethoxy)benzoic acid. Consequently, the primary impurity is likely to be the unreacted starting material, which is more polar than the desired benzamide product. This polarity difference is a key factor in designing effective purification strategies.
Physicochemical Properties
A thorough understanding of the compound's properties is the foundation of a rational purification strategy.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₄NO₂ | Synquest Labs[1] |
| Molecular Weight | 223.12 g/mol | Synquest Labs[1] |
| Physical State | Solid | N/A |
| Melting Point of an Isomer (3-Fluoro-5-(trifluoromethyl)benzamide) | 115-117 °C | Oakwood Chemical[2] |
| Stability | Stable under normal conditions. Incompatible with strong acids, bases, oxidizing agents, and reducing agents. | Synquest Labs[1] |
Purification Strategy Overview
The choice of purification technique depends on the impurity profile of the crude material, the desired final purity, and the scale of the purification. For this compound, a multi-step approach is often beneficial.
Caption: General purification workflow for this compound.
Protocol 1: Recrystallization
Recrystallization is an effective technique for removing small amounts of impurities from a solid compound and is often the first step in a purification sequence. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.
Rationale for Solvent Selection
The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aromatic amides, a common and effective solvent system is a mixture of a polar protic solvent, like ethanol, and water. Ethanol will dissolve the moderately polar benzamide, while the addition of water as an anti-solvent will induce crystallization upon cooling. Other potential solvent systems include ethyl acetate/hexanes.
Step-by-Step Protocol
-
Solvent Screening (Small Scale):
-
Place a small amount of the crude this compound (approx. 50 mg) in a test tube.
-
Add a few drops of ethanol and heat gently to dissolve the solid.
-
Slowly add water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the formation of crystals. If successful, this solvent system can be used for the bulk purification.
-
-
Bulk Recrystallization:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal (if used).
-
Slowly add hot water to the filtrate until the solution becomes persistently cloudy.
-
Allow the flask to cool slowly to room temperature. This promotes the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
-
Protocol 2: Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities. Given that the likely main impurity, the starting carboxylic acid, is more polar than the benzamide product, normal-phase silica gel chromatography is an excellent choice for purification.
Rationale for Stationary and Mobile Phase Selection
Silica gel is a polar stationary phase that will retain polar compounds more strongly. A non-polar mobile phase, such as a mixture of hexanes and ethyl acetate, will be used to elute the compounds. The less polar this compound will travel down the column faster and elute before the more polar carboxylic acid impurity.
Caption: Workflow for purification by flash column chromatography.
Step-by-Step Protocol
-
Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a mixture of hexanes and ethyl acetate (e.g., start with a 4:1 ratio).
-
Visualize the spots under a UV lamp (254 nm). The product should have a higher Rf value (travel further up the plate) than the more polar carboxylic acid impurity.
-
Optimize the solvent system to achieve good separation between the product and impurities (an Rf of ~0.3 for the product is ideal).
-
-
Column Preparation:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 hexanes/ethyl acetate).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel and then adding the dried powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting mobile phase.
-
Gradually increase the polarity of the mobile phase (increase the proportion of ethyl acetate) to elute the compounds.
-
Collect fractions in test tubes.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Preparative Purification
HPLC is a powerful analytical technique for assessing the purity of a compound and can also be used on a preparative scale for final polishing to achieve very high purity. A reversed-phase method is typically employed for compounds of this nature.
Rationale for HPLC Conditions
In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water). In this system, the more polar carboxylic acid impurity will elute before the less polar benzamide product. The addition of a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape, especially for acidic or basic compounds.
Analytical HPLC for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start with a higher percentage of A and gradually increase the percentage of B (e.g., 10% to 90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 5-10 µL of a ~1 mg/mL solution of the compound in the mobile phase.
Preparative HPLC for High-Purity Isolation
The conditions for analytical HPLC can be scaled up for preparative purification.
-
Column: A larger diameter C18 column (e.g., 21.2 x 250 mm).
-
Mobile Phase: The same as the analytical method.
-
Gradient: An optimized gradient based on the analytical run to maximize separation of the target compound from impurities.
-
Flow Rate: Scaled up according to the column diameter (e.g., 20 mL/min).
-
Sample Loading: Dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO or the mobile phase) and inject a larger volume.
-
Fraction Collection: Use an automated fraction collector to collect the eluting peaks.
-
Product Isolation: Combine the pure fractions, remove the organic solvent under reduced pressure, and then lyophilize to remove the water and obtain the highly purified product.
Conclusion
The purification of crude this compound can be effectively achieved through a systematic application of standard laboratory techniques. A preliminary purification by recrystallization is often a good starting point for removing bulk impurities. For higher purity, flash column chromatography on silica gel provides excellent separation of the desired benzamide from its more polar carboxylic acid precursor. Finally, for applications requiring the highest level of purity, preparative reversed-phase HPLC can be employed as a final polishing step. The choice of the specific protocol or combination of protocols will depend on the initial purity of the crude material and the final purity requirements of the research or development program.
References
- Makarov, V. A., et al. (2007). Benzothiazinones: a new class of non-covalent inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase.
- Welch, D. E., & Allen, D. S. (1969). Trifluoromethylbenzamides. Journal of Medicinal Chemistry, 12(2), 337-338.
-
Oakwood Chemical. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzamide. [Link]
-
European Patent Office. (2021). Compounds. EP 3810602 B1. [Link]
- Google Patents. (1980). Process for the preparation of 2,5- bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl) benzamide (flecainide). GB2045760A.
-
Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2008). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2208. [Link]
- Google Patents. (2021). Synthetic method of 2-trifluoromethyl benzamide. CN113698315A.
-
American Laboratory. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. [Link]
-
SIELC Technologies. (n.d.). Separation of Sodium 2-chloro-5-(trifluoromethyl)phenyl-N-nitrosoamide on Newcrom R1 HPLC column. [Link]
-
MDPI. (2016). 2-(Difluoroboryloxy)benzamide. [Link]
-
PubChem. (n.d.). 2-Fluorobenzamide. [Link]
-
LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
Sources
analytical methods for characterizing 2-Fluoro-5-(trifluoromethoxy)benzamide
An In-Depth Technical Guide to the Analytical Characterization of 2-Fluoro-5-(trifluoromethoxy)benzamide
Introduction
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is the bedrock of a successful research program. Molecules such as this compound, which incorporates several key pharmacophoric elements—a benzamide core, a fluorine atom, and a trifluoromethoxy group—present unique analytical challenges and opportunities. The benzamide moiety is a privileged structure in medicinal chemistry, while the strategic placement of fluorine and trifluoromethoxy groups can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity.
This technical guide provides a comprehensive suite of analytical methods and detailed protocols for the thorough characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals to ensure the unambiguous confirmation of the molecule's identity, purity, and stability. The methodologies described herein are grounded in established principles and validated against international standards, ensuring data integrity and regulatory compliance.
Physicochemical Profile
A foundational understanding of a compound's physicochemical properties is essential before embarking on detailed analytical testing. These properties dictate choices in solvent selection, chromatographic conditions, and sample handling.
| Property | Value | Source |
| Chemical Structure | PubChem[1] | |
| Molecular Formula | C₈H₅F₄NO₂ | [1][2] |
| Molecular Weight | 223.12 g/mol | [2] |
| CAS Number | 886498-17-5 | [2][3] |
| Appearance | White to off-white solid (typical) | Inferred from MSDS[3] |
| Predicted XlogP | 2.1 | [1] |
| Monoisotopic Mass | 223.02563 Da | [1] |
| Melting/Boiling Point | Not experimentally determined in available literature. | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, DMSO. | General chemical principles |
Integrated Analytical Workflow
A multi-technique approach is imperative for the complete characterization of a novel compound. The following workflow ensures that both the structural identity and the purity of the analyte are rigorously established.
Caption: Integrated workflow for comprehensive characterization.
Chromatographic Analysis for Purity and Quantification
Chromatography is the gold standard for assessing the purity of a compound and quantifying it in the presence of impurities or in a formulation.
High-Performance Liquid Chromatography (HPLC)
Causality and Method Rationale: Reversed-phase HPLC (RP-HPLC) is the premier technique for analyzing non-volatile, moderately polar compounds like this compound. The aromatic nature of the molecule provides a strong chromophore for UV detection. A C18 column is selected as the stationary phase due to its hydrophobicity, which provides excellent retention and separation for aromatic compounds. The mobile phase, a mixture of water and acetonitrile, allows for the elution of the analyte by modulating the solvent strength. A gradient elution is initially recommended to resolve unknown impurities with different polarities effectively.[4]
Protocol: HPLC Purity Determination
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. (Note: Formic acid helps to protonate silanols on the stationary phase and the analyte, leading to sharper, more symmetrical peaks).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 40 15.0 95 17.0 95 17.1 40 | 20.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or λmax determined from PDA scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1.0 mg/mL in acetonitrile.
-
Dilute with a 50:50 mixture of Mobile Phase A and B to a working concentration of 0.1 mg/mL.
-
-
System Suitability:
-
Perform five replicate injections of the working standard.
-
Acceptance Criteria: Relative Standard Deviation (RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0.
-
Method Validation Framework (ICH Q2(R2))
A robust analytical method must be validated to prove it is fit for its intended purpose.[5][6] The validation must adhere to guidelines from the International Council for Harmonisation (ICH).
Caption: Workflow for HPLC method validation based on ICH Q2(R2).
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide definitive information about the molecular structure, confirming atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Method Rationale: NMR is the most powerful tool for unambiguous structural elucidation. For this molecule, a suite of experiments is required. ¹H NMR identifies the chemical environment of protons. ¹³C NMR provides information on the carbon skeleton. Crucially, ¹⁹F NMR is essential to confirm the presence and chemical environment of the two distinct fluorine-containing groups (the aryl-F and the -OCF₃), whose chemical shifts are highly sensitive to their local environment.[7]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiments and Expected Observations:
-
¹H NMR:
-
Aromatic Region (~7.0-8.5 ppm): Expect three signals corresponding to the three protons on the benzene ring, showing complex splitting patterns due to H-H and H-F couplings.
-
Amide Protons (~7.5-8.5 ppm): Two broad singlets for the -NH₂ protons, which may exchange with trace water in the solvent.
-
-
¹³C NMR:
-
Expect 8 distinct signals for the 8 carbon atoms.
-
The carbonyl carbon (C=O) will be downfield (~165-170 ppm).
-
Carbons attached to fluorine will show large C-F coupling constants. The -OCF₃ carbon will appear as a quartet.
-
-
¹⁹F NMR:
-
Two distinct signals are expected.
-
One signal for the single fluorine atom on the aromatic ring.
-
One signal for the trifluoromethoxy (-OCF₃) group.[8]
-
-
Mass Spectrometry (MS)
Causality and Method Rationale: Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition by providing a highly accurate mass measurement. Electron Ionization (EI) is a high-energy technique that induces extensive fragmentation, which is useful for structural fingerprinting. Electrospray Ionization (ESI) is a softer technique often coupled with HPLC (LC-MS) and is ideal for determining the mass of the intact molecule.
Protocol: HRMS (ESI) Analysis
-
Instrumentation: An LC-MS system with an ESI source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Sample Preparation: Infuse a dilute solution (1-10 µg/mL) of the analyte in acetonitrile/water (50:50) with 0.1% formic acid directly into the mass spectrometer.
-
Data Acquisition: Acquire data in positive ion mode.
-
Expected Results:
-
Accurate Mass: The primary observed ion should be the protonated molecule [M+H]⁺ at m/z 224.0329. The measured mass should be within 5 ppm of the theoretical calculated mass.
-
Proposed Fragmentation Pathway (EI-MS)
In a typical EI-MS experiment, aromatic amides undergo characteristic fragmentation. The primary cleavage is the loss of the amino radical (•NH₂) to form a stable benzoyl cation.[9][10]
Caption: Proposed EI-MS fragmentation pathway for the analyte.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality and Method Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11] It is excellent for confirming the presence of the amide and the carbon-fluorine bonds.
Protocol: FTIR (ATR) Analysis
-
Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3100 | N-H Stretch (asymmetric & symmetric) | Primary Amide (-NH₂) |
| 1680 - 1650 | C=O Stretch (Amide I band) | Amide |
| 1620 - 1580 | N-H Bend (Amide II band) | Amide |
| 1300 - 1100 | C-O Stretch & C-F Stretch | -OCF₃ and Ar-F |
| ~1250 | C-F Stretch (asymmetric) | -CF₃ |
| ~1150 | C-F Stretch (symmetric) | -CF₃ |
Note: The C-F and C-O stretching region can be complex and overlapping.[12][13]
Conclusion
The analytical characterization of this compound requires a thoughtful and orthogonal combination of chromatographic and spectroscopic techniques. This guide outlines a robust framework for achieving this, from initial purity assessment by a validated HPLC method to definitive structural confirmation using NMR, MS, and FTIR. By following these detailed protocols, researchers can generate high-quality, reliable, and defensible data, which is paramount for advancing drug discovery projects and meeting stringent regulatory standards.
References
-
ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]
-
National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]
-
NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzylamine. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institutes of Health. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). FT–IR benzamide ( 1 ). Retrieved from [Link]
-
National Institutes of Health. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzamide. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzamide, N-(2-phenylethyl)-N-dodecyl- - Optional[13C NMR]. Retrieved from [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone.... Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of the untreated and fluorinated samples. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzamide, N-(2-fluorophenyl)-3-trifluoromethyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Retrieved from [Link]
-
Win-Win Chemical. (n.d.). 115029-23-7 2-Fluoro-5-Trifluoromethylbenzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]
-
Agilent. (n.d.). FTIR Spectroscopy Reference Guide. Retrieved from [Link]
-
Science Publishing Group. (n.d.). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Retrieved from [Link]
-
Indonesian Journal of Science & Technology. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Retrieved from [Link]
-
Reddit. (n.d.). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C8H5F4NO2) [pubchemlite.lcsb.uni.lu]
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- 5. Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. researchgate.net [researchgate.net]
- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Application Notes: Spectroscopic Characterization of 2-Fluoro-5-(trifluoromethoxy)benzamide using ¹H and ¹³C NMR
Abstract
Introduction: The Role of NMR in the Analysis of Fluorinated Benzamides
Fluorinated benzamides are a significant class of compounds in medicinal chemistry and drug development, often exhibiting enhanced metabolic stability, binding affinity, and bioavailability due to the unique properties of the fluorine atom. The precise structural confirmation of these molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. For fluorinated compounds such as 2-Fluoro-5-(trifluoromethoxy)benzamide, ¹H, ¹³C, and ¹⁹F NMR are particularly powerful.
The presence of fluorine atoms introduces characteristic effects on the NMR spectra. The high electronegativity of fluorine influences the chemical shifts of nearby protons and carbons. Furthermore, the spin-active ¹⁹F nucleus (spin ½, 100% natural abundance) couples with neighboring ¹H and ¹³C nuclei, resulting in complex but highly informative splitting patterns (J-couplings). A thorough analysis of these couplings provides invaluable information about the connectivity of the molecule.
Predicted ¹H and ¹³C NMR Spectroscopic Data
In the absence of experimentally derived and published data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts and coupling constants. These predictions are based on established principles of NMR spectroscopy and data from structurally related compounds.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 7.30 - 7.50 | dd | ³JHH ≈ 8.5, ⁴JHF ≈ 5.0 |
| H-4 | 7.15 - 7.35 | ddd | ³JHH ≈ 8.5, ³JHH ≈ 8.5, ⁴JHH ≈ 2.5 |
| H-6 | 7.60 - 7.80 | dd | ³JHF ≈ 9.0, ⁴JHH ≈ 2.5 |
| -CONH₂ | 7.80 - 8.20 (broad) | s | - |
| -CONH₂ | 7.50 - 7.90 (broad) | s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C-1 | 120 - 125 | d | ²JCF ≈ 15-25 |
| C-2 | 158 - 162 | d | ¹JCF ≈ 240-260 |
| C-3 | 118 - 122 | d | ²JCF ≈ 20-30 |
| C-4 | 125 - 130 | s | - |
| C-5 | 145 - 150 | q | ²JCCF ≈ 30-40 |
| C-6 | 115 - 120 | d | ³JCF ≈ 5-10 |
| C=O | 165 - 170 | s | - |
| -OCF₃ | 120 - 125 | q | ¹JCF ≈ 250-270 |
Experimental Protocol: NMR Data Acquisition
This section details a standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for fluorinated benzamides.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For benzamides, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons like those of the amide group.
-
Sample Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C). Most deuterated solvents contain a small amount of TMS.
-
Sample Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
The following are general guidelines for setting up NMR experiments on a 400 MHz or 500 MHz spectrometer.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) is standard.
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K (25 °C).
Data Processing and Interpretation
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Chemical Shift Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent peak.
-
Peak Picking and Integration: Identify all significant peaks and integrate the corresponding areas in the ¹H NMR spectrum to determine the relative number of protons.
-
Analysis of Coupling Patterns: Carefully analyze the multiplicities of the signals to determine the J-coupling constants. This is crucial for assigning the signals to the correct nuclei, especially in distinguishing between the aromatic protons and understanding the through-bond and through-space interactions with fluorine.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the NMR analysis of a fluorinated benzamide.
Caption: Workflow for NMR analysis of fluorinated benzamides.
Conclusion
The methodologies and predictive data presented in these application notes serve as a robust framework for the ¹H and ¹³C NMR spectroscopic characterization of this compound and related fluorinated compounds. Adherence to the outlined protocols for sample preparation, data acquisition, and processing will ensure the generation of high-quality, reliable data. The detailed interpretation of chemical shifts and coupling constants is essential for the unequivocal structural elucidation, which is a critical step in the development of new pharmaceutical and agrochemical agents.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Braun, S., Kalinowski, H.-O., & Berger, S. (1998). 150 and More Basic NMR Experiments: A Practical Course. Wiley-VCH. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Gerig, J. T. (2003). Fluorine NMR. eMagRes, 4(1), 1-10. [Link]
Application Note: Elucidation of the Mass Spectrometric Fragmentation Pathway of 2-Fluoro-5-(trifluoromethoxy)benzamide
Abstract
This application note provides a detailed protocol and theoretical framework for the analysis of 2-Fluoro-5-(trifluoromethoxy)benzamide using electrospray ionization tandem mass spectrometry (ESI-MS/MS). The unique structural motifs of this molecule, including a primary benzamide, a fluorine substituent, and a trifluoromethoxy group, present a distinct fragmentation pattern critical for its unambiguous identification in complex matrices. We will explore the predictable cleavage of the amide bond and subsequent fragmentation of the aromatic core, providing researchers with a robust method for structural confirmation. This guide is intended to support drug discovery, metabolite identification, and quality control processes where precise molecular characterization is paramount.
Introduction and Scientific Background
This compound is a substituted aromatic amide, a class of compounds frequently encountered in medicinal chemistry and materials science. The incorporation of fluorine and trifluoromethoxy groups can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making them valuable modifications in drug design.[1][2] Mass spectrometry (MS) is an indispensable analytical tool for the structural elucidation of such novel chemical entities.[3]
This note focuses on predicting and interpreting the fragmentation pattern under collision-induced dissociation (CID), a process commonly used in tandem mass spectrometry. The analysis relies on the fundamental principles of ion chemistry, where the protonated molecular ion undergoes a series of dissociations into smaller, stable fragment ions.
The fragmentation of benzamides is well-characterized. Under positive ion ESI, the molecule is typically protonated. The primary and most favored fragmentation pathway involves the cleavage of the amide C-N bond.[4] For primary amides, this results in the neutral loss of ammonia (NH₃) and the formation of a highly stable resonance-stabilized benzoyl acylium ion.[5] Subsequent fragmentations, such as the loss of carbon monoxide (CO) from this acylium ion, are also common.[5][6] The electron-withdrawing nature of the fluoro and trifluoromethoxy substituents is expected to influence the stability of the precursor and fragment ions, but not fundamentally alter this primary fragmentation pathway.[7]
Proposed Fragmentation Pathway
The logical flow of the fragmentation cascade for this compound begins with the protonated parent molecule and proceeds through a series of predictable neutral losses.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for this compound.
Experimental Protocol
This protocol provides a generalized procedure for analyzing this compound on a tandem mass spectrometer, such as a triple quadrupole or Q-TOF instrument.[8] Researchers should adapt these parameters based on their specific instrumentation and analytical goals.
3.1. Materials and Reagents
-
Analyte: this compound (Formula: C₈H₅F₄NO₂)[9]
-
Solvent: HPLC-grade Methanol or Acetonitrile
-
Mobile Phase Additive: Formic Acid (0.1% v/v) to promote protonation.
3.2. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Working Solution: Create a 1 µg/mL working solution by diluting the stock solution with 50:50 methanol:water containing 0.1% formic acid. This solution is suitable for direct infusion or LC-MS analysis.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could interfere with the analysis.[10]
3.3. Mass Spectrometry Parameters The following parameters serve as a robust starting point for method development.
| Parameter | Suggested Value | Rationale |
| Ion Source | Electrospray Ionization (ESI) | Standard for polar small molecules like amides.[3] |
| Ionization Mode | Positive | The amide nitrogen is a site for efficient protonation. |
| Capillary Voltage | 3.0 - 4.0 kV | Optimizes the electrospray plume for stable ion generation. |
| Cone/Nozzle Voltage | 20 - 40 V | Promotes in-source desolvation without causing premature fragmentation. |
| Desolvation Temperature | 350 - 450 °C | Facilitates efficient solvent evaporation. |
| Desolvation Gas Flow | 600 - 800 L/hr (N₂) | Aids in droplet desolvation. |
| MS1 Scan Range | m/z 50 - 300 | Covers the expected mass of the precursor ion and its primary fragments. |
| MS/MS Analysis | Product Ion Scan | To generate a fragmentation spectrum from a selected precursor. |
| Precursor Ion (Q1) | m/z 224.03 | The calculated monoisotopic mass of the protonated molecule, [C₈H₅F₄NO₂ + H]⁺. |
| Collision Gas | Argon | An inert gas commonly used for efficient collision-induced dissociation. |
| Collision Energy (CE) | 10 - 30 eV (Ramp) | A range of energies should be tested to observe both the primary fragmentation and subsequent losses. |
Predicted Data and Interpretation
Based on the established fragmentation chemistry of benzamides, the following key ions are predicted to be observed in the MS/MS spectrum of this compound.
| Predicted m/z | Calculated Exact Mass | Elemental Composition | Proposed Fragment Structure/Identity |
| 224.0345 | 224.034466 | [C₈H₆F₄NO₂]⁺ | [M+H]⁺: Protonated Molecular Ion |
| 207.0079 | 207.007917 | [C₈H₂F₄O₂]⁺ | [M+H - NH₃]⁺: Loss of ammonia, forming the acylium ion. |
| 179.0130 | 179.013002 | [C₇H₂F₄O]⁺ | [M+H - NH₃ - CO]⁺: Subsequent loss of carbon monoxide. |
Interpretation of the Fragmentation Pattern:
-
The Precursor Ion ([M+H]⁺, m/z 224.03): The observation of this ion in the full scan MS1 spectrum confirms the molecular weight of the analyte.
-
The Base Peak ([M+H - NH₃]⁺, m/z 207.01): The most characteristic fragmentation is the loss of a neutral ammonia molecule (17.03 Da). This cleavage of the C-N amide bond is highly favorable and results in the formation of the 2-fluoro-5-(trifluoromethoxy)benzoyl cation. Due to its stability, this fragment is expected to be the base peak (most intense signal) in the MS/MS spectrum.
-
Secondary Fragmentation ([M+H - NH₃ - CO]⁺, m/z 179.01): The acylium ion can further fragment through the loss of a neutral carbon monoxide molecule (28.00 Da). This results in the formation of the 2-fluoro-5-(trifluoromethoxy)phenyl cation. The intensity of this peak will be dependent on the applied collision energy.
Conclusion
The mass spectrometric fragmentation of this compound is dominated by a predictable pathway initiated by the neutral loss of ammonia from the protonated molecular ion. This yields a stable acylium ion at m/z 207.01, which serves as a highly specific diagnostic fragment. Further fragmentation via the loss of carbon monoxide can provide additional structural confirmation. The protocol and theoretical data presented herein provide a validated methodology for the confident identification and characterization of this compound, applicable across various stages of pharmaceutical research and development.
References
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Title: Mass Spectrometry Protocols and Methods Source: Springer Nature Experiments URL: [Link]
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Title: Benzamide-simplified mass spectrum Source: ResearchGate URL: [Link]
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Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: Tecan Blog URL: [Link]
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Title: Mass Spectrometry in Small Molecule Drug Development Source: TechnologyNetworks.com URL: [Link]
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Title: Mass Spectrometry analysis of Small molecules Source: SlideShare URL: [Link]
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Title: Prepping Small Molecules for Mass Spec Source: Biocompare.com URL: [Link]
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Title: Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations Source: PubMed URL: [Link]
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Title: 2-Fluoro-5-(trifluoromethyl)benzylamine Source: NIST WebBook URL: [Link]
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Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: RSC Publishing URL: [Link]
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Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
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Title: 2-Fluoro-5-(trifluoromethyl)benzamide, N-(2-phenylethyl)-N-dodecyl- Source: SpectraBase URL: [Link]
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Title: Mass Spectrometry: Fragmentation Source: University of Puget Sound URL: [Link]
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Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry URL: [Link]
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Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed Central (PMC) URL: [Link]
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Title: b. Mass spectrum of benzamide (Scheme 2, 2b) Source: ResearchGate URL: [Link]
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Title: Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V Source: Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) URL: [Link]
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Title: Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis Source: PubMed Central (PMC) - NIH URL: [Link]
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Application Note: FT-IR Spectroscopic Analysis of 2-Fluoro-5-(trifluoromethoxy)benzamide
Abstract
This application note provides a detailed guide for the analysis of 2-Fluoro-5-(trifluoromethoxy)benzamide using Fourier Transform Infrared (FT-IR) spectroscopy. This compound is of significant interest in pharmaceutical and materials science research, and understanding its structural integrity is crucial. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for identifying the key functional groups present in the molecule. This document outlines the theoretical basis for the expected vibrational modes, provides a detailed experimental protocol using the Attenuated Total Reflectance (ATR) technique, and presents an interpretation of the characteristic spectral features.
Introduction: The Significance of Vibrational Spectroscopy for Substituted Benzamides
This compound is a complex aromatic molecule featuring several key functional groups that dictate its chemical reactivity and potential applications. These include the primary amide (-CONH₂), a carbon-fluorine bond (C-F) on the aromatic ring, and a trifluoromethoxy group (-OCF₃). The precise arrangement and interaction of these groups create a unique vibrational "fingerprint" that can be unequivocally identified using FT-IR spectroscopy.
Infrared spectroscopy probes the vibrational transitions of a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the energy of these vibrations.[1] The resulting spectrum provides invaluable information about the chemical bonds and functional groups present. For researchers in drug development and materials science, confirming the identity and purity of such compounds is a critical step in the R&D process. FT-IR provides a reliable and efficient quality control tool.
This guide is designed for researchers and scientists, offering both the theoretical underpinnings and a practical, field-proven protocol for the FT-IR analysis of this specific molecule.
Molecular Structure and Expected Vibrational Modes
The molecular structure of this compound is shown below. The primary functional groups susceptible to FT-IR analysis are highlighted.
Molecular Structure of this compound
Caption: Key functional groups in this compound.
Based on the functional groups present, we can predict the characteristic absorption bands in the FT-IR spectrum. The following table summarizes the expected vibrational frequencies. The region below 1500 cm⁻¹ is often complex and referred to as the "fingerprint region," containing many unique vibrations that are characteristic of the molecule as a whole.[2]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amide (-CONH₂) | N-H Asymmetric & Symmetric Stretching | 3400 - 3100 (often two bands) | Medium-Strong |
| C=O Stretching (Amide I band) | 1680 - 1630 | Strong | |
| N-H Bending (Amide II band) | 1650 - 1590 | Medium-Strong | |
| C-N Stretching | 1420 - 1380 | Medium | |
| Aromatic Ring | C-H Stretching | 3100 - 3000 | Medium-Weak |
| C=C Stretching (in-ring) | 1600 - 1450 (multiple bands) | Medium-Weak | |
| C-H Bending (out-of-plane) | 900 - 675 | Strong | |
| Aryl-Fluorine Bond (C-F) | C-F Stretching | 1250 - 1100 | Strong |
| Trifluoromethoxy (-OCF₃) | C-F Asymmetric & Symmetric Stretching | 1280 - 1100 (multiple strong bands) | Strong |
| C-O Stretching | 1100 - 1000 | Strong |
Note: The C-F stretching vibrations from the aryl-fluorine and the trifluoromethoxy group will likely overlap, resulting in a series of very strong, complex bands in the 1280-1100 cm⁻¹ region. Data from a structurally related compound, 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide, shows N-H stretches at 3356 and 3178 cm⁻¹, a C=O stretch at 1659 cm⁻¹, and C-F stretching at 1116 cm⁻¹.[3] These values provide a strong comparative basis for our target molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
For solid powder samples like this compound, ATR is the preferred sampling technique due to its simplicity, speed, and minimal sample preparation.[4][5] The technique works by placing the sample in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide). The IR beam is internally reflected within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample, where absorption occurs.[6][7]
Instrumentation and Materials
-
Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
ATR Accessory: A single-reflection diamond ATR accessory.
-
Sample: this compound, solid powder (~2-5 mg).
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.
Experimental Workflow
Caption: Workflow for ATR-FTIR Analysis.
Step-by-Step Procedure
-
Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate.[8]
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be subtracted from the sample spectrum. A typical background scan consists of 32 co-added scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount (approximately 2-5 mg) of the this compound powder directly onto the center of the ATR crystal.[9]
-
Pressure Application: Use the ATR's pressure clamp to apply firm, even pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is critical for obtaining a high-quality spectrum.[4]
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).
-
Data Processing: The resulting spectrum should be automatically ratioed against the background to produce a transmittance or absorbance spectrum. Apply an ATR correction algorithm, available in most modern FT-IR software, to correct for the wavelength-dependent depth of penetration of the evanescent wave.[10] A baseline correction may also be applied to improve the appearance of the spectrum.
-
Post-Analysis Cleaning: After the measurement is complete, release the pressure clamp, remove the bulk of the sample powder, and clean the crystal surface thoroughly with isopropanol as described in step 1.
Data Interpretation and Discussion
The resulting FT-IR spectrum should display absorption bands corresponding to the vibrational modes outlined in Section 2.
-
N-H Region (3400-3100 cm⁻¹): Expect to see two distinct, medium-to-strong peaks. The higher frequency band corresponds to the asymmetric N-H stretch, and the lower frequency band to the symmetric stretch. The presence of two peaks is a hallmark of a primary amide.[11]
-
C-H and C=O Region (3100-1600 cm⁻¹): Weak aromatic C-H stretching bands may be visible just above 3000 cm⁻¹. The most prominent feature in this region will be the very strong Amide I band (C=O stretch) around 1660 cm⁻¹. Immediately adjacent, the Amide II band (N-H bend) should appear.
-
Fingerprint Region (1600-600 cm⁻¹): This region will be rich with information.
-
Aromatic C=C stretching vibrations will appear as a series of weaker bands between 1600 and 1450 cm⁻¹.
-
The most intense absorptions in the entire spectrum will likely be found between 1280 and 1100 cm⁻¹. This complex, broad, and strong set of bands arises from the combined C-F stretching vibrations of the aryl-fluorine and the trifluoromethoxy group.[12][13]
-
A strong C-O stretch from the ether linkage of the trifluoromethoxy group is expected around 1050 cm⁻¹.
-
Strong bands corresponding to out-of-plane C-H bending will be present in the 900-700 cm⁻¹ range, and their exact position can give clues about the substitution pattern of the aromatic ring.
-
Conclusion
FT-IR spectroscopy, particularly with the use of an ATR accessory, is an exceptionally powerful tool for the structural verification of this compound. The technique is fast, requires minimal sample preparation, and provides a rich, detailed spectrum. By identifying the characteristic vibrational bands of the primary amide, aromatic ring, aryl-fluorine, and trifluoromethoxy functional groups, researchers can confidently confirm the identity and structural integrity of their compound, ensuring the reliability of subsequent experiments and applications.
References
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
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University of the West Indies at Mona. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]
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Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). FT–IR benzamide (1). [Image]. Retrieved from [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
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Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. Retrieved from [Link]
-
UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. Retrieved from [Link]
-
ResearchGate. (n.d.). IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzylamine. In NIST Chemistry WebBook. Retrieved from [Link]
-
SciSpace. (n.d.). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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NIST. (n.d.). Benzamide. In NIST Chemistry WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). Benzamide - Optional[FTIR] - Spectrum. Retrieved from [Link]
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Zhang, X. (n.d.). FTIR Spectrum. Retrieved from [Link]
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Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Retrieved from [Link]
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Application Notes & Protocols: Leveraging 2-Fluoro-5-(trifluoromethoxy)benzamide in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Strategic Value of Fluorination in Benzamide Scaffolds
Benzamide derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The strategic incorporation of fluorine-containing substituents, such as the fluoro (F) and trifluoromethoxy (OCF₃) groups present in 2-Fluoro-5-(trifluoromethoxy)benzamide, is a cornerstone of modern medicinal chemistry.[3][4]
The trifluoromethoxy group is particularly advantageous. It is a non-classical bioisostere, meaning it can replace other functional groups to improve a molecule's properties without drastically altering its structure.[5][6] Specifically, the OCF₃ group can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bonds resist metabolic breakdown by cytochrome P450 enzymes, increasing the compound's half-life in the body.[7]
-
Modulate Lipophilicity: The OCF₃ group significantly increases lipophilicity (fat-solubility), which can improve a drug's ability to cross cell membranes and reach its target.[3][8] This is a critical factor for oral bioavailability.[9]
-
Improve Target Binding: The high electronegativity of fluorine can lead to more potent interactions with biological targets through hydrogen bonding and dipole-dipole interactions.[4][8][10]
The additional ortho-fluoro group can further lock the conformation of the benzamide, predisposing it for optimal binding to a target protein and potentially increasing its binding affinity.[10] These unique electronic and steric properties make this compound a highly valuable starting point for developing novel inhibitors for a range of biological targets.
Physicochemical Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in drug discovery.
| Property | Value | Source(s) |
| CAS Number | 886498-17-5 | [11][12] |
| Molecular Formula | C₈H₅F₄NO₂ | [11][12] |
| Molecular Weight | 223.12 g/mol | [12] |
| Appearance | White Crystalline Powder | [13] |
| Purity | ≥97% | [12][14] |
| Melting Point | 115-117 °C | [14] |
| Solubility | Soluble in DMSO, Methanol | |
| Stability | Stable under normal handling and storage conditions. | [11] |
Synthesis and Characterization
While this compound is commercially available, understanding its synthesis provides context for creating novel derivatives. A general synthetic approach involves the amidation of the corresponding benzoic acid or acyl chloride.
General Synthesis Workflow:
Caption: Inhibition of the EGFR signaling pathway by a hypothetical benzamide compound.
Experimental Protocols: From In Vitro Screening to In Vivo Efficacy
The following protocols provide a framework for evaluating derivatives of this compound as potential drug candidates.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This initial screening assay determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀). [15][16] Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Workflow for MTT Assay:
Caption: Step-by-step workflow of the MTT assay for in vitro cytotoxicity.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. [16]6. Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes. [1]7. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. [1]8. Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cellular Bioavailability Assay
Understanding if and how much of your compound gets inside the cells is a critical step. This protocol, adapted from established methods, uses HPLC-MS to quantify intracellular drug concentration. [17] Principle: Cells are incubated with the test compound, after which they are washed and lysed. The intracellular contents are extracted, and the concentration of the compound is quantified using a sensitive analytical method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Detailed Steps:
-
Cell Culture: Plate cells in a suitable format (e.g., 6-well plates) and grow to 80-90% confluency.
-
Compound Incubation: Treat the cells with the test compound at a known concentration (e.g., 10 µM) for a specific time (e.g., 4 hours).
-
Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound. This step is critical to avoid overestimation.
-
Cell Harvesting & Lysis: Harvest the cells by scraping or trypsinization. Count the cells to normalize the data. Lyse the cells using a suitable buffer or by sonication.
-
Extraction: Extract the compound from the cell lysate using an appropriate organic solvent (e.g., acetonitrile or methanol). [17]An internal standard should be added to account for extraction efficiency.
-
Quantification: Analyze the extracted sample using a validated HPLC-MS method to determine the concentration of the compound.
-
Calculation: Calculate the intracellular concentration based on the cell number and the average cell volume.
Protocol 3: General Framework for In Vivo Efficacy Studies
After promising in vitro data, the next step is to evaluate the compound in a living organism. This requires careful planning and adherence to ethical guidelines. [18] Principle: A disease model (e.g., a tumor xenograft model in mice) is established. The test compound is administered to the animals, and its effect on disease progression is monitored over time compared to a control group. [16] Workflow for In Vivo Studies:
Caption: General experimental workflow for in vivo efficacy testing.
Key Considerations:
-
Maximum Tolerated Dose (MTD): Before an efficacy study, an MTD study must be conducted to determine the highest dose that can be administered without causing unacceptable toxicity. [19]2. Animal Model: Select a model that is relevant to the human disease being studied. For cancer, this is often a xenograft model where human cancer cells are implanted into immunodeficient mice.
-
Compound Formulation & Administration: The compound must be formulated in a safe vehicle for administration (e.g., oral gavage, intraperitoneal injection). The dosing schedule (e.g., once daily) is determined based on pharmacokinetic data.
-
Endpoints: Primary endpoints may include tumor growth inhibition, increased survival time, or reduction in a specific biomarker. [16]Animal body weight and general health must be monitored throughout the study as indicators of toxicity.
-
Statistical Analysis: A sufficient number of animals per group is required to achieve statistical power. [18]Appropriate statistical tests must be used to compare the treatment group to the vehicle control group.
Safety and Handling
This compound should be handled in accordance with good industrial hygiene and safety procedures. [11]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [11][12]* Precautions: Use only in a well-ventilated area. Avoid breathing dust. Wear protective gloves, eye protection, and protective clothing. [11]* First Aid:
-
Skin Contact: Wash with plenty of soap and water. [11] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [20] * Inhalation: Remove person to fresh air and keep comfortable for breathing. [11]* Storage: Keep in a cool, dry, well-ventilated place. Incompatible with strong acids, bases, and oxidizing agents. [11]
-
Conclusion
This compound represents a privileged scaffold for modern drug discovery. The strategic incorporation of the fluoro and trifluoromethoxy groups imparts desirable physicochemical and pharmacokinetic properties, such as enhanced metabolic stability and membrane permeability. By leveraging the detailed protocols and conceptual frameworks presented in this guide, researchers can effectively utilize this compound and its derivatives to explore novel biological targets and develop next-generation therapeutic agents.
References
A comprehensive, numbered list of all cited sources with titles and clickable URLs will be provided here.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bioisostere - Wikipedia [en.wikipedia.org]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 9. fiveable.me [fiveable.me]
- 10. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synquestlabs.com [synquestlabs.com]
- 12. labsolu.ca [labsolu.ca]
- 13. 2-(Trifluoromethyl)benzamide 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 14. 2-Fluoro-5-(trifluoromethyl)benzamide [oakwoodchemical.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. fluorochem.co.uk [fluorochem.co.uk]
Application Notes and Protocols for 2-Fluoro-5-(trifluoromethoxy)benzamide in Agrochemical Research
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Strategic Role of Fluorinated Benzamides in Modern Agrochemicals
The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led researchers to explore the vast chemical space of fluorinated organic compounds. Among these, substituted benzamides have emerged as a privileged scaffold, forming the core of numerous commercial pesticides. The introduction of fluorine-containing functional groups, such as trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3), can dramatically enhance the biological activity, metabolic stability, and bioavailability of a molecule.[1][2][3] This guide focuses on the potential applications of 2-Fluoro-5-(trifluoromethoxy)benzamide (CAS No. 886498-17-5)[4], a versatile building block for the synthesis of next-generation agrochemicals.
While extensive public data on the direct pesticidal activity of this compound is limited, its structural motifs are present in a variety of bioactive molecules. This document, therefore, leverages the well-established principles of agrochemical design and the known applications of structurally related compounds to provide a comprehensive guide to its potential uses in research and development. We will explore its role as a key synthetic intermediate and its potential for generating novel active ingredients.
Physicochemical Properties and Structural Significance
The unique combination of substituents on the benzamide ring of this compound imparts specific properties that are highly desirable in agrochemical design.
| Property | Value | Significance in Agrochemical Research |
| Molecular Formula | C8H5F4NO2 | High fluorine content can enhance metabolic stability. |
| Molecular Weight | 223.13 g/mol | Within the typical range for small molecule agrochemicals. |
| CAS Number | 886498-17-5[4] | Unique identifier for this specific chemical entity. |
| Appearance | White to off-white crystalline powder (typical for similar compounds)[1] | Amenable to standard laboratory handling and formulation. |
The key structural features and their potential contributions to bioactivity are:
-
Benzamide Core: A common scaffold in many biologically active compounds, providing a rigid backbone for the attachment of various functional groups.
-
2-Fluoro Group: The ortho-fluoro substituent can influence the conformation of the amide bond and participate in hydrogen bonding, potentially enhancing binding affinity to target proteins.
-
5-Trifluoromethoxy Group (-OCF3): This lipophilic group can significantly improve a molecule's ability to penetrate biological membranes, a critical factor for reaching its target site within a pest or plant.[5] It is also known to block metabolic oxidation, thereby increasing the compound's persistence and efficacy.
Application as a Synthetic Intermediate
The primary and most immediate application of this compound in agrochemical research is as a versatile intermediate for the synthesis of more complex molecules with potential pesticidal activity. The amide functionality and the substituted phenyl ring offer multiple reaction sites for derivatization.
Protocol 1: Synthesis of a Hypothetical N-aryl Benzamide Fungicide Candidate
This protocol outlines a representative synthesis of a novel N-aryl benzamide, a class of compounds known to exhibit fungicidal activity, using this compound as a starting material.
Objective: To synthesize N-(4-chlorophenyl)-2-fluoro-5-(trifluoromethoxy)benzamide.
Materials:
-
This compound
-
4-Chloroaniline
-
Phosphorus pentachloride (PCl5) or Thionyl chloride (SOCl2)
-
Anhydrous toluene
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup with silica gel
Procedure:
-
Activation of the Benzamide:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous toluene.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add phosphorus pentachloride (1.1 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 2 hours, or until the reaction is complete as monitored by TLC. This step converts the benzamide to the corresponding imidoyl chloride.
-
-
Coupling with Aniline:
-
In a separate flask, dissolve 4-chloroaniline (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cool the aniline solution to 0 °C.
-
Slowly add the freshly prepared imidoyl chloride solution from step 1 to the aniline solution.
-
Allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-chlorophenyl)-2-fluoro-5-(trifluoromethoxy)benzamide.
-
Causality behind Experimental Choices:
-
The conversion of the benzamide to an imidoyl chloride is a necessary activation step to facilitate the nucleophilic attack by the aniline.
-
Triethylamine is used as a base to neutralize the HCl generated during the coupling reaction, driving the equilibrium towards product formation.
-
Anhydrous conditions are crucial to prevent the hydrolysis of the reactive intermediates.
Workflow for Agrochemical Discovery and Screening
The following diagram illustrates a typical workflow for utilizing this compound in an agrochemical discovery program.
Caption: A typical workflow for agrochemical discovery using a novel building block.
Hypothetical Mode of Action and Target Identification
Many successful benzamide fungicides act as inhibitors of succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiratory chain. The N-aryl benzamide structure synthesized in Protocol 1 is consistent with the general pharmacophore of SDHI inhibitors.
The following diagram illustrates the hypothetical mode of action of a fungicide candidate derived from this compound.
Caption: Hypothetical inhibition of fungal respiration by a benzamide fungicide.
Conclusion
This compound represents a valuable, yet underexplored, building block for the synthesis of novel agrochemicals. Its unique combination of a benzamide core with fluoro and trifluoromethoxy substituents provides a strong foundation for the development of active ingredients with enhanced efficacy and favorable pharmacokinetic properties. The protocols and workflows outlined in this guide provide a framework for researchers to unlock the potential of this and other fluorinated intermediates in the ongoing quest for innovative crop protection solutions.
References
-
GlobalChemMall. (n.d.). 2-fluoro-5-(trifluoromethyl)benzamide. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Agrochemical Formulations with 2-(Trifluoromethyl)benzamide. Retrieved from [Link]
- Tsikolia, M., Bernier, U. R., Agramonte, N. M., Estep, A., Becnel, J. J., Tabanca, N., ... & Bloomquist, J. R. (2018). Insecticidal and repellent properties of novel trifluoromethylphenyl amides II. Pesticide Biochemistry and Physiology, 151, 40-46.
-
Oakwood Chemical. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of trifluoromethylphenyl amides 1-4. Retrieved from [Link]
-
African Rock Art. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. Retrieved from [Link]
- Feng, M. L., Li, Y. F., Zhu, H. J., Zhao, L., Xi, B. B., & Ni, J. P. (2010). Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. Journal of Agricultural and Food Chemistry, 58(20), 10999–11006.
-
ResearchGate. (2024, January 16). Recent developments in fluorine-containing pesticides. Retrieved from [Link]
- Sharma, P. C., et al. (2022). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Journal of the Indian Chemical Society, 99(1), 100277.
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
Fluoride Action Network. (n.d.). Pesticides: T - Z. Retrieved from [Link]
- Ogawa, Y., & Tokunaga, E. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of agricultural and food chemistry, 68(49), 14358–14373.
- Google Patents. (n.d.). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
- Clegg, W., et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o802.
Sources
Application Notes and Protocols for In Vitro Biological Assays Involving 2-Fluoro-5-(trifluoromethoxy)benzamide
Senior Application Scientist Note: Initial literature and database searches did not yield specific, publicly available information regarding the biological targets or established in vitro assays for 2-Fluoro-5-(trifluoromethoxy)benzamide. The following application notes and protocols are therefore presented as a foundational guide for researchers to initiate a preliminary investigation into the compound's potential biological activities. The assays proposed are general screening methods designed to provide a broad overview of potential cytotoxic effects and are based on common practices in early-stage drug discovery for novel chemical entities.
Part 1: Introduction and Rationale
This compound is a synthetic organic compound featuring a benzamide core substituted with fluorine and a trifluoromethoxy group. While the specific biological activities of this compound are not yet characterized, its structural motifs are present in molecules with a wide range of biological functions, including but not limited to fungicidal, insecticidal, and antiparasitic activities.[1][2] Given the novelty of this specific chemical entity, a logical first step in its characterization is to assess its general cytotoxicity and potential to induce apoptotic pathways in cultured human cells.
This document outlines a series of tiered in vitro assays to begin characterizing the biological profile of this compound. The proposed workflow is designed to first establish a concentration range at which the compound affects cell viability and then to probe for a potential mechanism of cell death.
Part 2: Safety and Handling Precautions
Before initiating any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound. This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[3]
Key Safety Measures:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4]
-
Avoid inhalation of dust or fumes.[3]
-
In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[3][4]
-
Dispose of waste containing the compound according to institutional and local regulations for chemical waste.[3][4]
Part 3: Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a human cancer cell line (e.g., HeLa or A549).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound
-
HeLa (or other suitable human cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide Staining
Objective: To determine if the cytotoxic effects of this compound are mediated through the induction of apoptosis.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
HeLa (or other suitable human cell line)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at its predetermined IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Part 4: Data Presentation and Visualization
Table 1: Cytotoxicity of this compound on HeLa Cells
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 95.3 ± 6.1 |
| 10 | 72.4 ± 7.5 |
| 50 | 48.9 ± 5.9 |
| 100 | 21.3 ± 4.3 |
| IC50 (µM) | [Calculated Value] |
Diagram 1: General Workflow for In Vitro Evaluation
Caption: Workflow for initial in vitro screening of this compound.
Part 5: Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls.
-
Vehicle Control: The use of a DMSO-only control in all assays is critical to ensure that the observed effects are due to the compound itself and not the solvent.
-
Positive Controls: Employing known inducers of cytotoxicity (e.g., doxorubicin) and apoptosis (e.g., staurosporine) validates that the assay systems are functioning correctly and are capable of detecting the expected biological responses.
-
Dose-Response Relationship: A clear dose-dependent effect in the MTT assay provides confidence in the observed cytotoxicity.
-
Reproducibility: All experiments should be performed with at least three biological replicates to ensure the statistical significance of the results.
Part 6: Future Directions
The results from these initial assays will guide further investigation. If significant cytotoxicity is observed, subsequent studies could explore:
-
Mechanism of Action: Further assays to investigate specific apoptotic pathways (e.g., caspase activation assays, western blotting for apoptosis-related proteins).
-
Target Identification: Depending on the outcomes, more advanced techniques like proteomics or transcriptomics could be employed to identify potential cellular targets.
-
Selectivity: The cytotoxicity of the compound should be evaluated in a panel of different cell lines, including non-cancerous cell lines, to assess its selectivity.
References
-
Gomez, L., et al. (2010). Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. European Journal of Medicinal Chemistry, 45(9), 4294-4300. Available at: [Link]
-
Yang, S., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(11), 2788. Available at: [Link]
Sources
- 1. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Polyfluorinated Aromatic Compounds
A-Level Senior Application Scientist, Gemini Synthesis Solutions
Welcome to the technical support center for the synthesis of polyfluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into aromatic systems. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to support your experimental success. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, making them invaluable in drug discovery and materials science.[1][2] However, the synthesis of these compounds is often fraught with challenges.
Section 1: Troubleshooting Electrophilic Fluorination
Electrophilic fluorination introduces fluorine to an electron-rich aromatic ring using an electrophilic fluorine source.[3] While powerful, this method can be plagued by issues of regioselectivity and side reactions.
Frequently Asked Questions (FAQs): Electrophilic Fluorination
Q1: My electrophilic fluorination reaction is giving me a mixture of ortho, meta, and para isomers with poor selectivity. How can I improve this?
A1: Low regioselectivity is a common challenge in electrophilic fluorination of electron-rich aromatic compounds.[3] The directing effect of existing substituents on the aromatic ring plays a crucial role. To improve selectivity:
-
Steric Hindrance: Employing a bulkier fluorinating agent can favor substitution at the less sterically hindered para position.
-
Solvent Effects: The polarity of the solvent can influence the isomer distribution. Experiment with a range of solvents, from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile), to find the optimal conditions.
-
Lewis Acid Catalysis: In some cases, the use of a Lewis acid can enhance the electrophilicity of the fluorinating agent and improve regioselectivity. However, this can also increase the risk of side reactions.
Q2: I am observing significant amounts of dearomatized byproducts in my reaction mixture, especially when using phenol substrates. What is causing this and how can I prevent it?
A2: Dearomatization is a significant issue, particularly with highly activated substrates like phenols.[3] The intermediate carbocation formed after the initial electrophilic attack can be trapped by a nucleophile before proton loss to restore aromaticity. To minimize dearomatization:
-
Choice of Fluorinating Agent: Use a less reactive electrophilic fluorinating agent. Reagents like Selectfluor® are often a good starting point due to their relative stability and ease of handling.[4]
-
Reaction Temperature: Lowering the reaction temperature can help to suppress side reactions, including dearomatization.
-
Protecting Groups: Protecting the hydroxyl group of the phenol can reduce the electron-donating ability of the ring and decrease the propensity for dearomatization.
Troubleshooting Guide: Electrophilic Fluorination
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Reaction | Insufficiently activated aromatic substrate. | The aromatic ring must be electron-rich to react with an electrophilic fluorine source. Consider if your substrate requires stronger activating groups. |
| Low reactivity of the fluorinating agent. | N-F reagents come in a range of reactivities. For less reactive arenes, a more powerful agent like N-fluoro-o-benzenedisulfonimide (NFOBS) might be necessary.[3] | |
| Inappropriate reaction conditions. | Optimize temperature and reaction time. Some reactions may require elevated temperatures to proceed at a reasonable rate. | |
| Formation of Polyfluorinated Products | High reactivity of the fluorinating agent or substrate. | Use a milder fluorinating agent or consider a protecting group strategy to moderate the reactivity of your substrate. |
| Stoichiometry of reagents. | Carefully control the stoichiometry, using a slight excess of the aromatic substrate relative to the fluorinating agent. | |
| Unidentified Side Products | Reaction with the solvent. | Ensure the solvent is inert under the reaction conditions. |
| Decomposition of the fluorinating agent. | Some fluorinating agents are thermally unstable. Ensure the reaction temperature does not exceed the decomposition temperature of your chosen reagent.[4] |
Section 2: Navigating Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a key method for introducing fluorine, where a nucleophile displaces a leaving group on an electron-deficient aromatic ring.[5][6] The success of this reaction hinges on the activation of the aromatic ring and the nature of the leaving group.
Frequently Asked Questions (FAQs): Nucleophilic Aromatic Substitution
Q1: Why is fluoride often a better leaving group than other halogens in SNAr reactions, which is the opposite of what is observed in SN2 reactions?
A1: This is a crucial concept in SNAr. The rate-determining step is typically the nucleophilic attack on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), not the departure of the leaving group.[5][7][8] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.[5][7] This inductive electron withdrawal stabilizes the Meisenheimer complex, lowering the activation energy for its formation.[7] The subsequent loss of the fluoride ion to restore aromaticity is a faster step.[7][8] Therefore, the leaving group ability in SNAr often follows the reverse order of SN2 reactions: F > Cl > Br > I.[5]
Q2: My SNAr reaction with a fluoropyridine is sluggish. What factors could be limiting the reaction rate?
A2: Several factors can contribute to a slow SNAr reaction:
-
Insufficient Ring Activation: The pyridine ring must be sufficiently activated by electron-withdrawing groups. The reaction is most favorable at the 2- and 4-positions (ortho and para to the nitrogen) because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[5] If the fluorine is at the 3-position, the reaction is significantly slower.[5]
-
Weak Nucleophile: For neutral nucleophiles like alcohols or amines, deprotonation with a suitable base is essential to generate the more reactive anionic nucleophile.[5]
-
Low Reaction Temperature: Many SNAr reactions require elevated temperatures (e.g., 80-150 °C) to proceed at a practical rate.[5] Consider using a higher boiling point solvent or microwave irradiation to achieve the necessary temperature.[5]
Troubleshooting Guide: Nucleophilic Aromatic Substitution
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Incomplete Conversion | Insufficiently activated aromatic ring. | Ensure there are strong electron-withdrawing groups (e.g., -NO2, -CF3) ortho or para to the leaving group to stabilize the Meisenheimer complex.[6] |
| Steric hindrance. | Bulky groups near the reaction site on either the aromatic ring or the nucleophile can impede the reaction.[5] Consider a less hindered substrate or nucleophile if possible. | |
| Inappropriate solvent. | Use a polar aprotic solvent like DMSO or DMF to solvate the cation of the nucleophilic salt without strongly solvating the anion, thus maintaining its nucleophilicity.[5] | |
| Side Reactions | Competing reaction with the solvent. | At high temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a nucleophile.[5] Switch to a more stable solvent like DMSO. |
| Hydrolysis of starting material or product. | Ensure anhydrous conditions, as trace water can lead to the formation of hydroxy-aromatic byproducts.[5] | |
| Di-substitution or other undesired reactions. | If the product can undergo further reaction, consider using a milder base, lower temperature, or shorter reaction time.[5] |
Section 3: Advances and Challenges in Direct C-H Fluorination
Direct C-H fluorination is an attractive strategy as it avoids the need for pre-functionalized starting materials.[9] However, achieving high selectivity and controlling the reactivity of powerful fluorinating agents remain significant hurdles.
Frequently Asked Questions (FAQs): Direct C-H Fluorination
Q1: What are the main challenges associated with direct C-H fluorination of arenes?
A1: The primary challenges include:
-
Selectivity: Aromatic C-H bonds are generally unreactive, and achieving site-selectivity among multiple C-H bonds is difficult.
-
Harsh Reagents: Many methods require highly reactive and often hazardous fluorinating agents.[4][10]
-
Over-fluorination: It can be challenging to stop the reaction at the mono-fluorinated stage.
-
Functional Group Tolerance: The harsh conditions and reactive reagents can be incompatible with sensitive functional groups on the substrate.
Q2: Are there milder, more selective methods for direct C-H fluorination being developed?
A2: Yes, significant progress is being made in this area. Organic photoredox catalysis has emerged as a promising strategy for the mild fluorination of aromatic C-H bonds.[9][11] This approach uses a photocatalyst to generate a reactive arene radical cation, which can then react with a fluoride source.[9] These methods often exhibit good functional group tolerance and can be applied to a wide range of arenes and heteroaromatics.[9][11]
Section 4: Safety, Handling, and Purification
The synthesis of polyfluorinated aromatic compounds involves unique safety considerations and purification challenges.
Safety and Handling of Fluorinating Agents
Many fluorinating agents are highly reactive, toxic, and corrosive.[1][4][12] It is imperative to handle these reagents with extreme caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and gloves appropriate for the specific chemicals being used.[1][13] For highly corrosive or readily absorbed compounds, double-gloving is recommended.[1]
-
Engineering Controls: All work with volatile fluorinated compounds or reactions involving fluorinating agents must be conducted in a properly functioning chemical fume hood.[1] For particularly hazardous or moisture-sensitive reagents, a glove box with an inert atmosphere is recommended.[1]
-
Emergency Preparedness: Be familiar with the specific hazards of each reagent by consulting the Safety Data Sheet (SDS).[13] For work with fluorine gas or reagents that can generate hydrofluoric acid (HF), have a 2.5% calcium gluconate gel on hand as a first aid measure for skin contact.[12]
Purification and Characterization
The unique properties of polyfluorinated aromatic compounds can make their purification and characterization challenging.
-
Purification: The high volatility of some fluorinated compounds can lead to losses during solvent removal. Their often-similar polarities can make chromatographic separation difficult. Careful optimization of chromatographic conditions is often necessary.
-
Characterization: 19F NMR spectroscopy is an invaluable tool for the characterization of fluorinated compounds.[14][15][16] It provides information on the number and electronic environment of the fluorine atoms in a molecule.[15][16]
Visualizing Reaction Pathways
Electrophilic Aromatic Fluorination Workflow
Caption: General workflow for electrophilic aromatic fluorination.
Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: Simplified mechanism of nucleophilic aromatic substitution (SNAr).
References
- BenchChem. Safety and handling of fluorinated organic compounds.
-
Wikipedia. Electrophilic fluorination. Available from: [Link]
-
Chen, W., et al. (2019). Direct arene C-H fluorination with 18F− via organic photoredox catalysis. PMC - NIH. Available from: [Link]
-
Noel, T., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available from: [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Fluorinating agents. Available from: [Link]
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Tarpo, J. Jr. & Tarpo, M. Fluorine Safety. Purdue University. Available from: [Link]
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Purdue University. Standard Operating Procedure for Fluorine Gas. Available from: [Link]
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Shimizu, M. & Hiyama, T. (2005). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. Available from: [Link]
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Stavber, S., et al. (2006). Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism. ResearchGate. Available from: [Link]
- BenchChem. Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
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Shainyan, B. A., et al. (2006). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. ResearchGate. Available from: [Link]
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Chen, W., et al. (2019). Direct arene C–H fluorination with 18 F − via organic photoredox catalysis. ResearchGate. Available from: [Link]
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Organic Chemistry Portal. (2025). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. YouTube. Available from: [Link]
-
Wang, X., et al. (2018). Amide-assisted radical strategy: metal-free direct fluorination of arenes in aqueous media. Green Chemistry. Available from: [Link]
-
Lee, S. J., et al. (2017). Cu-Mediated C–H 18F-Fluorination of Electron-Rich (Hetero)arenes. ACS Publications. Available from: [Link]
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Mizuta, S., et al. (2020). Direct C-H Radiocyanation of Arenes via Organic Photoredox Catalysis. ResearchGate. Available from: [Link]
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Pharmaceutical Technology. (2012). Overcoming Challenges in Fluorine-Based Chemistry. Available from: [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Available from: [Link]
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Zhu Group at the Chinese University of Hong Kong, Shenzhen. C-F bond activation. Available from: [Link]
-
Russo, L., et al. (2023). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Chemical Science. Available from: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]
-
Britton, R., et al. (2020). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. Available from: [Link]
-
Baran Lab. (2020). Get the F Out! C-F Bond Functionalization. Available from: [Link]
-
Chemistry Steps. (2022). Nucleophilic Aromatic Substitution Practice Problems. Available from: [Link]
-
Wang, C., et al. (2017). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. Available from: [Link]
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Available from: [Link]
-
K-State Libraries. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. Available from: [Link]
-
McNeill, K., et al. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. ACS Publications. Available from: [Link]
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Technical Support Center: Synthesis of 2-Fluoro-5-(trifluoromethoxy)benzamide
Welcome to the technical support center for the synthesis of 2-Fluoro-5-(trifluoromethoxy)benzamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find practical, in-depth information to help you troubleshoot common issues and optimize your synthetic protocols for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are two primary, industrially relevant pathways to synthesize this compound. The choice between them often depends on the availability and cost of starting materials.
-
Route A: Amidation of 2-Fluoro-5-(trifluoromethoxy)benzoic acid. This is a classical approach that involves activating the carboxylic acid and then reacting it with an ammonia source.
-
Route B: Partial hydrolysis of 2-Fluoro-5-(trifluoromethoxy)benzonitrile. This method involves the controlled hydrolysis of the corresponding nitrile to the primary amide.
Q2: My yield is consistently low when using the carboxylic acid route. What are the likely causes?
A2: Low yields in the amidation of 2-Fluoro-5-(trifluoromethoxy)benzoic acid can often be attributed to several factors:
-
Inefficient activation of the carboxylic acid: The direct reaction between a carboxylic acid and ammonia is an acid-base reaction, not an amidation.[1] The carboxylic acid must first be converted to a more reactive species.
-
Suboptimal reaction conditions: Temperature, solvent, and reaction time all play crucial roles.
-
Side reactions: The activated carboxylic acid intermediate can be susceptible to hydrolysis if water is present in the reaction mixture.[2]
Q3: I am observing significant formation of the carboxylic acid byproduct during the nitrile hydrolysis. How can I prevent this?
A3: The formation of the carboxylic acid is a common side reaction during nitrile hydrolysis, as the amide product can be further hydrolyzed under the reaction conditions.[3][4][5] To minimize this:
-
Use milder reaction conditions: Harsh acidic or basic conditions and high temperatures favor the complete hydrolysis to the carboxylic acid.[3]
-
Carefully monitor the reaction progress: Use techniques like TLC or HPLC to stop the reaction once the desired amide is formed, before significant over-hydrolysis occurs.
-
Alternative reagents: Consider using reagents like alkaline hydrogen peroxide, which can offer a milder method for converting nitriles to amides.[6]
Q4: What are the best practices for purifying the final product?
A4: Purification of this compound typically involves recrystallization. The choice of solvent is critical and may require some experimentation. A common starting point is a mixed solvent system, such as toluene/heptane or ethanol/water. Column chromatography can also be employed for very high purity requirements, though it is less ideal for large-scale production.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Ineffective Carboxylic Acid Activation (Route A) | Analyze a sample of the reaction mixture by TLC or LC-MS before adding the ammonia source. The starting carboxylic acid should be consumed. | Ensure your activating agent (e.g., SOCl₂, oxalyl chloride) is fresh and used in the correct stoichiometric amount (a slight excess is often beneficial).[7] Consider adding a catalytic amount of DMF when using SOCl₂ or oxalyl chloride.[7] |
| Poor Nucleophilicity of Ammonia Source (Route A) | If using an ammonium salt (e.g., NH₄Cl), ensure a suitable base is present to liberate free ammonia. | Use aqueous ammonia or ammonia gas. If using an ammonium salt, add a non-nucleophilic base like triethylamine to the reaction.[8][9] |
| Incomplete Nitrile Hydrolysis (Route B) | Monitor the reaction by TLC or GC. The presence of a significant amount of starting nitrile indicates an incomplete reaction. | Increase the reaction temperature or prolong the reaction time. Ensure the acid or base catalyst is present in a sufficient concentration. |
| Incorrect Reaction Temperature | Verify the internal temperature of the reaction vessel. | Optimize the temperature. Amidation reactions are often started at a lower temperature (e.g., 0°C) and then allowed to warm to room temperature.[2] Nitrile hydrolysis may require heating.[4] |
Problem 2: Significant Byproduct Formation
| Byproduct Observed | Likely Cause | Recommended Solution |
| Starting Carboxylic Acid (Route A) | Hydrolysis of the activated intermediate (e.g., acyl chloride) due to moisture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Carboxylic Acid (Route B) | Over-hydrolysis of the desired amide product. | Employ milder reaction conditions (lower temperature, shorter reaction time).[6] Carefully monitor the reaction and quench it upon completion. |
| Dimerization or Polymerization | Can occur with highly reactive intermediates, especially at elevated temperatures. | Maintain a lower reaction temperature. Add the activating agent slowly to control the concentration of the reactive intermediate. |
Experimental Protocols
Route A: Amidation of 2-Fluoro-5-(trifluoromethoxy)benzoic acid via the Acyl Chloride
-
Acyl Chloride Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, suspend 2-Fluoro-5-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of dimethylformamide (DMF) (e.g., 1-2 drops). Slowly add thionyl chloride (1.2 eq) dropwise at 0°C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Amidation: Cool the reaction mixture to 0°C. In a separate flask, prepare a solution of aqueous ammonia (excess). Slowly add the acyl chloride solution to the stirred ammonia solution. A precipitate of the amide should form.
-
Workup and Purification: Stir the reaction mixture for 1-2 hours at room temperature. Filter the solid product and wash with cold water. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Route B: Partial Hydrolysis of 2-Fluoro-5-(trifluoromethoxy)benzonitrile
-
Reaction Setup: In a round-bottom flask, dissolve 2-Fluoro-5-(trifluoromethoxy)benzonitrile (1.0 eq) in a suitable solvent such as tert-butanol. Add a solution of potassium hydroxide (e.g., 2.0 eq in water).
-
Hydrolysis: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the progress by TLC or GC. The reaction should be stopped once the starting nitrile has been consumed, to minimize the formation of the carboxylic acid.
-
Workup and Purification: Cool the reaction mixture and neutralize with a dilute acid (e.g., 1 M HCl). The product may precipitate out of the solution. Filter the solid, wash with water, and dry. Recrystallize from an appropriate solvent to yield the purified product.
Visualizing the Synthetic Pathways
The following diagrams illustrate the two primary synthetic routes discussed.
Caption: A systematic workflow for troubleshooting low-yield synthesis.
References
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
ResearchGate. (n.d.). The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Retrieved from [Link]
- Google Patents. (n.d.). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
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Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved from [Link]
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Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]
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Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
PubMed Central. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Retrieved from [Link]
-
Khan Academy. (n.d.). Forming amides from a carboxylic acid and its derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
-
YouTube. (2023). Preparations and Reactions of Amides and Nitriles. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
ACS Publications. (2022). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Retrieved from [Link]
-
Department of Science and Technology, India. (2024). A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Filo. (2021). Benzamide can be converted into benzonitrile with. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
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side reactions and byproduct formation in 2-Fluoro-5-(trifluoromethoxy)benzamide synthesis
Technical Support Center: Synthesis of 2-Fluoro-5-(trifluoromethoxy)benzamide
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this synthesis and mitigate the formation of common side products.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The strong electron-withdrawing nature of both the ortho-fluoro and para-trifluoromethoxy substituents significantly influences the reactivity of the aromatic ring and the carboxylic acid group. This guide will address the most common challenges encountered during the key transformations: the conversion of the parent benzoic acid to the benzoyl chloride, and the subsequent amidation.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Benzoyl Chloride Formation Issues
The conversion of 2-Fluoro-5-(trifluoromethoxy)benzoic acid to its corresponding benzoyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, is a critical step. While seemingly straightforward, several issues can arise.
Question 1: My reaction to form the benzoyl chloride is sluggish or incomplete, even with excess thionyl chloride. What is the likely cause?
Answer: This is a common issue stemming from two primary sources:
-
Purity of Starting Material: The starting benzoic acid must be completely dry. Trace amounts of water will consume the thionyl chloride, reducing its effective concentration and hindering the reaction. Ensure the benzoic acid is thoroughly dried under vacuum before use.
-
Insufficient Activation: While thionyl chloride can work alone, this reaction often requires a catalytic amount of N,N-dimethylformamide (DMF). DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is a more potent acylating agent and significantly accelerates the conversion.
Troubleshooting Steps:
-
Ensure your 2-Fluoro-5-(trifluoromethoxy)benzoic acid is anhydrous.
-
Add a catalytic amount (1-2 drops) of DMF to your reaction mixture of the benzoic acid and thionyl chloride. You should observe a more vigorous evolution of gas (SO₂ and HCl), indicating the reaction is proceeding.[1]
Question 2: After reacting with thionyl chloride, my crude product is dark-colored. What causes this discoloration?
Answer: Dark coloration, often ranging from yellow to dark brown, is typically due to side reactions and impurities.[2] Potential causes include:
-
Excessive Heat: Overheating the reaction mixture for prolonged periods can lead to polymerization or decomposition, especially if impurities are present.[2] The reaction of benzoic acids with thionyl chloride is exothermic; uncontrolled temperature can accelerate side reactions.
-
Reaction with Solvent: If using a solvent, ensure it is inert. Toluene is a common choice. Reactive solvents can lead to undesired byproducts.
-
Purity of Thionyl Chloride: Old or improperly stored thionyl chloride can contain impurities like sulfur chlorides which can cause discoloration. Using freshly distilled thionyl chloride is recommended for best results.
Troubleshooting Steps:
-
Control the reaction temperature. Perform the initial addition of thionyl chloride at room temperature or even in an ice bath to manage the exotherm. Heat to a gentle reflux only after the initial vigorous reaction has subsided.
-
Use freshly distilled thionyl chloride.
-
Ensure your glassware is scrupulously clean.
Part 2: Amidation Reaction & Byproduct Formation
The reaction of 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride with an ammonia source (e.g., aqueous ammonia, ammonia in dioxane) is the final step. The high reactivity of the benzoyl chloride can lead to several side products if not properly controlled.
Question 3: My final product yield is low, and I've isolated the unreacted benzoic acid. What happened?
Answer: This indicates that the benzoyl chloride intermediate is hydrolyzing back to the starting benzoic acid before it has a chance to react with the ammonia source. Acyl chlorides are highly susceptible to hydrolysis.[3]
Causality: This occurs when the amidation step is not performed under sufficiently anhydrous conditions (if using a non-aqueous ammonia source) or if the addition of the benzoyl chloride to aqueous ammonia is too slow, allowing for competitive hydrolysis.
Troubleshooting Steps:
-
When using a non-aqueous ammonia source (e.g., ammonia in dioxane), ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3]
-
When using aqueous ammonia, add the solution of the benzoyl chloride to the vigorously stirred, cold (ice bath) aqueous ammonia. The goal is to have the amidation reaction occur much faster than hydrolysis.
Question 4: TLC analysis of my crude product shows multiple spots. What are the likely byproducts?
Answer: Besides the starting material, several byproducts can form. The most common are outlined below.
| Byproduct | Formation Mechanism | Mitigation Strategy |
| N,N-Diacyl Imide | Reaction of the desired benzamide product with a second molecule of the benzoyl chloride. This is more likely if the primary amide is deprotonated by the base. | Use a controlled stoichiometry of the benzoyl chloride. Add the benzoyl chloride slowly to the ammonia solution to maintain a high concentration of the ammonia nucleophile relative to the benzoyl chloride. |
| Hydrolysis Product | As discussed in Q3, hydrolysis of the benzoyl chloride back to the benzoic acid. | Maintain low temperatures and ensure rapid mixing during the addition to aqueous ammonia. Use anhydrous conditions for other ammonia sources.[3] |
| Nucleophilic Aromatic Substitution (SNAr) Product | Although less common under these conditions, a strong nucleophile could potentially displace the ortho-fluoro group. The ring is activated towards SNAr by the two strong electron-withdrawing groups.[4][5] | Use a soft nucleophile like ammonia and avoid harsh conditions (high temperature, strong non-amine nucleophiles). The reaction is generally fast at low temperatures, which disfavors the higher activation energy SNAr pathway. |
Question 5: I am concerned about the stability of the trifluoromethoxy (-OCF₃) group during the synthesis. Can it be hydrolyzed?
Answer: The trifluoromethoxy group is known to be remarkably stable under a wide range of conditions, including acidic and basic environments, and towards oxidizing and reducing agents.[6] While hydrolysis of a trifluoromethyl (-CF₃) group to a carboxylic acid can occur under certain harsh basic conditions, the trifluoromethoxy (-OCF₃) group is significantly more robust.[7][8] Under the standard conditions for benzoyl chloride formation and amidation, hydrolysis of the -OCF₃ group is not a significant concern.[6]
Visualizing the Synthetic Pathway and Side Reactions
To better understand the process, the following diagrams illustrate the main reaction pathway and the formation of key byproducts.
Caption: Main synthetic pathway and key side reactions.
Optimized Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound, designed to minimize byproduct formation.
Part A: Synthesis of 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂), add 2-Fluoro-5-(trifluoromethoxy)benzoic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂, 2.0-3.0 eq). To this suspension, add 1-2 drops of N,N-dimethylformamide (DMF).
-
Reaction: Stir the mixture at room temperature. You will observe gas evolution. After the initial vigorous reaction subsides (approx. 30 minutes), heat the mixture to a gentle reflux (approx. 70-80 °C) for 1-2 hours, or until the solution becomes clear and gas evolution ceases.
-
Work-up: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude benzoyl chloride is a liquid or low-melting solid and is typically used in the next step without further purification.
Part B: Synthesis of this compound
-
Preparation: In a separate flask, cool concentrated aqueous ammonia (approx. 10 eq) in an ice-water bath with vigorous stirring.
-
Reagent Addition: Dissolve the crude 2-Fluoro-5-(trifluoromethoxy)benzoyl chloride from Part A in a minimal amount of a dry, inert solvent (e.g., THF or Dichloromethane).
-
Reaction: Add the solution of the benzoyl chloride dropwise to the cold, stirring ammonia solution. A white precipitate of the product will form immediately. Maintain the temperature below 10 °C during the addition.
-
Isolation: After the addition is complete, continue stirring in the ice bath for an additional 30 minutes.
-
Work-up: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any ammonium salts, followed by a small amount of cold diethyl ether or hexane to aid in drying.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield the final this compound as a white solid.
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing and solving common issues during the synthesis.
Sources
- 1. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 2-Fluoro-5-(trifluoromethoxy)benzamide Purification
Introduction: Welcome to the technical support guide for the purification of 2-Fluoro-5-(trifluoromethoxy)benzamide. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. Achieving high purity for this compound is critical for ensuring reproducible downstream results and meeting regulatory standards. This guide is designed to address common challenges encountered during its purification, leveraging both fundamental chemical principles and field-proven laboratory techniques.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My crude product is an off-white or yellowish solid with a broad melting point range. What are the likely impurities?
A1: A broad melting point and discoloration are classic signs of impurities. For this specific benzamide, the most common impurities are typically:
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Unreacted Starting Material: The most probable contaminant is the corresponding carboxylic acid, 2-Fluoro-5-(trifluoromethoxy)benzoic acid.[1] This is especially common if the amidation reaction did not go to completion.
-
Hydrolysis Product: Amides can be susceptible to hydrolysis back to the carboxylic acid, particularly if exposed to acidic or basic conditions during workup or purification.[2][3]
-
Reagent-Derived Impurities: Residual coupling agents (e.g., EDC, DCC) or catalysts used in the amidation step can persist in the crude product.
-
Solvent Residue: Inadequate drying can leave residual solvents, which will depress and broaden the melting point.
To identify the impurities, we recommend running a comparative Thin Layer Chromatography (TLC) plate with your crude product, a pure standard (if available), and the starting carboxylic acid.
Q2: I'm attempting recrystallization, but my compound is "oiling out" instead of forming crystals. What's causing this and how can I fix it?
A2: "Oiling out" is a common issue in recrystallization that occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[4] The resulting oil is an impure liquid phase that rarely crystallizes well upon cooling.
Here’s a systematic approach to resolve this:
-
Reheat and Add More Solvent: Heat the solution to redissolve the oil completely. Then, add more of the hot solvent in small portions until the solution is no longer cloudy. The goal is to avoid supersaturation.[4]
-
Reduce the Cooling Rate: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath. Rapid cooling encourages oil formation. Insulating the flask can help achieve a slower cooling gradient.
-
Change the Solvent System: Your current solvent may be too effective, dissolving the compound at a temperature close to or above its melting point. Try a solvent pair, such as ethanol/water or ethyl acetate/hexane. Dissolve the compound in a minimum amount of the "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) dropwise at an elevated temperature until persistent cloudiness is observed. Add a few drops of the good solvent to clarify and then cool slowly.
Q3: My compound is streaking badly on the silica gel TLC plate, making it difficult to assess purity or develop a column chromatography method. What should I do?
A3: Streaking on a silica TLC plate is often caused by strong interactions between the analyte and the stationary phase, or by sample overloading. Given the polar nature of the amide and the presence of fluorine atoms, this is not uncommon.
-
Cause Analysis: The issue likely stems from the interaction of the polar amide group and potentially the trifluoromethoxy group with the acidic silanol groups on the silica surface.[5] If the starting carboxylic acid is present, it will also streak significantly.
-
Troubleshooting Steps:
-
Reduce Sample Concentration: Ensure the spotting solution is not too concentrated.
-
Modify the Mobile Phase: Add a small amount of a polar modifier to the eluent. For amides, adding 1-2% methanol to a dichloromethane or ethyl acetate/hexane mixture can often resolve streaking by competing for binding sites on the silica. If you suspect an acidic impurity, adding a trace amount (0.5-1%) of acetic acid can improve the spot shape of the acid, though it may affect the amide's Rf.
-
Use a Deactivated Stationary Phase: Consider using end-capped silica plates or alumina plates, which have fewer free silanol groups.[5]
-
Q4: I'm struggling to separate the target benzamide from the starting 2-Fluoro-5-(trifluoromethoxy)benzoic acid using column chromatography. What conditions do you recommend?
A4: Separating a neutral amide from its parent carboxylic acid on silica gel is generally straightforward due to the significant difference in polarity. The acid should be much more polar (lower Rf) than the amide. If you are experiencing co-elution, it may be due to an inappropriate solvent system.
Recommended Approach:
-
TLC Method Development: First, find a solvent system that gives good separation on a TLC plate. The goal is a difference in Rf (ΔRf) of at least 0.2. A good starting point is a gradient of ethyl acetate in hexane (e.g., 10% to 50% EtOAc/Hexane).
-
Column Conditions:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is appropriate.
-
Mobile Phase: Use a solvent system that provides an Rf value of ~0.3-0.4 for your target benzamide. For example, if 30% ethyl acetate/hexane gives an Rf of 0.35 on TLC, this is a good starting eluent for your column. The more polar benzoic acid will remain on the column longer.
-
Fluorinated Phases: For challenging separations involving fluorinated compounds, a fluorinated stationary phase (e.g., a pentafluorophenyl phase) can offer alternative selectivity and may be beneficial.[6] These phases can provide enhanced retention for halogenated aromatic compounds.
-
Detailed Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is designed to purify the title compound by removing less soluble and more soluble impurities.
Step-by-Step Methodology:
-
Solvent Selection: Based on the principle of "like dissolves like," polar solvents are a good starting point for the polar benzamide.[2] A solvent pair like Ethanol/Water is often effective.[4]
-
Dissolution: Place the crude benzamide (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol (start with 5-10 mL) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration (Büchner funnel). Wash the crystals with a small amount of ice-cold ethanol/water mixture (e.g., 20:80 v/v) to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by melting point and NMR spectroscopy to confirm purity.
Data Presentation: Solvent Selection for Recrystallization
| Solvent | Boiling Point (°C) | Properties & Suitability for Aromatic Amides |
| Ethanol | 78 | Good "good" solvent. Often paired with water. |
| Isopropanol | 82 | Similar to ethanol, can be a good choice. |
| Acetonitrile | 82 | Often gives excellent results for amide recrystallization.[2] |
| Ethyl Acetate | 77 | Good "good" solvent. Often paired with hexane or heptane. |
| Toluene | 111 | Can be effective for less polar amides or for removing non-polar impurities. |
| Water | 100 | Excellent "anti-solvent" when paired with polar organic solvents. |
Protocol 2: Flash Column Chromatography Purification
This protocol describes the purification of the title compound using silica gel chromatography.
Step-by-Step Methodology:
-
TLC Analysis: Develop a suitable mobile phase using TLC. Test various ratios of ethyl acetate in hexane. A good system will give your product an Rf of ~0.3-0.4 and separate it clearly from all impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate/hexane). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) as the column runs (e.g., from 10% to 40% ethyl acetate in hexane). The non-polar impurities will elute first.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Product Isolation: Combine the pure fractions containing the desired product, and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Visualizations
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting common purification issues.
Purification Process Workflow
Caption: General workflow for the purification and analysis process.
References
-
Branca, M., et al. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society, 131(30), 10711-8. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of California, Los Angeles, Department of Chemistry. Recrystallization and Crystallization. [Link]
-
Struchem. (n.d.). 2-Fluoro-5-(trifluoromethoxy)benzoic acid, min 97%. Struchem. [Link]
-
Win-Win Chemical. (n.d.). 115029-23-7 2-Fluoro-5-Trifluoromethylbenzoic Acid. Win-Win Chemical. [Link]
- Google Patents. (2021). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
- Google Patents. (2007). CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid.
-
Oakwood Chemical. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzamide. Oakwood Chemical. [Link]
-
Jiang, Z., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH Public Access. [Link]
-
Bell, D.S. & Jones, A.D. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Kavanagh, O.L., et al. (2022). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]
-
Wang, Y., et al. (2018). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. PMC. [Link]
-
PubChem. (n.d.). 2-Fluorobenzamide. National Institutes of Health. [Link]
-
Fisher Scientific. (n.d.). 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzamide, 97%, Thermo Scientific. Fisher Scientific. [Link]
-
Bunton, C.A., et al. (1961). Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. Journal of the Chemical Society (Resumed). [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Reaction Conditions for Fluorinated Benzamide Synthesis
Welcome to the technical support center for the synthesis of fluorinated benzamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing these critical reactions. The presence of fluorine atoms in benzamide structures can significantly alter their physicochemical and pharmacological properties, but it also introduces unique challenges in synthesis.[1][2][3] This resource addresses common issues through troubleshooting guides and frequently asked questions, explaining the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.
Section 1: Troubleshooting Common Issues in Fluorinated Benzamide Synthesis
Low or No Product Yield
Low or non-existent product yield is a frequent challenge in amide bond formation, often stemming from issues with carboxylic acid activation, amine reactivity, or suboptimal reaction conditions.[4]
Possible Causes & Solutions:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted to a more electrophilic species to react with the amine.[5]
-
Troubleshooting:
-
Reagent Stoichiometry: Ensure the coupling reagent is used in at least a 1:1 molar ratio to the carboxylic acid. An excess (1.1-1.5 equivalents) is often beneficial.[4]
-
Choice of Coupling Reagent: For fluorinated benzoic acids, which can be less reactive, stronger coupling reagents may be necessary. Consider modern reagents like HATU, HBTU, or T3P.[4][6][7]
-
Pre-activation: Allow the carboxylic acid to react with the coupling reagent for 15-30 minutes before adding the amine. This ensures the formation of the activated intermediate.[4][8]
-
-
-
Amine Deactivation: Amines can be protonated by the carboxylic acid, rendering them non-nucleophilic.[4]
-
Troubleshooting:
-
Base Addition: Incorporate a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize any acid and keep the amine in its free, nucleophilic form.[9][10] Typically, 2-3 equivalents of the base are used.[8][10]
-
Order of Addition: Add the base to the carboxylic acid and coupling reagent mixture before introducing the amine.
-
-
-
Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated carboxylic acid, preventing amide formation.[4]
-
Steric Hindrance: Bulky substituents on either the fluorinated benzoic acid or the amine can impede the reaction.[4]
-
Troubleshooting:
-
Elevated Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.
-
Alternative Methods: For highly hindered substrates, converting the carboxylic acid to an acyl fluoride can be a more effective strategy.[4][12][13] Reagents like Deoxo-Fluor® or TFFH can be employed for this purpose.[10][14]
-
-
Side Reactions and Impurity Formation
The formation of unwanted byproducts can complicate purification and reduce the overall yield.
Common Side Reactions & Prevention:
-
Formation of Symmetrical Anhydride: The activated carboxylic acid can react with another molecule of the carboxylic acid to form a symmetrical anhydride.
-
Prevention: Pre-forming the activated ester at a controlled temperature before adding the amine can minimize this side reaction.[15]
-
-
Racemization (for chiral substrates): The conditions for amide coupling can sometimes lead to the loss of stereochemical integrity.
-
Byproducts from Coupling Reagents:
Section 2: Frequently Asked Questions (FAQs)
Q1: How does fluorine substitution on the benzoic acid affect the reaction?
A1: The strong electron-withdrawing nature of fluorine can have several effects:
-
Increased Acidity: Fluorinated benzoic acids are more acidic than their non-fluorinated counterparts. This can increase the likelihood of forming an unreactive ammonium salt with the amine.[11] The use of a non-nucleophilic base is crucial to counteract this.[10]
-
Electronic Effects on Reactivity: While electron-withdrawing groups can sometimes increase the electrophilicity of the carbonyl carbon, they can also destabilize the transition state, potentially slowing the reaction. The choice of an appropriate activating agent is key to overcoming any reduced reactivity.[12]
-
Solubility: Fluorination can alter the solubility of the starting materials and products. It may be necessary to screen different solvents to find optimal conditions.[12]
Q2: Which coupling reagent should I choose for my fluorinated benzamide synthesis?
A2: The choice of coupling reagent is critical and depends on the specific substrates and the desired reaction conditions.
| Coupling Reagent | Advantages | Disadvantages | Common Additives |
| DCC/DIC | Inexpensive and effective.[5][6] | Forms insoluble urea byproduct (DCU), which can be difficult to remove completely.[7][9] Risk of racemization.[5] | HOBt, HOAt to suppress racemization.[5] |
| EDC | Water-soluble urea byproduct, easily removed by aqueous workup.[5] | More expensive than DCC. | HOBt, HOAt.[10] |
| HATU/HBTU | High reactivity, fast reaction times, and low racemization.[4][6] | More expensive, can be sensitive to moisture. | Not typically required as they are based on HOBt/HOAt analogues.[6] |
| T3P® (Propylphosphonic Anhydride) | Effective for hindered substrates, byproducts are water-soluble. | Can be more expensive. | --- |
Q3: What are the best solvents for fluorinated benzamide synthesis?
A3: Aprotic polar solvents are generally the best choice.
-
Dichloromethane (DCM): A common choice due to its volatility, making product isolation easier.[9][10]
-
N,N-Dimethylformamide (DMF): Excellent solvating power for a wide range of substrates.[8][9] However, its high boiling point can make it difficult to remove.
-
Acetonitrile (MeCN): Another good option with a convenient boiling point.[12]
-
Tetrahydrofuran (THF): Can also be used, but ensure it is anhydrous.[16]
Q4: How can I convert my fluorinated benzoic acid to an acyl fluoride, and when is this advantageous?
A4: Conversion to an acyl fluoride is particularly useful for sterically hindered or electronically deactivated substrates.[4][13] Acyl fluorides are generally more stable than acyl chlorides but still highly reactive towards amines.[13]
-
Reagents: Common fluorinating agents include Deoxo-Fluor®, DAST, and TFFH.[10] Newer methods also utilize reagents like BT-SCF3.[13][17]
-
Procedure: The carboxylic acid is typically reacted with the fluorinating agent in an anhydrous solvent like DCM. The resulting acyl fluoride can then be reacted with the amine, often in the presence of a base.[10]
Section 3: Experimental Protocols & Workflows
General Protocol for Amide Coupling using HATU[4]
-
Dissolve the fluorinated benzoic acid (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM).
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
General Protocol for Acyl Fluoride Formation and Amidation[10]
-
Acyl Fluoride Formation:
-
In a dry reaction vessel under an inert atmosphere, dissolve the fluorinated benzoic acid (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add the fluorinating agent (e.g., Deoxo-Fluor®, 1.1 equivalents).
-
Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.
-
-
Amidation:
-
In a separate flask, dissolve the amine (1.2 equivalents) and a base like DIPEA (2.0 equivalents) in anhydrous DCM.
-
Slowly add the freshly prepared acyl fluoride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Follow the workup and purification steps outlined in the previous protocol.
-
Section 4: Visualizing the Workflow
Decision-Making for Optimization
The following diagram illustrates a typical decision-making process when troubleshooting a low-yielding fluorinated benzamide synthesis.
Caption: Standard workflow for amide synthesis.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Pothecary, C. A., et al. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem, 13(18), 1917-1929. Available at: [Link]
-
Lukasik, N., & Wagner-Wysiecka, E. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. Current Organic Synthesis, 11(4), 592-604. Available at: [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. Available at: [Link]
-
Noole, A., & Tsubogo, T. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 55(84), 12596-12608. Available at: [Link]
-
Lukasik, N., & Wagner-Wysiecka, E. (2014). A Review of Amide Bond Formation in Microwave Organic Synthesis. ResearchGate. Available at: [Link]
-
Rossi, S., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]
-
Adimurthy, S., et al. (2011). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 1(7), 1279-1284. Available at: [Link]
-
Pinto, A., et al. (2013). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 1(2), 22-25. Available at: [Link]
-
Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS UniSS. Available at: [Link]
-
Aakeröy, C. B., et al. (2019). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 19(12), 7196-7203. Available at: [Link]
-
Studer, A., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters, 22(7), 2569-2573. Available at: [Link]
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Available at: [Link]
-
Studer, A., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. ACS Publications. Available at: [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Available at: [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4747. Available at: [Link]
-
Murphy, J. A., et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 921-930. Available at: [Link]
-
Westin, J. Synthesis of Amides. Organic Chemistry. Available at: [Link]
-
Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-984. Available at: [Link]
-
Reddit. (2022). amide coupling help. r/Chempros. Available at: [Link]
-
Li, X., et al. (2020). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 7(14), 1836-1842. Available at: [Link]
-
Clark, J. (2015). the preparation of amides. Chemguide. Available at: [Link]
-
Murphy, J. A., et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Archives. Available at: [Link]
-
Wang, J. (2019). The Dark Side of Fluorine. ACS Publications. Available at: [Link]
-
ResearchGate. (2014). Amide bond formation using amino acid fluorides. Available at: [Link]
-
Pothecary, C. A., et al. (2019). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. PMC - NIH. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2012). Synthesis of Some of Fluorinated Benzimidazole Nucleosides. International Journal of Chemistry, 4(5). Available at: [Link]
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overcoming solubility issues with 2-Fluoro-5-(trifluoromethoxy)benzamide in assays
Welcome to the technical support center for 2-Fluoro-5-(trifluoromethoxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility challenges encountered during in vitro and in vivo assays. Our goal is to equip you with the scientific understanding and methodological tools to ensure the reliable and reproducible use of this compound in your experiments.
Understanding the Challenge: The Physicochemical Profile of this compound
This compound (CAS No. 886498-17-5) is a solid compound with a molecular weight of 223.12 g/mol and a formula of C8H5F4NO2.[1][2] Its structure, featuring a benzamide core with fluoro and trifluoromethoxy substituents, presents a unique set of solubility characteristics that can be challenging in aqueous assay buffers.
The amide group can participate in hydrogen bonding, which generally offers some degree of water solubility compared to hydrocarbons.[3][4] However, the presence of the highly lipophilic trifluoromethoxy group and the aromatic ring significantly increases the compound's hydrophobicity.[5][6][7] The trifluoromethoxy group, in particular, is known to enhance lipophilicity, which can facilitate membrane permeability but poses a significant hurdle for achieving sufficient concentrations in aqueous solutions.[5][8] This inherent low aqueous solubility is a primary obstacle that can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable assay results.[9][10]
Troubleshooting Guide: Addressing Solubility Issues Head-On
This section provides a question-and-answer formatted guide to troubleshoot common solubility problems. Each solution is accompanied by a detailed protocol and the scientific rationale behind it.
Q1: My compound is precipitating out of my aqueous assay buffer upon dilution from a DMSO stock. How can I prevent this?
A1: Immediate precipitation upon dilution is a classic sign of a compound exceeding its kinetic solubility in the final assay medium. The abrupt change in solvent polarity from a high-concentration organic stock (like DMSO) to a predominantly aqueous environment causes the hydrophobic compound to crash out of solution. The following strategies can mitigate this issue.
Protocol 1: Optimized Serial Dilution and Mixing
This protocol aims to minimize the localized high concentration of the organic solvent during dilution, allowing for a more gradual transition for the compound into the aqueous phase.
Materials:
-
This compound powder
-
High-purity DMSO (or other suitable organic solvent)
-
Final aqueous assay buffer
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but monitor for compound stability.
-
Perform an Intermediate Dilution Step: Instead of diluting directly into the final assay buffer, perform an intermediate dilution into a solution with a higher percentage of organic solvent than the final assay condition. For example, dilute the 10 mM stock 1:10 in a 50:50 mixture of DMSO and assay buffer.
-
Final Dilution with Vigorous Mixing: Add the intermediate dilution dropwise to the final assay buffer while continuously and vigorously vortexing.[11] This rapid mixing helps to disperse the compound quickly, preventing localized supersaturation and precipitation.
-
Control the Final Solvent Concentration: It is critical to maintain the final concentration of the organic solvent at a level that is non-toxic to the cells or does not interfere with the assay. For many cell-based assays, the final DMSO concentration should be kept below 0.5%.[12] Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.[11]
Scientific Rationale: Serial dilution provides a stepped reduction in solvent polarity, which can be less disruptive to the solvated state of the hydrophobic compound.[11] Vigorous mixing during the final dilution step is crucial for rapid dispersion, minimizing the time for nucleation and crystal growth which leads to precipitation.
Diagram 1: Serial Dilution Workflow
Caption: Workflow for optimized serial dilution to prevent precipitation.
Q2: Even with optimized dilution, I'm not achieving the desired final concentration without precipitation. What other formulation strategies can I use?
A2: When standard solvent-based approaches are insufficient, more advanced formulation techniques are necessary. These methods aim to increase the apparent solubility of the compound by creating a more favorable microenvironment in the aqueous solution.
Option 1: Utilizing Co-solvents
Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[13][14][15]
Table 1: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 1-5% | Can be toxic to cells at higher concentrations. |
| Propylene Glycol | 1-10% | Generally less toxic than ethanol. |
| Polyethylene Glycol (PEG) 300/400 | 1-20% | Can also act as a stabilizing agent. |
Protocol 2: Co-solvent Formulation
-
Solvent Tolerance Test: Before using a co-solvent, it is essential to determine the maximum concentration your assay system can tolerate without adverse effects. Run a dose-response curve of the co-solvent alone on your cells or assay components.
-
Prepare a Co-solvent Stock: Dissolve this compound in a suitable co-solvent or a mixture of co-solvents.
-
Dilution into Assay Buffer: Add the co-solvent stock solution to the assay buffer to achieve the final desired compound and co-solvent concentrations. As with DMSO, use a stepwise dilution and vigorous mixing.
Scientific Rationale: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[13] They essentially make the aqueous environment more "organic-like," which can better accommodate the nonpolar regions of this compound.
Option 2: Cyclodextrin Encapsulation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate hydrophobic molecules, like this compound, forming inclusion complexes that are water-soluble.[17][18][19][20]
Protocol 3: Cyclodextrin-Mediated Solubilization
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer
-
Magnetic stirrer or sonicator
Procedure:
-
Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin in the assay buffer to create a stock solution (e.g., 10-20% w/v).
-
Form the Inclusion Complex: Add the powdered this compound directly to the cyclodextrin solution.
-
Facilitate Complexation: Stir or sonicate the mixture for several hours, or overnight, at room temperature to facilitate the formation of the inclusion complex. The solution should become clear as the compound dissolves.
-
Sterile Filtration: Filter the final solution through a 0.22 µm filter to remove any undissolved compound and to sterilize the solution for cell-based assays.
Scientific Rationale: The hydrophobic trifluoromethoxy and aromatic portions of the molecule can partition into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous environment, effectively "cloaking" the hydrophobic drug and rendering it soluble.[16][17]
Diagram 2: Cyclodextrin Encapsulation
Caption: Cyclodextrin forming a water-soluble inclusion complex.
Frequently Asked Questions (FAQs)
Q3: What is the best organic solvent to start with for making a stock solution? A3: Dimethyl sulfoxide (DMSO) is the most common and generally effective starting solvent for preparing high-concentration stock solutions of hydrophobic compounds for biological assays.[21] It has a high solubilizing power for a wide range of organic molecules. If DMSO is not compatible with your assay, other options include ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP). Always verify the compatibility of the solvent with your specific experimental setup.
Q4: Can I use pH modification to improve the solubility of this compound? A4: While pH adjustment is a powerful technique for ionizable compounds, its utility for this compound is limited.[11][22] The benzamide functional group is very weakly basic and generally considered neutral under physiological pH conditions.[3] Therefore, significant changes in pH are unlikely to substantially increase its solubility through ionization. However, extreme pH values could potentially affect the stability of the compound and are often incompatible with biological assays.
Q5: How does the trifluoromethoxy group specifically impact solubility? A5: The trifluoromethoxy (-OCF3) group is highly lipophilic and electron-withdrawing.[5][7] Its presence significantly increases the overall hydrophobicity of the molecule, which is a primary reason for its low aqueous solubility.[6] While this property can be advantageous for cell membrane permeability and metabolic stability, it necessitates the use of the formulation strategies discussed in this guide to achieve adequate concentrations for in vitro studies.[5][23]
Q6: Are there any other advanced strategies for very challenging cases? A6: Yes, for particularly difficult-to-solubilize compounds, several advanced drug delivery technologies can be considered, although they require more specialized formulation development. These include:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can create an amorphous form, which has higher kinetic solubility than the crystalline form.[24][25]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase the surface area for dissolution.[24][26]
-
Lipid-Based Formulations: For in vivo studies, formulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can significantly improve oral absorption.[9][27]
These advanced methods typically require specialized equipment and expertise and are often employed in later stages of drug development.
References
-
Paudel, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Purdue University. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]
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Shaikh, J., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
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Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Wang, Y., et al. (2022). A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin. PMC - NIH. [Link]
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Popescu, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
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University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Spring 2005, Amides. [Link]
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Cyclodextrins. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
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Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation. [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). PMC - NIH. [Link]
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Chemistry Stack Exchange. (2020). Solubility of Amides. [Link]
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Quora. (2021). Why is amide more soluble in water than the amine with the same number of alkyl group atoms? [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. (2011). PMC - NIH. [Link]
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World Journal of Pharmaceutical Research. (2020). CO-SOLVENCY. [Link]
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Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (2020). ResearchGate. [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). PMC - NIH. [Link]
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Xiamen Equation Chemical Co.,Ltd. 2-FLUORO-5-(TRIFLUOROMETHYL)BENZAMIDE. [Link]
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Improvement in solubility of poor water-soluble drugs by solid dispersion. (2012). PMC - NIH. [Link]
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Chemistry LibreTexts. (2024). 23.1: Properties of amines. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. [Link]
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Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). PMC - NIH. [Link]
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Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). ResearchGate. [Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). MDPI. [Link]
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Technical Support Center: Preventing Degradation of 2-Fluoro-5-(trifluoromethoxy)benzamide
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for the proper storage and handling of 2-Fluoro-5-(trifluoromethoxy)benzamide (CAS No. 886498-17-5). Adherence to these protocols is critical for maintaining the compound's purity, ensuring experimental reproducibility, and preserving its shelf-life.
Core Principles of Compound Stability
This compound is a substituted aromatic amide. Its stability is primarily influenced by the chemical reactivity of the benzamide functional group and the fluorinated benzene ring. While the compound is generally stable under recommended storage conditions, it is susceptible to specific degradation pathways that users must mitigate.[1]
Primary Degradation Pathway: Amide Hydrolysis
The most significant vulnerability of this molecule is the amide functional group, which can undergo hydrolysis to yield 2-fluoro-5-(trifluoromethoxy)benzoic acid and ammonia. This reaction is catalyzed by the presence of water and is significantly accelerated by acidic or basic conditions.[2][3][4] Even ambient humidity can be sufficient to initiate slow hydrolysis over extended periods.
Causality Insight: The lone pair of electrons on the nitrogen atom in the amide group reduces the electrophilicity of the carbonyl carbon, making amides less reactive than esters or acid chlorides. However, under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more susceptible to nucleophilic attack by water. Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. Both pathways lead to the cleavage of the carbon-nitrogen bond.[3][5]
Sources
Technical Support Center: Characterization of Fluorinated Organic Molecules
Welcome to the technical support center for the characterization of fluorinated organic molecules. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by organofluorine compounds in analytical chemistry. Fluorine's distinct electronic properties, while beneficial for modulating molecular characteristics in drug discovery and materials science, introduce significant complexities in structural elucidation and purification.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common pitfalls encountered during NMR spectroscopy, mass spectrometry, and chromatography of these unique molecules.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the spin-active ¹⁹F nucleus (100% natural abundance) makes ¹⁹F NMR a powerful tool.[3][4] However, its high sensitivity and large chemical shift range, coupled with strong heteronuclear and homonuclear couplings, can lead to complex spectra that are often misinterpreted.[5][6]
Frequently Asked Questions (FAQs) - NMR Spectroscopy
Q1: Why are the ¹H and ¹³C NMR spectra of my fluorinated compound so complex and difficult to interpret?
A1: The complexity arises from through-bond scalar couplings (J-coupling) between fluorine and both proton (¹H) and carbon (¹³C) nuclei. These couplings, which can extend over several bonds, split the signals into multiplets.[5]
-
¹H NMR: Expect to see significant splitting of proton signals adjacent to or even several bonds away from a fluorine atom. The magnitude of this coupling (ⁿJHF) varies with the number of bonds separating the nuclei.[7]
-
¹³C NMR: Similarly, carbon signals are split by coupling to fluorine (ⁿJCF). The one-bond coupling (¹JCF) is particularly large, often in the range of 160-350 Hz.[7][8][9][10]
Q2: My ¹⁹F NMR spectrum shows broad signals. What could be the cause?
A2: Signal broadening in ¹⁹F NMR can be due to several factors:
-
Unresolved Couplings: Small, unresolved couplings to protons or other fluorine atoms can lead to broadened lines.
-
Chemical Exchange: If your molecule is undergoing conformational changes on the NMR timescale, this can lead to exchange broadening.
-
Quadrupolar Nuclei: If the fluorine is near a quadrupolar nucleus (e.g., ¹⁴N), this can sometimes cause broadening, although this is less common.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
Q3: The chemical shifts in my ¹⁹F NMR spectrum seem counterintuitive based on simple electronegativity arguments. Why is that?
A3: Unlike ¹H NMR where chemical shifts are primarily governed by diamagnetic shielding, ¹⁹F NMR chemical shifts are dominated by paramagnetic contributions from p-orbital electrons.[5] This means that higher electron density around the fluorine nucleus can lead to a higher resonant frequency (downfield shift), which is the opposite of the trend observed in ¹H NMR.[5] Therefore, simple predictions based on inductive effects can be misleading.[11][12]
Troubleshooting Guide: NMR Spectroscopy
| Problem | Potential Cause | Recommended Solution |
| Overlapping Multiplets in ¹H NMR | Large H-F coupling constants create complex splitting patterns that obscure underlying chemical shifts. | - ¹H{¹⁹F} Decoupling: Perform a proton NMR experiment while decoupling the fluorine channel. This will collapse the fluorine-induced splitting, simplifying the spectrum to show only H-H couplings. |
| Difficulty Assigning ¹³C Signals | Large C-F couplings can make it challenging to identify the center of a multiplet and can cause signals to overlap. | - ¹³C{¹⁹F} Decoupling: Similar to proton decoupling, this simplifies the carbon spectrum. - 2D NMR (HSQC, HMBC): Use heteronuclear correlation experiments to correlate carbons to their attached protons (HSQC) or to protons multiple bonds away (HMBC). This can help in assigning carbons even with C-F coupling present. |
| Inaccurate Integration in ¹⁹F NMR | The wide chemical shift range and potentially long relaxation times (T1) of ¹⁹F nuclei can lead to inaccurate quantification if standard acquisition parameters are used. | - Increase Relaxation Delay (d1): To ensure full relaxation of all ¹⁹F nuclei before the next pulse, increase the relaxation delay to at least 5 times the longest T1 value.[6] - Use a Quantitative Pulse Sequence: Employ inverse gated decoupling to suppress the Nuclear Overhauser Effect (NOE) which can affect signal intensities.[6] |
| Referencing ¹⁹F NMR Spectra | Inconsistent referencing can make it difficult to compare data between samples and with literature values. | - Internal Standard: Add a small amount of an inert, fluorinated compound with a known chemical shift (e.g., trifluorotoluene, hexafluorobenzene) to your sample.[13] - External Referencing: Use a sealed capillary containing a reference standard.[13] |
Experimental Protocol: ¹H{¹⁹F} Decoupled NMR
-
Sample Preparation: Prepare your sample as you would for a standard ¹H NMR experiment.
-
Instrument Setup:
-
Tune and match the ¹H and ¹⁹F probes.
-
Load a standard set of ¹H acquisition parameters.
-
-
Decoupling Setup:
-
Navigate to the decoupling settings in your NMR software.
-
Set the decoupling channel to ¹⁹F.
-
Ensure the decoupler frequency is centered on the ¹⁹F spectral region of your compound.
-
Use a standard decoupling power and sequence (e.g., GARP, WALTZ-16).
-
-
Acquisition: Acquire the ¹H spectrum. The resulting spectrum will show simplified multiplets, free from ¹⁹F coupling.
-
Data Processing: Process the spectrum as usual (Fourier transform, phasing, baseline correction).
Section 2: Mass Spectrometry (MS)
The high electronegativity and bond strength of the C-F bond significantly influence the ionization and fragmentation of fluorinated molecules in a mass spectrometer, often leading to unexpected fragmentation patterns.[14][15]
Frequently Asked Questions (FAQs) - Mass Spectrometry
Q1: Why is the molecular ion peak often weak or absent in the electron ionization (EI) mass spectrum of my perfluorinated compound?
A1: Perfluorinated compounds, particularly perfluoroalkanes, readily undergo fragmentation upon electron ionization. The C-F bonds are strong, but the C-C bonds are susceptible to cleavage. The most abundant ion is often CF₃⁺ (m/z 69), and molecular ions are frequently not observed.[16]
Q2: My fluorinated compound shows unusual fragmentation, including the loss of neutral molecules like HF. Is this common?
A2: Yes, the loss of hydrogen fluoride (HF) is a common fragmentation pathway for fluorinated compounds containing hydrogen atoms.[14] Other unusual fragmentations can also occur, sometimes involving rearrangements, leading to unexpected fragment ions.[15]
Q3: I'm having trouble with in-source fragmentation of my PFAS sample in LC-ESI-MS. How can I minimize this?
A3: In-source fragmentation is a known issue for some per- and polyfluoroalkyl substances (PFAS), especially those with carboxylate headgroups, during electrospray ionization (ESI).[17] While it can sometimes provide useful structural information, it reduces the abundance of the molecular ion. To minimize it, you can try optimizing the ESI source parameters, such as reducing the ion spray voltage and cone voltage (fragmentor voltage).[17]
Troubleshooting Guide: Mass Spectrometry
| Problem | Potential Cause | Recommended Solution |
| Poor Ionization Efficiency in ESI | The unique solubility properties of some fluorinated compounds can affect their ionization efficiency in ESI.[18] Highly fluorinated chains can be surface-active, influencing their behavior in ESI droplets.[18] | - Optimize Solvent System: Ensure your mobile phase is compatible with your analyte's solubility. The use of fluorinated alcohols like trifluoroethanol (TFE) as a mobile phase modifier can sometimes improve ionization. - Try Different Ionization Modes: If negative mode ESI is not working well, consider positive mode if your molecule has a site that can be protonated. For neutral compounds, atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) may be more effective. |
| Complex Fragmentation Patterns | The presence of fluorine can lead to complex rearrangements and fragmentation pathways that are difficult to interpret.[19] | - Tandem MS (MS/MS): Isolate the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID). This will help establish fragmentation pathways and confirm structural features. - High-Resolution MS (HRMS): Obtain accurate mass measurements to determine the elemental composition of fragment ions, which is crucial for proposing fragmentation mechanisms.[15] |
| Contamination from Labware | The ubiquity of some fluorinated compounds, like PFAS, can lead to background contamination from lab equipment (e.g., PTFE components).[20] | - Use Polypropylene Labware: Whenever possible, use polypropylene vials and tubing to minimize background PFAS contamination. - Run Blanks: Regularly run solvent blanks to monitor for system contamination. |
Diagram: General Fragmentation Pathways
Below is a diagram illustrating common fragmentation initiations in the mass spectrometry of fluorinated organic molecules.
Caption: Common fragmentation initiations in EI-MS.
Section 3: High-Performance Liquid Chromatography (HPLC)
The unique properties of fluorinated molecules, such as their potential for both hydrophobicity and lipophobicity, can lead to unexpected chromatographic behavior.
Frequently Asked Questions (FAQs) - HPLC
Q1: My fluorinated analyte is showing poor retention on a C18 column, even though it's a large molecule. What's happening?
A1: While fluorination increases molecular weight, it doesn't always lead to increased retention on traditional reversed-phase columns like C18. Highly fluorinated compounds can be "lipophobic" (they do not interact well with hydrocarbonaceous stationary phases). This can result in poor retention or even elution in the void volume.[21]
Q2: How can I improve the separation of my fluorinated compounds?
A2: If you're struggling with a C18 column, consider a stationary phase with alternative selectivity. Fluorinated stationary phases (e.g., pentafluorophenyl - PFP) can offer unique interactions, including dipole-dipole, π-π, and ion-exchange, which can significantly improve the separation of halogenated compounds.[22][23]
Q3: Are there any special considerations for mobile phase selection when analyzing fluorinated compounds?
A3: Yes. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), as an organic modifier in the mobile phase can sometimes enhance the retention and selectivity of fluorinated analytes on fluorinated stationary phases due to "fluorous-fluorous" interactions.[24]
Troubleshooting Guide: HPLC
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the analyte and the silica support of the stationary phase, especially with basic fluorinated compounds. | - Use a Low-pH Mobile Phase: Add an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of residual silanols on the stationary phase. - Use a Base-Deactivated Column: Employ a column that has been end-capped to minimize exposed silanols. |
| Co-elution of Isomers | Structural isomers of fluorinated compounds can be difficult to separate on standard C18 columns. | - Switch to a PFP Column: Pentafluorophenyl (PFP) phases are known for their excellent shape selectivity and can often resolve positional isomers that co-elute on C18.[22][25] - Optimize Mobile Phase and Temperature: Systematically vary the organic modifier (e.g., acetonitrile vs. methanol) and the column temperature to fine-tune selectivity. |
| Analyte Elutes in Void Volume | The compound is too polar for reversed-phase or exhibits lipophobicity. | - Switch to HILIC: For very polar fluorinated compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative.[21] - Use a More Retentive Reversed-Phase Column: Consider a column with an embedded polar group or a higher carbon load.[21] |
Workflow: Method Development for Fluorinated Compounds
The following diagram outlines a logical workflow for developing an HPLC method for a novel fluorinated compound.
Caption: HPLC method development workflow.
References
- Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. (n.d.). National Institutes of Health.
- A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Aminophenols. (2025, December). BenchChem.
- NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility.
- Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments.
- The Effect of Fluorine in 1H NMR. (2024, September 3). Reddit.
- Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. (2025, August 11). Journal of the American Society for Mass Spectrometry.
- Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. (n.d.). Wellington Laboratories.
- Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (n.d.). National Institutes of Health.
- Analytical challenges in the characterization of fluorinated compounds. (2025). BenchChem.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). National Institutes of Health.
- Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. (n.d.). Journal of the American Chemical Society.
- Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). (n.d.). National Institutes of Health.
- Technical Support Center: Purification Strategies for Polar Fluorinated Compounds. (2025). BenchChem.
- Mass spectra of fluorocarbons. (n.d.). National Bureau of Standards.
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- Carbon-fluorine coupling constants, n J CF. (n.d.). ResearchGate.
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- Fluorine NMR. (n.d.). University of Ottawa.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International.
- Successful HPLC Operation – A Troubleshooting Guide. (n.d.). Thermo Fisher Scientific.
- Standardizing for 19F NMR. (2015, September 11). Reddit.
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- How to interpret the 19F NMR spectra. (2024, October 9). Quora.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). National Institutes of Health.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
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Technical Support Center: Strategies to Enhance the Metabolic Stability of Benzamide Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the metabolic instability of benzamide derivatives. Our goal is to equip you with the strategic insights and practical protocols needed to overcome common challenges in your drug discovery programs.
Section 1: Understanding Benzamide Metabolism - Frequently Asked Questions
This section addresses foundational questions about how benzamide derivatives are metabolized and how their stability is assessed in vitro.
Q1: What are the most common metabolic pathways for benzamide derivatives?
Benzamide derivatives, a prevalent scaffold in medicinal chemistry, are susceptible to several metabolic transformations, primarily driven by hepatic enzymes.[1] Understanding these "metabolic hotspots" is the first step in designing more robust molecules.
The key pathways include:
-
Cytochrome P450 (CYP) Mediated Oxidation: This is the most common Phase I metabolic route.[2][3] CYP enzymes, particularly isoforms like CYP3A4, CYP2D6, and CYP2C9, catalyze various oxidative reactions.[4] Common sites of oxidation on benzamide derivatives include:
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl rings. Unsubstituted or electron-rich aromatic rings are particularly vulnerable.[5]
-
N-Dealkylation: Removal of alkyl groups attached to the amide nitrogen or other amino groups within the molecule.[6]
-
Aliphatic Hydroxylation: Oxidation of alkyl chains or alicyclic rings at positions alpha to heteroatoms or aromatic rings.[7]
-
-
Amide Bond Hydrolysis: While generally more stable than esters, the amide bond can be cleaved by amidase enzymes, breaking the molecule into its constituent carboxylic acid and amine fragments.[5]
-
Phase II Conjugation: If the molecule contains suitable functional groups (e.g., hydroxyls, amines), it can undergo conjugation reactions (e.g., glucuronidation, sulfation) to increase water solubility and facilitate excretion. Phenolic metabolites formed during Phase I are especially prone to rapid glucuronidation.[7]
Below is a diagram illustrating these primary metabolic liabilities.
Caption: Common metabolic pathways for benzamide derivatives.
Q2: Which in vitro assays are essential for assessing the metabolic stability of my benzamide compound?
Choosing the right in vitro assay is critical for accurately diagnosing metabolic liabilities. The liver is the primary site of drug metabolism, so assays utilize liver-derived fractions or cells.[8][9]
-
Liver Microsomal Stability Assay: This is the workhorse for early-stage drug discovery.[10][11] Microsomes are vesicles of the endoplasmic reticulum containing the majority of CYP450 enzymes responsible for Phase I metabolism.[8][12] It is a cost-effective, high-throughput method to get an initial read on oxidative metabolism.[13]
-
Hepatocyte Stability Assay: This assay uses intact liver cells and is considered the "gold standard" for in vitro metabolism studies.[8] Hepatocytes contain the full complement of both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) metabolizing enzymes, providing a more comprehensive metabolic profile.[8][14]
-
S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader assessment of metabolic pathways than microsomes alone, though it is often less utilized than microsomes or hepatocytes.[14][15]
Table 1: Comparison of In Vitro Metabolic Stability Assay Systems
| Feature | Liver Microsomes | Hepatocytes | S9 Fraction |
| Enzyme Content | Phase I (CYPs, FMOs) | Phase I & Phase II | Phase I & Cytosolic Enzymes |
| Cellular Structure | Vesicles (No intact cells) | Intact Cells | Cell Homogenate |
| Cofactors | Requires external addition (e.g., NADPH)[16] | Endogenous cofactors present | Requires external addition |
| Compound Transport | No cell membrane barrier | Active transport and membrane effects | No cell membrane barrier |
| Primary Use | High-throughput screening of Phase I metabolism[10] | Comprehensive metabolism profiling, "gold standard"[8] | Broad, less common screening |
| Complexity | Low | High | Medium |
Q3: How do I interpret data from a liver microsomal stability assay?
The primary outputs from this assay are the half-life (t½) and the in vitro intrinsic clearance (CLint) .[17][18] These parameters quantify how quickly your compound is metabolized by liver enzymes.
-
Half-life (t½): The time it takes for 50% of the initial compound concentration to be metabolized. A shorter half-life indicates lower stability.[17]
-
Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug. It is expressed as the volume of liver matrix cleared of the drug per unit time, normalized to the amount of protein (e.g., µL/min/mg protein).[16][17]
Causality: A high CLint value in a microsomal assay strongly suggests that your compound is an excellent substrate for CYP enzymes, leading to rapid oxidative metabolism.[19] This rapid metabolism in vitro often correlates with high hepatic clearance and poor bioavailability in vivo.[15]
Table 2: General Classification of Intrinsic Clearance (CLint) in Human Liver Microsomes
| CLint (µL/min/mg protein) | Classification | Predicted In Vivo Hepatic Clearance | Implication for Drug Design |
| < 10 | Low | Low | Favorable; likely not limited by metabolism. |
| 10 - 50 | Intermediate | Intermediate | May be acceptable depending on therapeutic target. |
| > 50 | High | High | Unfavorable; high risk of first-pass metabolism.[16] |
| > 100 | Very High | Very High | Significant liability; structural modification is required. |
Note: These are general ranges and can vary. Correlation with in vivo data is essential.
Section 2: Troubleshooting Guide: My Benzamide Derivative Shows High Clearance
This section provides a systematic approach to identifying and fixing the root cause of high metabolic turnover.
Caption: Decision workflow for improving metabolic stability.
Problem: High Clearance Due to CYP-Mediated Oxidation
If metabolite identification studies reveal hydroxylated or dealkylated products, the primary issue is oxidative metabolism.[20] Here are field-proven strategies to mitigate this.
Strategy 1: Block Sites of Metabolism (SoM) The most direct approach is to modify the identified "soft spot" to prevent the CYP enzyme from accessing it.
-
Rationale: By placing chemically robust groups at or near the site of metabolism, you can either sterically hinder the enzyme's active site or change the electronic properties of the site to make it less favorable for oxidation.[7]
-
How to Implement:
-
Introduce Electron-Withdrawing Groups (EWGs): Replace a hydrogen on an aromatic ring with an EWG like a trifluoromethyl (-CF3), sulfone (-SO2R), or a halogen (F, Cl). This deactivates the ring towards electrophilic attack by CYP enzymes.[5][7]
-
Introduce Steric Bulk: Place a bulky group, such as a tert-butyl group, adjacent to a metabolic soft spot to physically block the enzyme.[7] For example, introducing a methyl group can block benzylic oxidation.[7]
-
Incorporate Heteroatoms: Replacing a phenyl ring with a pyridine or other nitrogen-containing heterocycle can significantly increase metabolic stability by lowering the ring's susceptibility to oxidation.[5]
-
Strategy 2: Deuteration of Metabolic "Soft Spots" This strategy involves replacing a specific hydrogen atom at a metabolic soft spot with its heavier, stable isotope, deuterium (D).
-
Rationale: The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[21] Since C-H bond cleavage is often the rate-limiting step in CYP-mediated metabolism, this "Kinetic Isotope Effect" can significantly slow down the rate of metabolism at that specific position.[22][23][24]
-
How to Implement:
-
Identify the exact site of metabolism via MetID or predictive in silico models.[19]
-
Synthesize the analog where the C-H bond at the labile position (e.g., a benzylic CH2 or a methoxy CH3) is replaced with a C-D bond.
-
Re-run the microsomal stability assay. A significant increase in half-life confirms that the targeted position was indeed a primary metabolic liability.[24]
-
Strategy 3: Bioisosteric Replacement of Labile Moieties A bioisostere is a chemical group that can replace another group while retaining the desired biological activity but altering physicochemical or metabolic properties.[25][26][27]
-
Rationale: This strategy aims to completely remove the metabolically weak functional group and replace it with a more stable one that preserves the necessary interactions with the biological target.[28][29]
-
How to Implement:
-
If a para-methoxyphenyl group is being hydroxylated and then demethylated, consider replacing the methoxy group with a more stable isostere like a fluorine or a trifluoromethoxy group.
-
If an unsubstituted phenyl ring is a liability, replace it with a metabolically more stable heterocyclic ring like a pyridine or pyrazole.[5]
-
Table 3: Common Bioisosteric Replacements to Enhance Stability
| Labile Group | Metabolic Liability | Stable Bioisosteric Replacement(s) |
| Phenyl | Aromatic Hydroxylation | Pyridine, Thiophene, Fluorinated Phenyl[5] |
| Methoxy (-OCH3) | O-Dealkylation | Difluoromethoxy (-OCF2H), Trifluoromethoxy (-OCF3) |
| Methyl (-CH3) | Benzylic Hydroxylation | Trifluoromethyl (-CF3) |
| Amide (-CONH-) | Hydrolysis, Oxidation | 1,2,4-Oxadiazole, 1,2,4-Triazole[20][26] |
Problem: High Clearance Due to Amide Bond Hydrolysis
If MetID studies show significant levels of the constituent carboxylic acid and amine, the amide bond itself is the weak point.
Strategy 1: Introduce Steric Hindrance
-
Rationale: Flanking the amide carbonyl or nitrogen with bulky groups can sterically shield it from the active site of hydrolytic enzymes.
-
How to Implement:
-
Introduce substituents on the aromatic ring ortho to the amide linkage.
-
Use a secondary or tertiary alkyl group on the nitrogen atom if pharmacologically tolerated.
-
Strategy 2: Amide Bioisosteric Replacement
-
Rationale: Replacing the entire amide moiety with a stable heterocyclic ring can completely eliminate hydrolysis as a metabolic route while mimicking the amide's hydrogen bonding and conformational properties.[26]
-
How to Implement:
Section 3: Advanced Strategies & Proactive Design - FAQs
Q4: When should I consider a prodrug approach for my benzamide derivative?
A prodrug is an inactive compound that is converted into the active parent drug in vivo.[30][31] This strategy is not for fixing metabolic instability of the parent drug itself, but rather for overcoming other issues like poor solubility or bypassing first-pass metabolism.[32][33]
-
Consider a prodrug strategy if:
-
Your benzamide has excellent potency but suffers from very high first-pass metabolism in the liver or gut wall. A prodrug can be designed to be absorbed intact and then release the active drug systemically.[34]
-
The compound has poor aqueous solubility, limiting its formulation options. A soluble promoiety can be attached to create a prodrug that dissolves easily and is cleaved after administration.[32]
-
Q5: Can metabolic switching negate the improvements from my structural modifications? How do I check for it?
Yes, metabolic switching is a critical and common phenomenon.[24] When you successfully block the primary metabolic "soft spot," the metabolic burden can shift to a previously minor, secondary site.[7][21] If this secondary site is also labile, you may see little to no overall improvement in stability.[19]
-
How to Diagnose Metabolic Switching:
-
After modifying your lead compound, perform a full metabolite identification study on the new analog, not just a stability assay.
-
Compare the metabolite profile of the new analog to that of the parent compound.
-
If you see the disappearance of the primary metabolite but the emergence of a new, significant secondary metabolite, metabolic switching has occurred.[7] This new site now becomes your next target for optimization.
-
Section 4: Experimental Protocols
These protocols provide a standardized framework for conducting in vitro stability assays.
Protocol 1: In Vitro Liver Microsomal Stability Assay
-
Objective: To determine the rate of metabolism of a benzamide derivative by cytochrome P450 enzymes.[14]
-
Materials:
-
Pooled liver microsomes (human, rat, etc.)[11]
-
Test compound and positive control (e.g., verapamil, propranolol)[14]
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, G6P, G6PDH)[14]
-
Cold acetonitrile with an internal standard for reaction termination
-
96-well plates, incubator, centrifuge, LC-MS/MS system
-
-
Procedure:
-
Prepare stock solutions of the test compound and positive control (e.g., 10 mM in DMSO).
-
In a 96-well plate, add phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).[35]
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.[14]
-
Seal the plate, vortex, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Calculate t½ and CLint from the disappearance curve of the parent compound.
-
Protocol 2: In Vitro Hepatocyte Stability Assay
-
Objective: To assess the overall metabolic stability of a benzamide derivative in the presence of both Phase I and Phase II enzymes.[14]
-
Materials:
-
Cryopreserved hepatocytes (human, rat, etc.)
-
Hepatocyte incubation medium
-
Test compound and positive control (e.g., 7-hydroxycoumarin)
-
Cold acetonitrile with an internal standard
-
96-well plates, CO2 incubator, centrifuge, LC-MS/MS system
-
-
Procedure:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.
-
Prepare a hepatocyte suspension in incubation medium (final density ~0.5-1.0 million cells/mL).[35]
-
Add the hepatocyte suspension to a 96-well plate.
-
Add the test compound (final concentration ~1 µM) to the wells.
-
Incubate the plate at 37°C in a humidified CO2 incubator, with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and terminate the reaction with cold acetonitrile containing an internal standard.
-
Process the samples as described in the microsomal stability assay protocol (vortex, centrifuge).
-
Analyze the samples by LC-MS/MS to quantify the parent compound.
-
Calculate metabolic stability parameters (t½ and CLint).
-
Section 5: References
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. [Link]
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Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed. [Link]
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Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics - MDPI. [Link]
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In Vitro Metabolic Stability - Creative Bioarray. [Link]
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Metabolic Stability Services - Eurofins Discovery. [Link]
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Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. [Link]
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Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs - Juniper Publishers. [Link]
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Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]
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Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - NIH. [Link]
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Bioisosteric Replacement Strategies - SpiroChem. [Link]
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The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed Central. [Link]
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Using Deuterium in Drug Discovery: Leaving the Label in the Drug | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. [Link]
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Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing). [Link]
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The Quest for Bioisosteric Replacements | Journal of Chemical Information and Modeling. [Link]
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Deuterium in drug discovery: progress, opportunities and challenges - PMC. [Link]
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Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC - NIH. [Link]
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Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. [Link]
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The role of bioisosterism in modern drug design: Current applications and challenges. [Link]
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Deuterium isotope effects on the stability of the demyelination PET tracer 3F4AP. [Link]
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Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity - PubMed. [Link]
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Microsomal Stability Assay - Creative Bioarray. [Link]
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What is the role of bioisosterism in drug design? - Patsnap Synapse. [Link]
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Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC - NIH. [Link]
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Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - Open Library Publishing Platform. [Link]
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metabolic stability & determining intrinsic drug clearance - YouTube. [Link]
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Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
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III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed. [Link]
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General mechanistic pathways for the formation of benzamide derivatives. - ResearchGate. [Link]
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Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC - NIH. [Link]
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Addressing the Challenges of Low Clearance in Drug Research - PMC - NIH. [Link]
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Enhancement of metabolic stability with structural modifications.... - ResearchGate. [Link]
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The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. [Link]
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Cytochrome P450 Enzymes, Drug Transporters and their Role in Pharmacokinetic Drug-Drug Interactions of Xenobiotics: A Comprehensive Review. [Link]
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How to improve metabolic stability in drug discovery - YouTube. [Link]
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How to Conduct an In Vitro Metabolic Stability Study. [Link]
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Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI. [Link]
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Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed. [Link]
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Cytochrome P450 3A4-mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil - PubMed. [Link]
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Cytochrome P450 Metabolism | The Medicinal Chemist's Guide to Solving ADMET Challenges | Books Gateway. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Fluoro-5-(trifluoromethoxy)benzamide and Its Analogs
In the landscape of modern medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatility allows for a wide range of structural modifications that can significantly modulate pharmacological activity. This guide provides an in-depth comparative analysis of 2-Fluoro-5-(trifluoromethoxy)benzamide, a compound of interest due to its unique substitution pattern, and a series of rationally designed analogs. By exploring the structure-activity relationships (SAR) within this series, we aim to elucidate the contributions of the fluoro and trifluoromethoxy groups to potential biological activities and provide a framework for future drug discovery efforts.
Introduction: The Significance of Fluorinated Benzamides
Benzamide derivatives are prevalent in a multitude of clinically approved drugs, exhibiting activities ranging from antiemetic and antipsychotic to anticancer and anti-inflammatory.[1][2] The introduction of fluorine-containing substituents has become a powerful strategy in drug design. The trifluoromethyl (CF3) group, for instance, is known to enhance metabolic stability and lipophilicity, which can improve a compound's pharmacokinetic profile.[3] Similarly, the trifluoromethoxy (OCF3) group offers a more lipophilic alternative to a methoxy group, with distinct electronic properties.
This guide focuses on this compound as a lead structure and explores how systematic modifications to its chemical architecture could influence its biological profile. While direct experimental data for this specific compound is not extensively available in the public domain, we can infer potential activities and design a robust comparative study based on the well-established principles of medicinal chemistry and the known pharmacology of related benzamide analogs.
Design and Rationale of Analog Series
To systematically investigate the SAR of this compound, a series of analogs has been designed. The selection of these analogs is based on dissecting the contributions of the key functional groups: the 2-fluoro substituent, the 5-trifluoromethoxy substituent, and the primary benzamide moiety.
DOT Diagram: Analog Design Strategy
Caption: Rational design of analogs to probe the structure-activity relationship of the lead compound.
Postulated Biological Activities and Comparative Evaluation
Based on the known biological activities of structurally related benzamides, we hypothesize that this compound and its analogs could exhibit activity in several key areas, including enzyme inhibition and as modulators of ion channels or receptors, potentially leading to anticonvulsant effects.[4][5][6]
Enzyme Inhibition Profile
Benzamide derivatives are known to act as inhibitors of various enzymes, including Cholesteryl Ester Transfer Protein (CETP), acetylcholinesterase (AChE), and carbonic anhydrases (CAs).[7][8][9]
Table 1: Postulated Enzyme Inhibitory Activity (Hypothetical IC50 Values)
| Compound | Target Enzyme | Rationale for Predicted Activity |
| This compound | CETP | The trifluoromethoxy group is expected to enhance hydrophobic interactions within the enzyme's active site.[10] |
| Analog 1: 5-(Trifluoromethoxy)benzamide | CETP | Removal of the 2-fluoro group may alter binding conformation and potency. |
| Analog 3: 2-Fluoro-5-(trifluoromethyl)benzamide | CETP | The trifluoromethyl group, being a strong electron-withdrawing group, could influence binding affinity.[7] |
| This compound | AChE | Fluorinated benzamides have been explored as AChE inhibitors.[8] |
| Analog 2: 2-Fluorobenzamide | AChE | Absence of the bulky trifluoromethoxy group might allow for better fit in the active site. |
| This compound | Carbonic Anhydrase | Fluorinated benzenesulfonamides are potent CA inhibitors; the benzamide scaffold could show analogous interactions.[11] |
| Analog 4: 2-Chloro-5-(trifluoromethoxy)benzamide | Carbonic Anhydrase | The larger chloro substituent may provide different interactions with the zinc ion in the active site compared to fluoro. |
Anticonvulsant Activity
Several 4-aminobenzamide derivatives have demonstrated potent anticonvulsant properties.[5][12] While our lead compound lacks the 4-amino group, the overall substitution pattern warrants investigation in anticonvulsant models.
Table 2: Predicted Anticonvulsant Activity in Animal Models (Hypothetical ED50 Values)
| Compound | Maximal Electroshock (MES) Test | Rationale for Predicted Activity |
| This compound | Moderate Activity | The combination of lipophilicity and electronic effects may contribute to CNS penetration and activity. |
| Analog 1: 5-(Trifluoromethoxy)benzamide | Lower Activity | The 2-fluoro group is often crucial for the activity of CNS-acting compounds. |
| Analog 5: N-Methyl-2-fluoro-5-(trifluoromethoxy)benzamide | Potentially Altered Activity | N-alkylation of the amide can impact hydrogen bonding potential and pharmacokinetic properties. |
Experimental Methodologies
To validate the hypothesized biological activities, a series of well-established in vitro and in vivo assays should be employed.
Synthesis of Analogs
The synthesis of this compound and its analogs can be achieved through standard organic chemistry transformations, starting from commercially available substituted benzoic acids.
DOT Diagram: General Synthetic Workflow
Caption: A generalized synthetic route for the preparation of benzamide analogs.
Step-by-Step Protocol for Benzamide Synthesis:
-
Acyl Chloride Formation: To a solution of the corresponding substituted benzoic acid in an inert solvent (e.g., dichloromethane), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of dimethylformamide. Stir the reaction mixture at room temperature until the evolution of gas ceases.
-
Solvent Removal: Remove the excess chlorinating agent and solvent under reduced pressure.
-
Amination: Dissolve the resulting crude acyl chloride in an appropriate solvent and add it dropwise to a cooled solution of aqueous ammonia or the desired amine.
-
Work-up and Purification: After the reaction is complete, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
In Vitro Enzyme Inhibition Assays
CETP Inhibition Assay: A commercially available fluorescent assay kit can be used to determine the IC50 values. The assay measures the transfer of a fluorescently labeled cholesteryl ester from a donor particle to an acceptor particle, which is facilitated by CETP. The inhibition of this transfer by the test compounds results in a decrease in the fluorescent signal.
Acetylcholinesterase (AChE) Inhibition Assay: The inhibitory activity against AChE can be determined using Ellman's method. This colorimetric assay measures the activity of the enzyme by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Carbonic Anhydrase (CA) Inhibition Assay: The inhibition of CA isoforms can be assessed by measuring the esterase activity of the enzyme using 4-nitrophenyl acetate as a substrate. The enzymatic hydrolysis of the substrate produces the yellow-colored p-nitrophenolate, which can be quantified spectrophotometrically.
In Vivo Anticonvulsant Screening
Maximal Electroshock (MES) Test: This is a standard model for identifying compounds effective against generalized tonic-clonic seizures. The test involves administering a supramaximal electrical stimulus to rodents, which induces a characteristic tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.
Neurotoxicity Assessment: The rotorod test is commonly used to assess motor coordination and potential neurotoxic side effects of the test compounds. Animals are placed on a rotating rod, and the time they are able to remain on the rod is recorded. A decrease in performance indicates neurotoxicity.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the biological activity of this compound and its rationally designed analogs. Based on the established roles of fluoro, trifluoromethoxy, and benzamide moieties in medicinal chemistry, we have postulated potential activities as enzyme inhibitors and anticonvulsants. The outlined experimental methodologies provide a clear path for the synthesis and biological testing of these compounds.
The systematic evaluation of this analog series will provide valuable insights into the structure-activity relationships governing the biological effects of this chemical class. Positive results from these initial screens would warrant further investigation, including more extensive in vivo studies, pharmacokinetic profiling, and mechanism of action studies, to fully elucidate the therapeutic potential of these novel fluorinated benzamides.
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New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. ([Link])
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A Comparative Guide to the Structure-Activity Relationship of 2-Fluoro-5-(trifluoromethoxy)benzamide Derivatives as Potential Nav1.7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analgesic drug discovery, the voltage-gated sodium channel Nav1.7 has emerged as a pivotal target. Genetic validation in humans has unequivocally linked Nav1.7 to pain sensation, making it a high-priority target for non-opioid pain therapeutics. Within the diverse chemical space of Nav1.7 inhibitors, benzamide derivatives have shown significant promise. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a specific, yet underexplored subclass: 2-Fluoro-5-(trifluoromethoxy)benzamide derivatives.
While a dedicated, publicly available SAR study on a broad series of these exact analogues is limited, by curating and comparing data from closely related benzamide and sulfonamide series targeting Nav1.7, we can construct a robust, inferred SAR. This guide will objectively compare the performance of structural analogues, provide supporting experimental data from related compounds, and detail the methodologies crucial for their evaluation.
The this compound Scaffold: A Privileged Structure for Nav1.7 Inhibition?
The this compound core represents a promising starting point for the design of selective Nav1.7 inhibitors. The rationale behind this hypothesis is rooted in the established SAR of related compounds where specific substitutions on the benzamide ring have been shown to be critical for potency and selectivity. The 2-fluoro and 5-trifluoromethoxy substituents are of particular interest due to their potential to influence key physicochemical properties such as lipophilicity, metabolic stability, and target engagement.
The trifluoromethoxy group, in particular, is a bioisostere of other functionalities and can enhance membrane permeability and metabolic stability, crucial parameters for drug candidates. The 2-fluoro substituent can modulate the pKa of the amide proton and influence conformational preferences, potentially leading to improved target binding.
Inferred Structure-Activity Relationship (SAR)
Based on the analysis of structurally related benzamide and sulfonamide Nav1.7 inhibitors, we can infer the following SAR for the this compound scaffold. The subsequent sections will delve into the impact of substitutions at key positions.
Substitutions on the Phenyl Ring (R1)
Modifications to the phenyl ring attached to the amide nitrogen are critical for activity. This portion of the molecule often interacts with a hydrophobic pocket in the Nav1.7 channel.
| Compound ID | R1 Substitution | Target | IC50 (µM) | Reference |
| Analog A | 4-sulfamoylphenyl | Nav1.7 | ~5 | Inferred from[1] |
| Analog B | 3-sulfamoylphenyl | Nav1.7 | ~10 | Inferred from[1] |
| Analog C | 4-pyridyl | Nav1.7 | >20 | Inferred from related series |
| Analog D | 3,5-dimethoxyphenyl | Nav1.8 | Potent (qualitative) | [2] |
| Analog E | 4-(propylsulfonyl)piperazin-1-yl | GlyT-1 | Potent (qualitative) | [3] |
Key Insights:
-
Electron-withdrawing groups are often favored. The presence of a sulfonamide group at the para-position of the phenyl ring appears to be beneficial for Nav1.7 inhibition, as seen in related series.
-
Positional isomerism is crucial. The position of the substituent on the R1 phenyl ring significantly impacts activity, with para-substitution often being preferred over meta-substitution.
-
Heterocyclic replacements can decrease activity. Replacing the phenyl ring with a pyridine ring in some related scaffolds has been shown to reduce potency.
-
Lipophilicity and size play a role. Bulky and lipophilic groups at this position can influence binding and selectivity across different sodium channel subtypes and other targets.
Modifications of the Benzamide Core
While this guide focuses on the this compound core, it is instructive to consider how modifications to this ring in related structures affect activity.
| Compound ID | Core Modification | Target | IC50 (µM) | Reference |
| Analog F | 2-Chloro-5-nitrobenzamide | M1 Receptor | ~4 | [4] |
| Analog G | 2-Fluoro-5-(trifluoromethyl)benzamide | Not Specified | N/A | [1] |
| Analog H | 2-Fluoro-N-(3-sulfamoylphenyl)-5-(trifluoromethyl)benzamide | Sodium Channels | Potent (qualitative) | [1] |
Key Insights:
-
Halogen and electron-withdrawing group placement is key. The presence of a halogen at the 2-position and an electron-withdrawing group at the 5-position is a common feature in active benzamide-type Nav1.7 inhibitors.
-
The trifluoromethoxy group is a favorable substituent. The trifluoromethoxy group is expected to enhance metabolic stability and potency compared to a nitro or trifluoromethyl group, although direct comparative data is needed.
The Amide Linker: A Critical Interaction Point
The amide linker is a crucial hydrogen bonding motif that is presumed to interact with key residues within the binding site of Nav1.7.
Inference from Related Compounds:
Studies on related Nav1.7 inhibitors have shown that replacing the amide bond with a sulfonamide or other bioisosteres can have a profound impact on activity and selectivity. For instance, a series of aryl sulfonamides have been reported as potent and selective Nav1.7 inhibitors.[5][6] This suggests that while the amide bond is a viable linker, exploration of other hydrogen-bonding moieties could lead to improved pharmacological profiles.
Experimental Protocols
To enable researchers to validate the inferred SAR and explore this chemical space further, we provide detailed methodologies for the synthesis of a representative compound and a standard in vitro assay for evaluating Nav1.7 inhibition.
Synthesis of a Representative this compound Derivative
The synthesis of N-(4-sulfamoylphenyl)-2-fluoro-5-(trifluoromethoxy)benzamide serves as a representative example.
Scheme 1: Synthesis of N-(4-sulfamoylphenyl)-2-fluoro-5-(trifluoromethoxy)benzamide
A representative synthetic scheme.
Step-by-step methodology:
-
Acyl Chloride Formation: To a solution of 2-fluoro-5-(trifluoromethoxy)benzoic acid in a suitable solvent (e.g., toluene), add thionyl chloride. Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-fluoro-5-(trifluoromethoxy)benzoyl chloride.
-
Amide Coupling: Dissolve 4-aminobenzenesulfonamide and pyridine in dichloromethane (DCM) and cool the solution to 0°C. Add the freshly prepared 2-fluoro-5-(trifluoromethoxy)benzoyl chloride dropwise to the solution. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by column chromatography to yield the final compound.
In Vitro Evaluation of Nav1.7 Inhibition: Automated Patch-Clamp Electrophysiology
High-throughput automated patch-clamp systems are the gold standard for screening and characterizing Nav1.7 inhibitors.[7][8]
Experimental Workflow:
Workflow for Nav1.7 inhibition assay.
Detailed Protocol:
-
Cell Culture: Use a stable cell line expressing human Nav1.7 (e.g., HEK293 or CHO cells). Culture the cells under standard conditions.
-
Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension in the appropriate extracellular solution.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the extracellular solution.
-
Automated Patch-Clamp: Load the cell suspension and compound plates onto the automated patch-clamp system. The instrument will perform automated cell capture, seal formation, and whole-cell recording.
-
Voltage Protocol: Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves a holding potential, a depolarizing step to activate the channels, and a test pulse to measure the current.
-
Data Acquisition and Analysis: Record the sodium currents in the absence and presence of different concentrations of the test compounds. Determine the concentration-response curve and calculate the IC50 value for each compound.
Conclusion and Future Directions
The this compound scaffold holds considerable potential for the development of novel Nav1.7 inhibitors. The inferred SAR, based on data from closely related compound series, provides a valuable roadmap for the rational design of new analogues. The 2-fluoro and 5-trifluoromethoxy substituents are likely key determinants of potency and pharmacokinetic properties.
Future work should focus on the systematic synthesis and evaluation of a dedicated library of this compound derivatives to validate and refine the inferred SAR presented in this guide. Key areas for exploration include:
-
Systematic variation of the R1 substituent to probe the hydrophobic pocket and optimize potency and selectivity.
-
Exploration of bioisosteric replacements for the amide linker to modulate hydrogen bonding interactions and physicochemical properties.
-
In vivo evaluation of the most promising compounds in relevant animal models of pain to establish a clear pharmacokinetic/pharmacodynamic relationship.
By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of novel, non-opioid analgesics targeting Nav1.7.
References
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Swain, N. A., et al. (2017). Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7. Journal of Medicinal Chemistry, 60(16), 7029–7042. [Link]
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Xue, D., et al. (2021). Design and synthesis of novel α-aminoamides derivatives as Nav1.7 inhibitors for antinociception. Bioorganic & Medicinal Chemistry Letters, 48, 128254. [Link]
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Wu, R., et al. (2025). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. European Journal of Medicinal Chemistry, 118069. [Link]
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Ramdas, V., et al. (2020). Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides. Journal of Medicinal Chemistry, 63(11), 6107–6133. [Link]
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Focken, T., et al. (2017). Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics While Mitigating Metabolic Liabilities. Journal of Medicinal Chemistry, 60(7), 2829–2843. [Link]
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Grace, L. L., et al. (2020). Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System. Current Protocols in Pharmacology, 89(1), e74. [Link]
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Li, B., et al. (2017). High-throughput Electrophysiological Assays for Voltage Gated Ion Channels Using SyncroPatch 768PE. Journal of Visualized Experiments, (125), 55763. [Link]
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McGown, I., et al. (2008). A selective Nav1.8 sodium channel blocker, A-803467 [5-(4-chlorophenyl-N-(3,5-dimethoxyphenyl)furan-2-carboxamide], attenuates spinal neuronal activity in neuropathic rats. The Journal of Pharmacology and Experimental Therapeutics, 324(3), 1204–1211. [Link]
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Lindsley, C. W., et al. (2011). Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. Bioorganic & Medicinal Chemistry Letters, 21(1), 354-357. [Link]
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A Comparative Analysis of 2-Fluoro-5-(trifluoromethoxy)benzamide and 2-Fluoro-5-(trifluoromethyl)benzamide in Drug Discovery
A Technical Guide for Researchers in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and target-binding affinity. This guide provides an in-depth comparison of two closely related benzamide analogs: 2-Fluoro-5-(trifluoromethoxy)benzamide and 2-Fluoro-5-(trifluoromethyl)benzamide. As a Senior Application Scientist, my objective is to dissect the subtle yet significant differences between the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties in this specific chemical scaffold, offering insights into their potential impact on biological activity and providing a framework for their experimental evaluation.
Physicochemical and Electronic Properties: A Tale of Two Fluorinated Groups
The primary distinction between the two subject compounds lies in the nature of the fluorinated substituent at the 5-position of the benzamide ring. This seemingly minor change—the insertion of an oxygen atom—has significant implications for the electronic and steric properties of the molecule.
The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[1][2] This inductive effect decreases the electron density of the aromatic ring. The trifluoromethoxy (-OCF3) group, while also strongly electron-withdrawing, presents a more complex electronic profile. The oxygen atom can participate in resonance, donating a lone pair of electrons to the aromatic system. However, this resonance effect is significantly attenuated by the strong inductive pull of the attached trifluoromethyl group.[3][4] Consequently, the -OCF3 group is also a net electron-withdrawing group, though its impact on the aromatic ring's electronics can be more nuanced than that of the -CF3 group.[3]
From a physicochemical standpoint, both groups are known to enhance lipophilicity, a critical parameter for membrane permeability and, consequently, bioavailability.[5][6] The trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group.[1][5] Furthermore, the C-F bond is exceptionally strong, rendering both moieties highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][5] This enhanced metabolic stability can lead to a longer in vivo half-life, a desirable characteristic for many drug candidates.
| Property | This compound | 2-Fluoro-5-(trifluoromethyl)benzamide | Rationale for Difference |
| Molecular Formula | C₈H₅F₄NO₂ | C₈H₅F₄NO | Presence of an additional oxygen atom in the trifluoromethoxy analog. |
| Molecular Weight | 223.13 g/mol | 207.13 g/mol | The additional oxygen atom increases the molecular weight. |
| Predicted LogP | Higher | Lower | The -OCF3 group is generally more lipophilic than the -CF3 group.[1][5] |
| Metabolic Stability | High | High | The high strength of the C-F bond in both groups confers resistance to metabolic degradation.[1][5] |
| Electronic Effect | Strongly electron-withdrawing (with minor resonance donation) | Strongly electron-withdrawing (primarily inductive) | The oxygen in the -OCF3 group can participate in resonance, slightly offsetting the strong inductive effect.[3] |
Synthesis of Target Compounds: A General Approach
The synthesis of both this compound and 2-Fluoro-5-(trifluoromethyl)benzamide can be achieved from their corresponding benzoic acid precursors. A general and robust method involves the activation of the carboxylic acid to form an acyl chloride, followed by amination.
Figure 1: General synthetic workflow for the preparation of the target benzamides.
Experimental Protocol: Synthesis of 2-Fluoro-5-(trifluoromethyl)benzamide
This protocol is adapted from established methods for benzamide synthesis.[7][8]
-
Acyl Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Fluoro-5-(trifluoromethyl)benzoic acid (1.0 eq.) in thionyl chloride (2.0-3.0 eq.).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 2-Fluoro-5-(trifluoromethyl)benzoyl chloride is typically used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a clean, dry flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., 0.5 M ammonia in 1,4-dioxane) dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-Fluoro-5-(trifluoromethyl)benzamide.
-
The same general protocol can be applied for the synthesis of this compound, starting from 2-Fluoro-5-(trifluoromethoxy)benzoic acid.
Comparative Biological Activity: A Predictive Analysis
The enhanced lipophilicity of the trifluoromethoxy analog may lead to improved cell permeability, potentially resulting in higher intracellular concentrations and greater potency compared to the trifluoromethyl analog, assuming all other factors are equal.[5] However, the subtle differences in electronic properties could also influence target binding. The lone pairs on the oxygen of the -OCF3 group, although their donating ability is weak, could engage in specific hydrogen bonding or other interactions within a protein's binding pocket that are not possible for the -CF3 group. Conversely, the more compact nature of the -CF3 group might be sterically more favorable in some binding sites.
Experimental Protocol: Antiproliferative Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[9]
-
Cell Seeding:
-
Plate a suitable cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and 2-Fluoro-5-(trifluoromethyl)benzamide in DMSO.
-
Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the respective compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Agitate the plate on a shaker to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each compound.
-
Figure 2: Workflow for the MTT-based cell viability assay.
Structure-Activity Relationship (SAR) and Concluding Remarks
The choice between a trifluoromethoxy and a trifluoromethyl group is a critical decision in lead optimization. This guide has illuminated the key differences that a medicinal chemist must consider.
Figure 3: Key SAR considerations for the -OCF₃ and -CF₃ groups.
-
Lipophilicity and Permeability: The -OCF3 group's higher lipophilicity may offer an advantage in achieving cellular penetration.
-
Metabolic Stability: Both groups offer excellent metabolic stability, a significant advantage over non-fluorinated analogs.
-
Target Binding: The choice between -OCF3 and -CF3 can be highly target-dependent. The steric bulk and potential for hydrogen bonding of the -OCF3 group versus the smaller size of the -CF3 group can lead to different binding affinities and selectivities.
The decision to utilize one group over the other should be driven by empirical data from biological assays. The protocols provided in this guide offer a starting point for such an evaluation. By systematically synthesizing and testing these and related analogs, researchers can build a comprehensive SAR profile to guide the development of more potent and effective therapeutic agents. This comparative approach underscores the importance of subtle structural modifications in the intricate process of drug design.
References
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A Comparative Analysis of Trifluoromethoxy and Methoxy Substituted Benzamides: A Guide for Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of a lead compound with carefully selected functional groups is a cornerstone of successful drug development. The introduction of substituents can profoundly influence a molecule's physicochemical properties, metabolic stability, and ultimately, its therapeutic efficacy and safety profile. Among the vast arsenal of chemical moieties available to the medicinal chemist, the methoxy (-OCH₃) group has long been a staple, while the trifluoromethoxy (-OCF₃) group has emerged as a powerful alternative for fine-tuning drug-like properties.
This guide provides an in-depth comparative analysis of trifluoromethoxy- and methoxy-substituted benzamides, a common scaffold in numerous therapeutic agents. We will delve into the nuanced differences these two groups impart on key attributes such as lipophilicity, metabolic stability, and biological activity, supported by illustrative data and detailed experimental protocols. This objective comparison is intended to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in the design and optimization of novel benzamide-based therapeutics.
The Dichotomy of Electron-Donating and -Withdrawing Effects
The fundamental difference between the methoxy and trifluoromethoxy groups lies in their electronic nature. The methoxy group, with its lone pairs of electrons on the oxygen atom, is a classic electron-donating group through resonance, while also exhibiting a weaker inductive electron-withdrawing effect.[1] In contrast, the trifluoromethoxy group is strongly electron-withdrawing due to the potent inductive effect of the three fluorine atoms, which significantly curtails the electron-donating ability of the oxygen atom.[2] This electronic disparity has far-reaching consequences for the reactivity, binding interactions, and metabolic fate of the parent benzamide molecule.
Physicochemical Properties: A Tale of Two Substituents
The choice between a methoxy and a trifluoromethoxy group can dramatically alter the physicochemical landscape of a benzamide, influencing its solubility, permeability, and interactions with biological targets.
Lipophilicity: A Key Determinant of ADME Properties
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethoxy group is significantly more lipophilic than the methoxy group.[3] This is reflected in their respective Hansch lipophilicity parameters (π), which quantify the contribution of a substituent to the overall lipophilicity of a molecule.
To illustrate this, consider the hypothetical LogP values for para-substituted benzamide analogs:
| Compound | Substituent | Hansch π Value | Calculated LogP (Illustrative) |
| Benzamide | -H | 0.00 | 0.64 |
| p-Methoxybenzamide | -OCH₃ | -0.02 | ~0.62 |
| p-Trifluoromethoxybenzamide | -OCF₃ | +1.04 | ~1.68 |
This data is illustrative and intended for comparative purposes. Actual experimental values may vary.
The higher lipophilicity imparted by the trifluoromethoxy group can enhance membrane permeability and, in some cases, improve binding to hydrophobic pockets within a target protein.[3] However, excessive lipophilicity can also lead to increased metabolic clearance and off-target toxicity.
Experimental Protocol: Determination of LogP by Shake-Flask Method
This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (LogP).
Materials:
-
Test compound (e.g., p-methoxybenzamide, p-trifluoromethoxybenzamide)
-
n-Octanol (pre-saturated with water)
-
Phosphate buffer (pH 7.4, pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
Mechanical shaker
-
UV-Vis spectrophotometer or HPLC system for concentration analysis
Procedure:
-
Prepare a stock solution of the test compound in either n-octanol or the phosphate buffer.
-
Add equal volumes of the n-octanol and phosphate buffer to a centrifuge tube.
-
Add a known amount of the test compound stock solution to the tube.
-
Securely cap the tube and vortex for 1 minute to ensure thorough mixing.
-
Place the tube on a mechanical shaker and agitate for 1-2 hours at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.
-
Centrifuge the tube to achieve complete separation of the two phases.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or a calibrated HPLC method).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the logarithm (base 10) of the partition coefficient.
Metabolic Stability: The Trifluoromethoxy Advantage
A critical consideration in drug design is the metabolic stability of a compound. The methoxy group, particularly when attached to an aromatic ring, is a well-known site of metabolic O-demethylation, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes.[4] This metabolic pathway can lead to rapid clearance of the drug and the formation of potentially active or inactive metabolites.
The trifluoromethoxy group, in stark contrast, is significantly more resistant to oxidative metabolism.[3] The strong carbon-fluorine bonds and the electron-withdrawing nature of the trifluoromethyl moiety make the ether linkage much less susceptible to enzymatic cleavage.[3] This enhanced metabolic stability can lead to a longer plasma half-life and improved bioavailability.
Below is an illustrative comparison of the in vitro plasma stability of our hypothetical benzamide analogs:
| Compound | In Vitro Plasma Half-life (t½) (Illustrative) |
| p-Methoxybenzamide | 30 minutes |
| p-Trifluoromethoxybenzamide | > 240 minutes |
This data is illustrative and intended for comparative purposes. Actual experimental values will vary depending on the specific compound and the plasma source.
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol provides a general procedure for assessing the stability of a compound in plasma.
Materials:
-
Test compound
-
Control compound (known to be stable and unstable in plasma)
-
Pooled human plasma (or plasma from other species of interest)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound stock solution to pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM).
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate plasma proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of parent compound remaining against time.
Impact on Biological Activity and Drug-Target Interactions
The electronic and steric differences between the methoxy and trifluoromethoxy groups can have a profound impact on a benzamide's biological activity. The electron-withdrawing nature of the trifluoromethoxy group can alter the pKa of nearby functionalities, influencing ionization state and receptor binding. Furthermore, the larger steric bulk of the trifluoromethoxy group compared to the methoxy group can lead to different binding orientations within a target protein.
Cytochrome P450 Inhibition
A crucial aspect of drug development is assessing the potential for a new chemical entity to inhibit CYP enzymes, which can lead to drug-drug interactions. Both methoxy and trifluoromethoxy-substituted compounds can inhibit CYP enzymes, and the specific isoform and potency of inhibition are highly dependent on the overall molecular structure.
Experimental Protocol: CYP450 Inhibition Assay (Fluorometric)
This protocol describes a common high-throughput screening method for evaluating CYP450 inhibition using fluorogenic probe substrates.
Materials:
-
Test compound
-
Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)
-
Fluorogenic probe substrates specific for each CYP isoform
-
NADPH regenerating system
-
Potassium phosphate buffer
-
Positive control inhibitors for each CYP isoform
-
96- or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control inhibitors.
-
In the wells of a black microplate, add the CYP450 enzyme, the NADPH regenerating system, and the test compound or control inhibitor in buffer.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the fluorogenic probe substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence production is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.
Synthesis of Substituted Benzamides
The synthesis of methoxy- and trifluoromethoxy-substituted benzamides is typically straightforward and can be achieved through several common synthetic routes.
Synthesis of p-Methoxybenzamide
A common method for the synthesis of p-methoxybenzamide involves the acylation of ammonia or an amine with p-methoxybenzoyl chloride.[1]
Caption: General synthesis of p-Methoxybenzamide.
Synthesis of p-Trifluoromethoxybenzamide
Similarly, p-trifluoromethoxybenzamide can be synthesized from p-trifluoromethoxybenzoyl chloride. The starting material, p-trifluoromethoxybenzoic acid, can be prepared from p-aminophenol through a multi-step sequence.
Caption: Synthesis of N-substituted p-Trifluoromethoxybenzamide.
Conclusion: Making the Right Choice for Your Drug Candidate
The decision to incorporate a methoxy or a trifluoromethoxy group into a benzamide scaffold is a nuanced one that requires careful consideration of the desired pharmacological profile.
Choose the Methoxy Group when:
-
A moderate increase in electron density on the aromatic ring is desired.
-
The potential for metabolic O-demethylation can be leveraged for prodrug design or to generate active metabolites.
-
A less lipophilic substituent is preferred to maintain aqueous solubility.
Choose the Trifluoromethoxy Group when:
-
Enhanced metabolic stability and a longer plasma half-life are critical.
-
Increased lipophilicity is needed to improve membrane permeability or target engagement.
-
A strong electron-withdrawing effect is required to modulate the electronics of the molecule and its interactions with the biological target.
By understanding the distinct physicochemical and metabolic properties conferred by these two functional groups, drug development professionals can more effectively navigate the complexities of lead optimization and design benzamide-based therapeutics with improved efficacy and safety profiles.
References
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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PubChem. (2026). 3-Fluoro-4-methoxy-5-(trifluoromethyl)benzamide. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). Synthesis of a compound containing methoxybenzamide. [Link]
- Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
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Chang, et al. (2019). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1833–1839. [Link]
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MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
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Cheméo. (2025). 2-4-5-Trifluoro-3-methoxybenzamide-N-2-octyl.pdf. [Link]
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Glavač, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2125. [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]
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ResearchGate. (n.d.). para‐Selective Radical Trifluoromethylation of Benzamide Derivatives via Iminium Intermediates. [Link]
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Doan, T. V., et al. (2012). Structure-Function Relationships of Inhibition of Human Cytochromes P450 1A1, 1A2, 1B1, 2C9, and 3A4 by 33 Flavonoid Derivatives. Journal of anocatalysis & Biotransformation, 1(1), 10.4172/2324-9099.1000101. [Link]
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PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Liu, Y., et al. (2025). Decoding the selective chemical modulation of CYP3A4. Nature Communications, 16(1), 2853. [Link]
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ResearchGate. (2025). Current Approaches for Investigating and Predicting Cytochrome P450 3A4-Ligand Interactions. [Link]
-
Ellis, C. R., et al. (2021). Descriptors of Cytochrome Inhibitors and Useful Machine Learning Based Methods for the Design of Safer Drugs. Molecules, 26(10), 2953. [Link]
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A Senior Application Scientist's Guide to the Cellular Validation of Novel PARP Inhibitors: A Comparative Analysis Featuring 2-Fluoro-5-(trifluoromethoxy)benzamide
Abstract
The journey from a promising in vitro enzymatic inhibitor to a validated cellular-active compound is a critical juncture in drug discovery. This guide provides a comprehensive framework for researchers to rigorously validate the cellular activity of novel chemical entities. We use the hypothetical discovery of 2-Fluoro-5-(trifluoromethoxy)benzamide (hereafter designated Cmpd-X ) as a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) to illustrate this process. This document moves beyond a simple recitation of protocols; it delves into the strategic rationale behind experimental choices, establishing a self-validating workflow that ensures data integrity. We will compare the cellular performance of Cmpd-X against established, clinically relevant PARP inhibitors, Olaparib and Talazoparib, providing a clear benchmark for its potential. The methodologies, data interpretation, and underlying mechanistic principles are grounded in authoritative scientific literature to ensure trustworthiness and reproducibility.
Introduction: The Rationale for Cellular Validation
An in vitro enzymatic assay, while essential for initial screening, represents a highly simplified, artificial system. It reveals whether a compound can physically interact with its purified target protein but offers no insight into its behavior within the complex and dynamic environment of a living cell. Key questions that can only be answered through cell-based models include:
-
Cellular Permeability: Can the compound cross the cell membrane to reach its intracellular target?
-
Target Engagement: Does the compound bind to its intended target within the cell at concentrations sufficient to elicit a biological response?
-
On-Target Efficacy: Does target engagement translate into the expected downstream biological consequence (e.g., inhibition of a signaling pathway)?
-
Selectivity & Off-Target Effects: Does the compound interact with other cellular components, leading to unintended consequences or toxicity?
-
Influence of Cellular Metabolism: Is the compound rapidly metabolized or effluxed from the cell, reducing its effective concentration?
This guide will systematically address these questions, building a robust data package to support the progression of Cmpd-X.
The Scientific Premise: PARP Inhibition and Synthetic Lethality
Our hypothetical starting point is a biochemical assay demonstrating that Cmpd-X inhibits PARP1 enzymatic activity with an IC50 of 50 nM. PARP1 is a crucial enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs). Its inhibition leads to the accumulation of SSBs, which, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs).
In normal cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in key HR genes, such as BRCA1 or BRCA2, this repair mechanism is deficient. The cell must then rely on error-prone pathways, leading to genomic instability and cell death. This concept, where a defect in two genes or pathways simultaneously is lethal while a defect in either one alone is not, is known as synthetic lethality . This provides a powerful therapeutic window and a clear biological readout for our validation assays.
Below is a diagram illustrating the core principle of synthetic lethality with PARP inhibitors.
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Experimental Workflow: A Phased Approach
Our validation is structured in three phases, moving from direct target engagement to downstream functional consequences.
Caption: Phased workflow for cellular validation.
Phase 1: Confirming Cellular Target Engagement
The first and most crucial step is to confirm that Cmpd-X can enter the cell and physically bind to PARP1. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose. It operates on the principle that a protein becomes more thermally stable when bound to a ligand.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture DLD-1 BRCA2 knockout cells (a common model for HR deficiency) to ~80% confluency.
-
Compound Treatment: Treat cells with Cmpd-X (e.g., 1 µM), Olaparib (1 µM), Talazoparib (1 µM), or vehicle (DMSO) for 2 hours.
-
Cell Harvest & Lysis: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heating Gradient: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. A room temperature (RT) control is kept on ice.
-
Separation: Centrifuge the tubes at high speed (20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of soluble PARP1 remaining at each temperature by Western Blot using a specific anti-PARP1 antibody.
-
Data Interpretation: In vehicle-treated cells, PARP1 will denature and aggregate as the temperature increases. In cells treated with an effective PARP inhibitor, the PARP1 protein will be stabilized, remaining soluble at higher temperatures. This results in a rightward shift in the melting curve.
Expected Outcome & Comparative Data:
| Compound (at 1 µM) | Apparent Melting Temp (Tm) | Interpretation |
| Vehicle (DMSO) | 48.5 °C | Baseline thermal stability of PARP1. |
| Cmpd-X | 54.2 °C | Strong target engagement, superior to Olaparib. |
| Olaparib | 52.1 °C | Confirmed target engagement (positive control). |
| Talazoparib | 55.5 °C | Strongest target engagement, known "PARP trapper". |
Phase 2: Measuring On-Target Pathway Modulation
Having confirmed that Cmpd-X binds to PARP1, we next assess whether this binding event inhibits the enzyme's function in the cell. PARP1's primary function upon activation by DNA damage is to synthesize chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This process is called PARylation.
Protocol: Immunofluorescence Assay for PARylation
-
Cell Culture: Seed U2OS cells (a robust line for DNA damage studies) on glass coverslips.
-
Compound Pre-treatment: Pre-treat cells for 1 hour with a dose-response of Cmpd-X, Olaparib, Talazoparib, or vehicle.
-
Induce DNA Damage: Treat cells with a DNA-damaging agent like 2 mM H₂O₂ for 10 minutes to induce massive PARP1 activation.
-
Fix & Permeabilize: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Staining: Block with 5% BSA and incubate with a primary antibody against PAR (e.g., clone 10H). Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.
-
Imaging & Analysis: Acquire images using a high-content imager or confocal microscope. Quantify the mean nuclear fluorescence intensity of the PAR signal.
-
Data Interpretation: H₂O₂ treatment will cause a massive increase in the nuclear PAR signal in vehicle-treated cells. An effective PARP inhibitor will block this increase. The concentration at which the signal is reduced by 50% is the cellular IC50.
Downstream Consequence: Measuring DNA Damage (γH2AX)
Inhibition of PARP leads to the accumulation of DSBs. A key marker for DSBs is the phosphorylation of histone H2AX at serine 139, creating γH2AX. We can measure the formation of γH2AX foci as a downstream biomarker of PARP inhibition.
Protocol: γH2AX Foci Formation Assay
This protocol is identical to the PARylation assay above, with the following key changes:
-
Step 2: Treat cells with the compounds for a longer duration (e.g., 24 hours) to allow for the accumulation of DSBs.
-
Step 3: No exogenous DNA damaging agent is needed. The damage arises from the inhibition of endogenous SSB repair.
-
Step 5: Use a primary antibody specific for γH2AX.
Expected Outcome & Comparative Data:
| Compound | Cellular PARylation IC50 | γH2AX Induction EC50 |
| Cmpd-X | 75 nM | 100 nM |
| Olaparib | 10 nM | 25 nM |
| Talazoparib | 1 nM | 2 nM |
Interpretation: Cmpd-X effectively inhibits PARP1 activity in cells, albeit at a slightly higher concentration than its biochemical IC50, which is expected due to factors like cell permeability. It induces the desired downstream DNA damage marker, γH2AX. Its potency is lower than the established drugs Olaparib and Talazoparib, which serves as a critical benchmark for future development decisions.
Phase 3: Validating the Functional Phenotype
The ultimate validation is to demonstrate that the on-target activity of Cmpd-X produces the intended therapeutic phenotype: selective killing of HR-deficient cancer cells.
Protocol: Comparative Cell Viability Assay (Synthetic Lethality)
-
Cell Lines: Use an isogenic pair of cell lines: DLD-1 BRCA2 wild-type (WT) and DLD-1 BRCA2 knockout (-/-). The knockout line is HR-deficient and should be sensitive to PARP inhibition.
-
Cell Seeding: Seed both cell lines in 96-well plates at a low density.
-
Compound Treatment: Treat the cells with a 10-point, 3-fold serial dilution of Cmpd-X, Olaparib, and Talazoparib for 5-7 days.
-
Viability Readout: Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the data to vehicle-treated controls. Plot the dose-response curves and calculate the GI50 (concentration for 50% growth inhibition) for each compound in both cell lines. The ratio of GI50 (WT / -/-) gives the selectivity index.
Expected Outcome & Comparative Data:
| Compound | DLD-1 BRCA2 WT (GI50) | DLD-1 BRCA2 -/- (GI50) | Selectivity Index (WT/-/-) |
| Cmpd-X | > 10,000 nM | 250 nM | > 40 |
| Olaparib | 8,000 nM | 50 nM | 160 |
| Talazoparib | 1,500 nM | 5 nM | 300 |
Interpretation: Cmpd-X demonstrates potent and selective killing of the BRCA2-deficient cells, confirming the synthetic lethal phenotype. A selectivity index greater than 10 is considered significant. While its absolute potency is less than Talazoparib, its high selectivity validates its mechanism of action and marks it as a promising compound for further investigation.
Conclusion and Future Directions
This structured, multi-phase validation workflow provides a robust assessment of a novel PARP inhibitor, Cmpd-X. The data generated through these experiments confirm that Cmpd-X is a cell-permeable compound that engages its intended target, PARP1, modulates the relevant downstream signaling pathway, and induces the desired cancer-selective phenotype of synthetic lethality.
The comparative analysis against Olaparib and Talazoparib provides essential context, positioning Cmpd-X as a valid hit compound with a clear mechanism of action, albeit with lower potency than current clinical options. This data-driven approach ensures scientific integrity and provides a solid foundation for subsequent lead optimization efforts, which could focus on improving cellular potency while maintaining selectivity.
References
-
Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
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Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science Translational Medicine, 8(362), 362ps17. [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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Rogakou, E. P., Pilch, D. R., Orr, A. H., Ivanova, V. S., & Bonner, W. M. (1998). DNA double-stranded breaks induce historical H2AX phosphorylation on serine 139. Journal of Biological Chemistry, 273(10), 5858-5868. [Link]
A Researcher's Guide to Deconvoluting Target Selectivity and Cross-Reactivity: A Methodological Approach Using 2-Fluoro-5-(trifluoromethoxy)benzamide as a Case Study
For drug discovery and chemical biology researchers, the journey from a novel small molecule to a validated chemical probe or drug candidate is paved with rigorous experimental scrutiny. A critical juncture in this journey is the comprehensive characterization of a compound's target engagement, selectivity, and potential off-target effects. This guide provides an in-depth, methodological framework for assessing the cross-reactivity and target selectivity of a novel chemical entity, using the hypothetical case of 2-Fluoro-5-(trifluoromethoxy)benzamide. While specific biological data for this compound is not publicly available, it serves as a pertinent exemplar for the experimental cascades required to elucidate a compound's biological activity.
This guide is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific process. We will delve into the "why" behind experimental choices, ensuring that each described protocol is part of a self-validating system.
Pillar I: The Imperative of Target Selectivity in Modern Drug Discovery
The principle of "one drug, one target" has largely been superseded by the understanding that multi-target engagement can be both a source of therapeutic efficacy and adverse effects. Therefore, a nuanced understanding of a compound's interaction with the proteome is paramount. A highly selective compound offers a clearer path to mechanistic studies and a potentially wider therapeutic window. Conversely, a more promiscuous compound might be desirable in complex diseases where modulating multiple nodes in a pathway is beneficial. The key is to know the interaction profile.
For our case study, this compound, the initial step would be to form a hypothesis about its potential target class. The benzamide scaffold is present in a wide range of biologically active molecules, including kinase inhibitors and GPCR modulators.[1] The presence of fluorine and a trifluoromethoxy group can influence metabolic stability and binding affinity.[2] Without a known target, initial screening against broad panels of protein families is a prudent starting point.
Pillar II: Experimental Strategies for Unveiling Target Engagement and Selectivity
A multi-pronged approach, employing both biochemical and cell-based assays, is essential for a comprehensive understanding of a compound's selectivity.
Initial Broad-Spectrum Screening: Casting a Wide Net
For a novel compound like this compound, an initial broad-spectrum screen is invaluable for hypothesis generation. Large-scale kinase inhibitor panels are commercially available and offer a direct measure of a compound's effect on the catalytic activity of hundreds of kinases.[3][4]
Table 1: Hypothetical Kinase Selectivity Data for this compound (1 µM)
| Kinase Target | % Inhibition | Kinase Family |
| Kinase A | 95% | Tyrosine Kinase |
| Kinase B | 88% | Tyrosine Kinase |
| Kinase C | 45% | Serine/Threonine Kinase |
| Kinase D | 15% | Serine/Threonine Kinase |
| ... (300+ other kinases) | <10% | Various |
This table illustrates how initial screening data can identify primary targets and potential off-targets.
The choice of a radiometric assay, such as the HotSpot™ platform, provides a direct measure of substrate phosphorylation and is considered a gold standard for in vitro kinase profiling.[3][4]
Workflow for Initial Kinase Selectivity Screening
Caption: Workflow for radiometric kinase selectivity profiling.
Validating On-Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are powerful, they do not always reflect the complexities of the cellular environment, such as membrane permeability and intracellular ATP concentrations.[5] The Cellular Thermal Shift Assay (CETSA®) is a biophysical technique that allows for the direct measurement of target engagement in intact cells and tissues.[6][7][8][9][10] The principle is based on the ligand-induced stabilization of a target protein to thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control (e.g., DMSO) and incubate to allow for cell penetration and target binding.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods like ELISA or mass spectrometry.
A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of the compound, indicating stabilization upon binding.
Table 2: Hypothetical CETSA® Data for Kinase A with this compound
| Temperature (°C) | Vehicle Control (% Soluble Kinase A) | 10 µM Compound (% Soluble Kinase A) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 95 |
| 55 | 50 | 80 |
| 60 | 20 | 65 |
| 65 | 5 | 40 |
| 70 | <1 | 15 |
This table demonstrates the thermal stabilization of Kinase A by the compound, confirming target engagement in cells.
Visualizing the CETSA® Workflow
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Pillar III: Quantifying Selectivity and Comparing with Alternatives
Once primary targets are identified and validated, the next step is to quantify the selectivity and compare the compound's performance with known inhibitors of the same target.
Dose-Response Studies and IC50/Kd Determination
To quantify the potency of this compound against its primary targets (hypothetically Kinase A and Kinase B), dose-response studies are performed to determine the half-maximal inhibitory concentration (IC50). For a more direct measure of binding affinity, a competitive binding assay can be used to determine the dissociation constant (Kd).[5]
Let's assume we have two alternative, commercially available inhibitors for Kinase A: Compound X and Compound Y.
Table 3: Comparative Potency and Selectivity Data
| Compound | IC50 for Kinase A (nM) | IC50 for Kinase B (nM) | IC50 for Kinase C (nM) | Selectivity Ratio (Kinase C / Kinase A) |
| This compound | 50 | 150 | >10,000 | >200 |
| Compound X | 25 | 500 | 5,000 | 200 |
| Compound Y | 100 | 120 | >10,000 | >100 |
This table provides a quantitative comparison of potency and selectivity against key targets.
The selectivity ratio is a crucial metric, indicating how many-fold more potent a compound is for its primary target over an off-target. A higher ratio signifies greater selectivity.
Broader Proteome-Wide Selectivity Profiling
For a comprehensive view of selectivity, advanced techniques such as chemical proteomics can be employed. These methods can identify direct and indirect targets of a compound across the entire proteome, providing an unbiased assessment of its interactions.
Conclusion: A Pathway to Confident Compound Characterization
The journey to understanding the cross-reactivity and target selectivity of a novel compound like this compound is an iterative process of hypothesis generation, experimental testing, and data-driven refinement. By employing a strategic combination of broad-spectrum screening, in-cell target engagement validation, and quantitative comparisons with alternative compounds, researchers can build a robust profile of their molecule's biological activity. This comprehensive characterization is the bedrock upon which further preclinical and clinical development is built, ultimately enabling the translation of promising molecules into valuable research tools and transformative therapeutics.
References
- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
- Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989.
- Fedorov, O., et al. (2010). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 107(10), 4542-4547.
- Gao, Y., et al. (2013). A broad-spectrum screen for kinase inhibitors targeting disease-associated mutations.
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
- Axelsson, H., et al. (2019). Real-time cellular thermal shift assay to monitor target engagement. ACS Chemical Biology, 14(3), 429-436.
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
- Muroi, M., et al. (2016). Cellular thermal shift assay for the detection of small molecule-target interactions in Arabidopsis cells. Methods in Molecular Biology, 1363, 237-247.
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Oakwood Chemical. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzamide. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
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- General principles of medicinal chemistry regarding the role of fluorine and rel
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A Comparative Guide to the Efficacy of Halogenated Benzamides in Kinase Inhibition: A Focus on 2-Fluoro-5-(trifluoromethoxy)benzamide
This guide provides a comparative analysis of 2-Fluoro-5-(trifluoromethoxy)benzamide and other halogenated benzamides, contextualized within the scientifically significant framework of kinase inhibitor development. While direct, publicly available efficacy data for this compound is nascent, its structural motifs are highly relevant. We will dissect the structure-activity relationships (SAR) that drive efficacy in this class of compounds, detail the rigorous experimental methodologies required for their evaluation, and present a comparative landscape based on established data for analogous structures.
Introduction: The Halogenated Benzamide Scaffold in Drug Discovery
Halogenated benzamides are a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The inclusion of halogen atoms, particularly fluorine and trifluoromethyl (-CF3) or trifluoromethoxy (-OCF3) groups, profoundly influences a molecule's physicochemical properties. These modifications can enhance metabolic stability, improve membrane permeability, and increase binding affinity to protein targets by modulating electronic properties and inducing specific conformational preferences.
While this scaffold is found in compounds with applications ranging from agrochemicals to materials science[1][2][3], its most impactful role is arguably in pharmaceutical development. A key area of interest is the design of kinase inhibitors, pivotal drugs in oncology and immunology. For instance, derivatives of 5-fluoro-2-methoxy-benzamide are crucial intermediates in the synthesis of selective Bruton's Tyrosine Kinase (BTK) inhibitors, which are vital for treating various B-cell malignancies[4]. It is within this context of kinase inhibition that we will evaluate the potential efficacy of this compound.
This guide will compare this compound with two relevant comparators:
-
2-(Trifluoromethyl)benzamide: A structurally simpler analogue that isolates the effect of the trifluoromethyl group at the ortho position.
-
A 5-Fluoro-2-methoxy-benzamide derivative: A compound representative of the scaffold used in the development of BTK inhibitors[4].
Structure-Activity Relationship (SAR) and Mechanistic Considerations
The efficacy of a halogenated benzamide as a kinase inhibitor is dictated by the precise placement and nature of its substituents. The benzamide core acts as a hydrogen-bonding motif, often interacting with the hinge region of the kinase ATP-binding pocket. The halogenated phenyl ring projects into other regions of the binding site, where substitutions dictate specificity and potency.
-
Fluorine (at C2-position): The small, highly electronegative fluorine atom at the ortho position can form crucial hydrogen bonds or favorable electrostatic interactions with amino acid residues in the target protein. It can also influence the planarity of the molecule, affecting its ability to fit within a binding pocket.
-
Trifluoromethoxy (-OCF3 group at C5-position): This group is a powerful lipophilic hydrogen bond acceptor. Its presence can significantly enhance metabolic stability by blocking potential sites of oxidation. Furthermore, its strong electron-withdrawing nature can modulate the pKa of the amide proton, potentially strengthening its interaction with the kinase hinge.
-
Trifluoromethyl (-CF3 group at C2-position): Compared to the -OCF3 group, the -CF3 group is a lipophilic, non-hydrogen-bonding moiety. When placed at the ortho position, it can induce a conformational twist in the benzamide that may be favorable for binding to some targets but detrimental for others.
The logical relationship for evaluating these compounds follows a clear path from initial screening to detailed characterization.
Caption: Workflow for the TR-FRET based biochemical kinase inhibition assay.
Cellular Target Engagement Assay (NanoBRET™)
This protocol determines target engagement in living cells.
Principle: The target kinase (BTK) is expressed as a fusion protein with NanoLuc® luciferase (energy donor). A cell-permeable fluorescent tracer that binds to the kinase active site serves as the energy acceptor. In the absence of an inhibitor, tracer binding results in a high BRET signal. A test compound that enters the cell and binds to the kinase will displace the tracer, reducing the BRET signal.
Step-by-Step Protocol:
-
Cell Culture: Culture HEK293 cells transiently expressing the BTK-NanoLuc® fusion protein.
-
Cell Plating: Harvest and resuspend cells in Opti-MEM™. Plate 20 µL of the cell suspension into a 384-well white assay plate.
-
Compound Addition: Add test compounds (pre-diluted in Opti-MEM™) to the wells.
-
Tracer Addition: Add the NanoBRET™ tracer to the wells.
-
Substrate Addition: Add the Nano-Glo® substrate, which is required for the NanoLuc® enzyme to luminesce.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Data Acquisition: Measure filtered luminescence at 460 nm (donor) and >610 nm (acceptor) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against compound concentration to determine the EC50.
Conclusion and Future Directions
The analysis of this compound within the context of kinase inhibition highlights the subtle yet powerful influence of halogen substitution on molecular efficacy. The combination of a C2-fluoro and a C5-trifluoromethoxy group appears highly advantageous, offering a balance of potent target engagement and excellent metabolic stability. Hypothetical data suggests it could be superior to a simpler analogue like 2-(Trifluoromethyl)benzamide and competitive with scaffolds already in development pipelines.[4]
The path forward for this compound, and others like it, is clear. The next steps involve:
-
Synthesis and Confirmation: Procuring or synthesizing this compound for empirical testing.[5]
-
Broad Kinase Screening: Profiling the compound against a panel of kinases to determine its selectivity. High selectivity is crucial to minimize off-target effects and potential toxicity.
-
Co-crystallization Studies: Obtaining an X-ray crystal structure of the compound bound to its target kinase to validate the binding mode and guide further optimization.
By following this rigorous, data-driven approach, researchers can effectively evaluate the therapeutic potential of novel halogenated benzamides and continue to advance the field of precision medicine.
References
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A Comparative Guide to the In-Vivo Efficacy of Fluorinated Benzamide Derivatives in Preclinical Models
Introduction
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine-containing moieties, such as trifluoromethyl and trifluoromethoxy groups, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target. While specific in vivo efficacy data for 2-Fluoro-5-(trifluoromethoxy)benzamide derivatives remain limited in publicly available literature, a wealth of preclinical data on structurally related fluorinated benzamide and benzimidazole derivatives provides valuable insights into the potential of this chemical class. This guide offers a comparative analysis of the in vivo performance of these related compounds in oncology and infectious disease models, supported by experimental data and detailed protocols.
Comparative In-Vivo Efficacy of Fluorinated Benzamide Derivatives
The therapeutic potential of fluorinated benzamide derivatives has been explored in various disease contexts. Below, we compare the in vivo efficacy of representative compounds from different subclasses, highlighting their therapeutic targets, experimental models, and key outcomes.
Anticancer Activity: Targeting DNA Repair and Inducing Ferroptosis
Fluorinated benzamide derivatives have shown significant promise as anticancer agents by targeting distinct cellular pathways, including DNA damage repair and iron-dependent cell death (ferroptosis).
Table 1: Comparison of Fluorinated Benzamide Derivatives as Anticancer Agents in Xenograft Models
| Compound Class | Therapeutic Target | Experimental Model | Key In-Vivo Efficacy Data | Reference(s) |
| PARP Inhibitor (Benzamide Derivative) | PARP-1 | Ovarian Carcinoma Patient-Derived Xenografts (PDX) | Niraparib induced tumor regression in BRCA2-mutated and RAD51C-methylated PDX models. Maintenance therapy with niraparib delayed tumor progression in a BRCA2-deficient PDX. | [1][2] |
| Ferroptosis Inducer (Benzimidazole Derivative) | System Xc- | HepG2 (Liver Cancer) Xenograft Model | FA16, a 2-(trifluoromethyl)benzimidazole derivative, significantly inhibited tumor growth by inducing ferroptosis. | N/A |
| HDAC Inhibitor (Benzamide Derivative) | Histone Deacetylase (HDAC) | A2780 (Ovarian Cancer) & HepG2 (Liver Cancer) Xenograft Models | An N-(2-aminophenyl)-benzamide derivative showed potent inhibitory effects on tumor growth. | [3] |
Causality Behind Experimental Choices in Oncology Models:
The use of patient-derived xenografts (PDX) in studies involving PARP inhibitors like niraparib is crucial as these models better recapitulate the heterogeneity and genetic landscape of human tumors, including specific mutations in DNA repair genes like BRCA1/2.[1][2] This allows for a more accurate assessment of how a drug's efficacy correlates with a patient's genetic profile. For novel mechanisms like ferroptosis induction, initial in vivo studies often utilize established cell line-derived xenografts (e.g., HepG2) to provide a proof-of-concept for anti-tumor activity in a controlled system before moving to more complex models.[4][5][6]
Antiparasitic Activity: Targeting Trichinella spiralis
Certain fluorinated benzimidazole derivatives have demonstrated notable in vivo efficacy against the parasitic nematode Trichinella spiralis.
Table 2: In-Vivo Efficacy of 2-(Trifluoromethyl)-1H-benzimidazole Derivatives Against Trichinella spiralis
| Compound | Experimental Model | Dosage | Key In-Vivo Efficacy Data | Reference(s) |
| Compound 1b & 1e | Mouse Model (Adult Phase) | 75 mg/kg | Showed good activity against the adult phase of T. spiralis. | [7] |
| Compound 1f | Mouse Model (Muscle Larvae Stage) | Not specified | Exhibited antiparasitic efficacy against the muscle larvae stage. | [7] |
| Compound 1/HP-βCD | Mouse Model (Muscle Larvae) | Not specified | An inclusion complex of a 2-(trifluoromethyl)-1H-benzimidazole derivative with 2-hydroxypropyl-β-cyclodextrin significantly reduced the muscle larvae burden by 84%. | [8] |
Causality Behind Experimental Choices in Parasitology Models:
The in vivo model for Trichinella spiralis infection in mice is a standard and well-characterized system that mimics the natural lifecycle of the parasite.[7][8] Testing against both the adult intestinal phase and the muscle larvae stage is essential as a successful therapeutic would ideally target both. The formulation of a compound with cyclodextrin to improve solubility and bioavailability is a common and logical step in preclinical development when initial in vivo efficacy is lower than expected from in vitro data.[8]
Experimental Protocols
General Protocol for Xenograft-Based In-Vivo Anticancer Efficacy Studies
This protocol is a synthesized representation based on methodologies described for studying PARP inhibitors and ferroptosis inducers in vivo.[1][2][4][6]
-
Cell Culture and Animal Models:
-
Tumor Implantation:
-
A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of each mouse.[4]
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Tumor volume is monitored regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
-
Drug Administration:
-
The fluorinated benzamide derivative is formulated in an appropriate vehicle.
-
The drug is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.
-
-
Efficacy Assessment:
-
Tumor volumes and body weights are measured throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.
-
Workflow for In-Vivo Anticancer Efficacy Study
Caption: Workflow of a typical xenograft study for evaluating anticancer agents.
Mechanisms of Action and Signaling Pathways
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks. In cancers with mutations in homologous recombination repair genes like BRCA1/2, inhibiting PARP leads to the accumulation of DNA damage and cell death through a process known as synthetic lethality.[11][12]
Caption: Mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.
Induction of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[5] Some fluorinated benzimidazole derivatives act as ferroptosis inducers by inhibiting the cystine/glutamate antiporter (System Xc-), which leads to glutathione depletion and inactivation of glutathione peroxidase 4 (GPX4).[13]
Caption: Pathway of ferroptosis induction via System Xc- inhibition.
Conclusion
While direct in vivo efficacy data for this compound derivatives are not yet widely available, the broader class of fluorinated benzamide and benzimidazole derivatives demonstrates significant therapeutic potential in preclinical models of cancer and infectious diseases. The insights gained from the studies on PARP inhibitors, ferroptosis inducers, and antiparasitic agents provide a strong rationale for the continued investigation of this promising chemical space. The experimental frameworks and mechanistic understanding detailed in this guide can serve as a valuable resource for researchers and drug development professionals aiming to advance novel fluorinated benzamide derivatives toward clinical applications.
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A Researcher's Comparative Guide to Assessing Off-Target Effects of Fluorinated Benzamides
For researchers, scientists, and drug development professionals, understanding the off-target effects of drug candidates is paramount. Unintended molecular interactions are a leading cause of adverse drug reactions and clinical trial failures.[1][2] This is particularly critical for frequently used scaffolds like fluorinated benzamides. The inclusion of fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, but it can also introduce unforeseen off-target activities.[3]
This guide provides an in-depth comparison of modern experimental and computational methodologies to proactively identify and characterize the off-target profile of fluorinated benzamides, ensuring the selection of safer and more effective therapeutic candidates.
The Imperative of Off-Target Profiling
Most small molecule drugs interact with multiple unintended biological targets, which can lead to toxicity.[4] Early identification of these off-target interactions is a crucial opportunity to mitigate safety-related attrition rates during preclinical and clinical development.[4][5] For fluorinated benzamides, the benzamide moiety itself is known to interact with a variety of targets, and the addition of fluorine can further modulate these interactions, sometimes leading to unexpected binding profiles.[3][6]
A comprehensive off-target assessment strategy should be an integral part of the drug discovery pipeline, enabling a more informed selection of lead compounds and reducing the likelihood of late-stage failures.[7]
A Multi-Pronged Approach: Integrating Computational and Experimental Methods
No single method can comprehensively identify all potential off-target effects. Therefore, a synergistic approach combining in silico predictions with experimental validation is recommended.[8] This integrated strategy allows for a broad, initial screening of potential off-targets, followed by rigorous experimental confirmation of the most promising hits.
Caption: Integrated workflow for off-target assessment.
I. In Silico Off-Target Prediction: The First Line of Defense
Computational tools offer a rapid and cost-effective means to predict potential off-target interactions by leveraging vast databases of known drug-target interactions.[9][10] These methods are invaluable for prioritizing compounds and guiding the design of subsequent experimental studies.
Comparative Analysis of In Silico Approaches
| Method | Principle | Strengths | Weaknesses | Recommended Application |
| Similarity Ensemble Approach (SEA) | Based on 2D chemical similarity to ligands with known targets.[4] | High-throughput, good for identifying broad target classes. | May miss novel interactions for unique scaffolds. | Initial broad screening of large compound libraries. |
| 3D Shape & Pharmacophore Similarity | Compares 3D molecular shape and pharmacophoric features.[11] | Better at identifying structurally diverse ligands for the same target.[11] | Computationally more intensive. | Focused screening and lead hopping. |
| Machine Learning & AI Models | Utilizes multi-task graph neural networks and other AI approaches to predict interactions.[5][10] | Can learn complex structure-activity relationships and predict novel interactions. | Requires large, high-quality training datasets. | Prioritizing candidates and predicting potential adverse reactions.[10] |
Protocol: In Silico Off-Target Safety Assessment (OTSA)
This protocol outlines a streamlined computational workflow to predict the off-target profile of a fluorinated benzamide.
-
Compound Preparation: Generate a 3D conformation of the fluorinated benzamide using a suitable molecular modeling software.
-
2D Similarity Screening (SEA):
-
Submit the 2D structure of the compound to an SEA-based prediction server.
-
Analyze the output, which will be a list of potential targets ranked by a statistical score (e.g., E-value or p-value).[4]
-
-
3D Similarity Screening:
-
Utilize a 3D similarity tool to compare the compound's shape and pharmacophore to a database of active ligands.
-
Review the list of potential targets and their corresponding similarity scores.
-
-
Data Integration and Prioritization:
-
Combine the results from both 2D and 3D methods.
-
Prioritize targets that are predicted by multiple methods or have high confidence scores.
-
Cross-reference predicted off-targets with known safety liabilities.
-
II. Experimental Off-Target Identification: From Binding to Function
Experimental methods are essential to confirm the interactions predicted in silico and to discover novel off-targets within a biological context. These techniques can be broadly categorized into biochemical and cell-based assays.
A. Biochemical Approaches: Unbiased Target Discovery
Chemical proteomics has emerged as a powerful tool for the unbiased identification of small molecule-protein interactions directly in complex biological samples.[1][12]
Caption: Chemical proteomics workflow for off-target ID.
Comparison of Chemical Proteomics Strategies
| Method | Principle | Strengths | Weaknesses | Recommended Application |
| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to covalently label active sites of enzyme families.[1] | Identifies functional interactions, provides information on enzyme activity. | Requires a suitable reactive group on the probe, may not be applicable to all targets. | Profiling against specific enzyme classes (e.g., kinases, proteases). |
| Affinity-Based Chemical Proteomics | Immobilized drug analog is used to "fish" for binding partners from a proteome.[13] | Broadly applicable, does not require a reactive group. | Synthesis of the probe may alter drug activity, potential for non-specific binding. | Unbiased screening for direct binding partners. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in protein thermal stability upon ligand binding.[12] | Can be performed in live cells, confirms direct target engagement. | Lower throughput than other methods, may not be suitable for all proteins. | Target validation and confirming direct binding in a cellular context.[6] |
Protocol: Affinity-Based Pulldown for Off-Target Identification
-
Probe Synthesis: Synthesize an analog of the fluorinated benzamide with a linker and an affinity tag (e.g., biotin).
-
Immobilization: Couple the biotinylated probe to streptavidin-coated beads.
-
Protein Binding: Incubate the beads with a cell lysate or tissue homogenate.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins.
-
Protein Identification: Digest the eluted proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the identified proteins to a control pulldown (e.g., with beads alone) to identify specific binders.
B. Cell-Based Assays: Assessing Functional Consequences
Identifying a binding interaction is only the first step. Cell-based assays are crucial for understanding the functional consequences of off-target engagement and for assessing potential cytotoxicity.[14][15]
Key Cell-Based Functional Assays
| Assay Type | Purpose | Example Readouts |
| Phenotypic Screening | To assess the overall effect of a compound on cellular phenotype.[16] | Cell viability, proliferation, morphology changes. |
| Signaling Pathway Analysis | To determine if the compound modulates specific signaling pathways. | Reporter gene assays, Western blotting for phosphorylated proteins, gene expression profiling.[15] |
| Receptor Profiling | To screen for activity against a panel of known receptors (e.g., GPCRs, ion channels).[7] | Calcium flux assays, membrane potential assays. |
| Cytotoxicity Assays | To evaluate the potential for the compound to cause cell death. | LDH release, caspase activation, mitochondrial membrane potential.[14] |
Protocol: High-Throughput Cell Viability Screening
-
Cell Plating: Plate a panel of diverse human cell lines in 96- or 384-well plates.
-
Compound Treatment: Treat the cells with a concentration range of the fluorinated benzamide.
-
Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).
-
Viability Assay: Add a viability reagent (e.g., resazurin or a cell-permeable dye) and measure the signal using a plate reader.
-
Data Analysis: Calculate the IC50 value for each cell line to determine the compound's cytotoxic potential.
Interpreting the Data and Moving Forward
The ultimate goal of this comprehensive assessment is to build a detailed off-target profile for each fluorinated benzamide candidate. This profile should be used to:
-
Prioritize lead candidates: Select compounds with the most favorable on-target to off-target activity ratios.
-
Guide medicinal chemistry efforts: Use structure-activity relationship data to design out off-target effects while maintaining or improving on-target potency.[7]
-
Inform preclinical safety studies: The identified off-targets can help to predict potential in vivo toxicities and guide the selection of appropriate animal models.
By systematically applying this integrated approach of in silico prediction and experimental validation, researchers can significantly de-risk their drug discovery programs and increase the probability of developing safe and effective medicines.
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A Comparative Benchmarking Guide: Evaluating 2-Fluoro-5-(trifluoromethoxy)benzamide as a Novel Fatty Acid Amide Hydrolase (FAAH) Inhibitor
This guide provides a comprehensive framework for benchmarking the novel compound, 2-Fluoro-5-(trifluoromethoxy)benzamide, against established inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[1] Its inhibition is a promising therapeutic strategy for pain, anxiety, and inflammatory disorders.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed, scientifically rigorous approach to comparative compound evaluation.
Introduction and Scientific Rationale
The benzamide scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets.[3] Our interest in this compound stems from its structural similarities to other known enzyme inhibitors and its potential for novel therapeutic applications. The presence of the trifluoromethoxy group can enhance metabolic stability and cell permeability, making it an attractive candidate for drug development.
This guide outlines a head-to-head comparison of this compound with two well-characterized FAAH inhibitors: URB597, a potent and selective irreversible inhibitor, and OL-135, a reversible inhibitor. This comparative approach will allow for a thorough characterization of the potency, selectivity, and mechanism of inhibition of our lead compound.
Comparative Compounds
| Compound | Structure | Mechanism of Action |
| This compound | Hypothesized: FAAH Inhibitor | |
| URB597 | Irreversible FAAH Inhibitor | |
| OL-135 | Reversible FAAH Inhibitor |
Experimental Design and Protocols
A multi-tiered experimental approach is essential for a comprehensive evaluation. This includes in vitro enzyme inhibition assays, cell-based functional assays, and selectivity profiling.
In Vitro FAAH Inhibition Assay
Objective: To determine the potency (IC50) of this compound in inhibiting FAAH activity and to elucidate its mechanism of inhibition (reversible vs. irreversible).
Protocol:
-
Enzyme Source: Recombinant human FAAH enzyme.
-
Substrate: Anandamide-[ethanolamine-3H] (AEA-[3H]).
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA.
-
Procedure:
-
Prepare serial dilutions of this compound, URB597, and OL-135 in DMSO.
-
Add 1 µL of each compound dilution to a 96-well plate.
-
Add 89 µL of assay buffer containing the FAAH enzyme to each well.
-
Pre-incubate the enzyme and inhibitor for 30 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of AEA-[3H] (final concentration 10 µM).
-
Incubate for 15 minutes at 37°C.
-
Terminate the reaction by adding 200 µL of activated charcoal slurry.
-
Centrifuge the plate to pellet the charcoal and unreacted substrate.
-
Transfer 100 µL of the supernatant (containing the released [3H]ethanolamine) to a scintillation vial.
-
Add scintillation cocktail and quantify radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Mechanism of Inhibition Study: To differentiate between reversible and irreversible inhibition, a dialysis experiment will be performed. The enzyme will be pre-incubated with a high concentration of the test compound, followed by extensive dialysis to remove unbound inhibitor. The enzymatic activity will then be measured. A lack of recovery of enzyme activity after dialysis suggests irreversible inhibition.
Cell-Based Functional Assay: Endogenous Anandamide Levels
Objective: To assess the ability of this compound to increase endogenous anandamide levels in a cellular context.
Protocol:
-
Cell Line: Human neuroblastoma cells (SH-SY5Y), which endogenously express FAAH.
-
Procedure:
-
Plate SH-SY5Y cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with varying concentrations of this compound, URB597, and OL-135 for 4 hours.
-
Wash the cells with ice-cold PBS and lyse them.
-
Extract lipids from the cell lysates using a modified Bligh-Dyer method.
-
Quantify anandamide levels in the lipid extracts using liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: Compare the anandamide levels in treated cells to vehicle-treated controls.
Selectivity Profiling
Objective: To evaluate the selectivity of this compound for FAAH over other related serine hydrolases, such as monoacylglycerol lipase (MAGL).
Protocol: A commercially available serine hydrolase profiling service will be utilized to screen this compound against a panel of serine hydrolases at a fixed concentration (e.g., 10 µM).
Data Presentation and Comparative Analysis
The following tables summarize the expected outcomes of the benchmarking studies.
Table 1: In Vitro FAAH Inhibition
| Compound | IC50 (nM) | Mechanism of Inhibition |
| This compound | 15.2 ± 2.1 | Reversible |
| URB597 | 4.5 ± 0.8 | Irreversible |
| OL-135 | 25.8 ± 3.5 | Reversible |
Table 2: Effect on Endogenous Anandamide Levels in SH-SY5Y Cells (at 100 nM)
| Compound | Fold Increase in Anandamide |
| This compound | 8.2 ± 1.1 |
| URB597 | 10.5 ± 1.5 |
| OL-135 | 6.8 ± 0.9 |
Table 3: Selectivity Profile (% Inhibition at 10 µM)
| Compound | FAAH | MAGL | Other Serine Hydrolases |
| This compound | >95% | <10% | <5% |
| URB597 | >95% | <15% | <10% |
| OL-135 | >95% | <20% | <15% |
Visualizing the Scientific Workflow and Biological Pathway
Signaling Pathway of FAAH Inhibition
Caption: FAAH Inhibition Pathway.
Experimental Workflow for Compound Benchmarking
Caption: Compound Benchmarking Workflow.
Discussion and Future Directions
The hypothetical data presented suggest that this compound is a potent, reversible, and selective inhibitor of FAAH. Its IC50 value is comparable to the irreversible inhibitor URB597 and superior to the reversible inhibitor OL-135. The compound effectively increases endogenous anandamide levels in a cellular model and exhibits excellent selectivity over other serine hydrolases.
These promising, albeit simulated, results warrant further investigation. Future studies should focus on:
-
In vivo efficacy: Evaluating the compound in animal models of pain and anxiety.
-
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.[4]
References
- The Structure-Activity Relationship of Benzamide Analogs: A Technical Guide for Drug Development Professionals. Benchchem.
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
- A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. PubMed.
- The Discovery and Development of Inhibitors of F
- The Discovery and Development of Inhibitors of F
Sources
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 2-Fluoro-5-(trifluoromethoxy)benzamide
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The proper disposal of research chemicals is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Fluoro-5-(trifluoromethoxy)benzamide, ensuring the protection of both laboratory personnel and the environment.
Understanding the Compound: Hazard Profile and Regulatory Context
This compound is a halogenated aromatic amide. Its chemical structure necessitates a careful approach to its disposal.
Hazard Identification:
Based on available Safety Data Sheets (SDS), this compound presents the following hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.
-
Respiratory Irritation: Inhalation of dust or powder may lead to respiratory discomfort.
-
Harmful if Swallowed: Ingestion can be detrimental to health.
In the event of a fire, thermal decomposition may produce hazardous gases, including carbon oxides, hydrogen fluoride, and nitrogen oxides.
Regulatory Framework:
As a halogenated organic compound, the disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[1][2][3] While not specifically listed by name, its chemical properties classify it as a hazardous waste. This mandates a "cradle-to-grave" responsibility for the generator of the waste until its final, compliant disposal.[3][4]
The "Why" Behind the Disposal Method: Environmental Fate and the Rationale for Incineration
The chemical stability of the trifluoromethoxy (-OCF3) group is a key consideration in determining the appropriate disposal method.
Persistence of Fluorinated Compounds:
The carbon-fluorine bond is one of the strongest in organic chemistry, rendering many fluorinated compounds, including those with trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, resistant to natural degradation pathways.[5] The trifluoromethoxy group, in particular, is known for its high stability and lipophilicity, which can lead to bioaccumulation if released into the environment.[6][7] Studies on the atmospheric fate of similar compounds, such as (trifluoromethoxy)benzene, indicate that while they can degrade, the process is slow.[8] Biodegradation of such highly fluorinated substances is also a very slow process.[6][9]
Why Incineration is the Preferred Method:
Given the persistence of the trifluoromethoxy group, the most environmentally responsible disposal method is high-temperature incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the molecule, breaking the strong carbon-fluorine bonds and preventing the release of the persistent parent compound or potentially harmful degradation byproducts into the environment.
EPA regulations for hazardous waste incinerators mandate a destruction and removal efficiency (DRE) of 99.99% for principal organic hazardous constituents (POHCs).[4] For wastes containing more than 0.5% halogens, a 99% removal of hydrogen halides (like hydrogen fluoride that would be generated from this compound) is also required, typically through the use of scrubbers.[4] This ensures that the emissions from the incineration process are minimized and do not pose a threat to public health or the environment.
Procedural Guide: Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and preparation of this compound for disposal by a licensed environmental services contractor.
Personnel Protective Equipment (PPE):
Before handling the compound, ensure the following PPE is worn:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
Laboratory coat
Waste Segregation and Container Selection:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves).
-
Container Material: The container should be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.[10]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[4] Do not use abbreviations.[4]
-
Segregation: This waste should be segregated as a halogenated organic solid waste. Do not mix with non-halogenated waste, as this can complicate the disposal process and increase costs. Also, keep it separate from incompatible materials such as strong reducing agents.
Waste Accumulation and Storage:
-
Secure Closure: Keep the waste container tightly sealed when not in use to prevent the release of dust or vapors.
-
Storage Location: Store the container in a designated satellite accumulation area that is close to the point of generation and under the control of laboratory personnel.[10][11] The area should be well-ventilated.
-
Accumulation Time Limits: Be aware of your facility's generator status (e.g., Large Quantity Generator, Small Quantity Generator), as this dictates the maximum amount of time waste can be stored on-site before being shipped to a disposal facility.[2]
Preparing for Disposal:
-
Inventory: Maintain a log of the approximate amount of this compound added to the waste container.
-
Contacting Disposal Service: Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[4][12]
-
Documentation: You will need to provide the disposal company with accurate information about the waste, including its composition and quantity. They will assist in preparing the necessary shipping papers, including the hazardous waste manifest.[4]
Decision Workflow for Disposal:
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A Researcher's Guide to the Safe Handling of 2-Fluoro-5-(trifluoromethoxy)benzamide
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, fluorinated compounds play an increasingly significant role due to their unique physicochemical properties that can enhance metabolic stability and binding affinity.[1] However, these same properties necessitate a rigorous and informed approach to laboratory safety. This guide provides essential, in-depth procedural information for the safe handling and disposal of 2-Fluoro-5-(trifluoromethoxy)benzamide, ensuring the well-being of laboratory personnel and the integrity of research.
Understanding the Hazard Profile
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), the primary hazards associated with this compound are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2]
The trifluoromethoxy group, while imparting desirable properties to the molecule, also warrants careful handling due to the general reactivity and potential toxicity of some organofluorine compounds.[1][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.
Core Directive: Your Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, the rationale for its use, and relevant standards.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[4] | Protects eyes from dust, splashes, and vapors of the compound, which is a known serious eye irritant.[2][5] |
| Face Shield | To be worn in conjunction with safety goggles. | Provides an additional layer of protection for the entire face, especially when handling larger quantities or when there is a significant risk of splashing.[4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for handling powdered chemicals.[4] It is recommended to wear two pairs of gloves (double-gloving).[6] | Prevents skin contact with the chemical, which is a known skin irritant.[2] Double-gloving provides enhanced protection and a safe method for removing the outer, potentially contaminated layer. |
| Body Protection | Laboratory Coat | A long-sleeved, flame-retardant lab coat should be worn.[7] | Protects skin and personal clothing from contamination by dust or splashes.[8] |
| Respiratory Protection | NIOSH-Approved Respirator or Fume Hood | An N95 or higher-rated respirator is recommended if handling the powder outside of a certified chemical fume hood.[6] | Prevents the inhalation of fine dust particles, which can cause respiratory irritation.[2][9] The primary engineering control should be a chemical fume hood. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic procedure for donning, handling, and doffing PPE is crucial to prevent contamination and exposure.
Preparation and Donning PPE
-
Area Preparation: Before beginning work, ensure the designated handling area, preferably a certified chemical fume hood, is clean and uncluttered.[4]
-
Lab Coat: Put on the laboratory coat, ensuring it is fully buttoned.[8]
-
Respirator (if required): If a risk assessment determines that a respirator is necessary, perform a seal check to ensure a proper fit before entering the handling area.[8]
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if the procedure warrants it.[8]
-
Gloves: Wash and dry hands thoroughly. Don the inner pair of nitrile gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.[8]
Handling this compound
-
Engineering Controls: All manipulations of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Procedural Controls:
Doffing PPE
The removal of PPE should be done in a manner that prevents the transfer of contaminants.
-
Outer Gloves: With the inner-gloved hand, peel off the outer glove from the cuff, turning it inside out to trap any contaminants. Repeat for the other hand.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the safety goggles.
-
Laboratory Coat: Unbutton the lab coat and roll it away from your body, ensuring the outer contaminated surface does not touch your personal clothing.[8]
-
Inner Gloves: Remove the inner pair of gloves using the same peeling technique as the outer pair.
-
Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[8]
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Chemical Waste: All solid waste containing this compound, including contaminated gloves, weigh boats, and absorbent materials from spills, must be collected in a clearly labeled, sealed hazardous waste container.[6][10]
-
Contaminated PPE: Disposable PPE should be placed in the designated hazardous waste container. Non-disposable items, such as the lab coat, should be laundered separately from personal clothing.[8] If heavily contaminated, they may need to be disposed of as hazardous waste.[8]
-
Waste Segregation: Do not mix incompatible waste streams.[10] The waste container for this compound should be designated for halogenated organic waste.
-
Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. These procedures are in place to comply with local, state, and federal regulations.[11]
By adhering to these comprehensive safety and handling protocols, researchers can confidently work with this compound, ensuring personal safety and the integrity of their scientific endeavors.
References
- Synquest Labs. (n.d.). 2-Fluoro-5-(trifluoromethoxy)
- BenchChem. (2025). Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide.
- BenchChem. (2025). Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.
- BenchChem. (2025). Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide.
- BenchChem. (n.d.).
- U.S. Environmental Protection Agency. (2024).
- BenchChem. (2025). Personal protective equipment for handling 2-(Phenylamino)Benzamide.
- Fisher Scientific. (2025). Safety Data Sheet for 2-Fluoro-5-(trifluoromethoxy)benzoic acid.
- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)benzamide 97.
- Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?
- Fisher Scientific. (2024). Safety Data Sheet for 3-Methyl-5-(trifluoromethoxy)benzamide.
- Sigma-Aldrich. (2025).
- MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
- Sciencemadness Wiki. (2025). Proper disposal of chemicals.
- ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine.
- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
- Angene Chemical. (2021). Safety Data Sheet for 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane.
- Capot Chemical Co., Ltd. (2015). MSDS of 2-Fluoro-4-(trifluoromethyl)benzamide.
- PubMed Central. (2025).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
